Product packaging for 5-Bromo-2,4-diethoxypyrimidine(Cat. No.:CAS No. 132164-47-7)

5-Bromo-2,4-diethoxypyrimidine

Cat. No.: B172408
CAS No.: 132164-47-7
M. Wt: 247.09 g/mol
InChI Key: ZCDUGAGUVHOMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-2,4-diethoxypyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C8H11BrN2O2 and its molecular weight is 247.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11BrN2O2 B172408 5-Bromo-2,4-diethoxypyrimidine CAS No. 132164-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,4-diethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-3-12-7-6(9)5-10-8(11-7)13-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDUGAGUVHOMPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563920
Record name 5-Bromo-2,4-diethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132164-47-7
Record name 5-Bromo-2,4-diethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-2,4-diethoxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 132164-47-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2,4-diethoxypyrimidine, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific compound, this document synthesizes the known information and presents a predicted synthesis protocol based on established chemical principles and data from analogous compounds.

Core Data

The fundamental physicochemical properties of this compound are summarized below. It is important to note that detailed experimental data for this compound is not widely available in published literature.

PropertyValueSource
CAS Number 132164-47-7[1][2]
Molecular Formula C₈H₁₁BrN₂O₂[2]
Molecular Weight 247.09 g/mol [2]
Purity >98% (typical)
Appearance Data Not Available
Melting Point Data Not Available
Boiling Point Data Not Available
Solubility Data Not Available

Predicted Synthesis Protocol

Reaction:

5-Bromo-2,4-dichloropyrimidine + 2 NaOEt → this compound + 2 NaCl

Materials:

  • 5-Bromo-2,4-dichloropyrimidine (CAS: 36082-50-5)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Anhydrous diethyl ether or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, addition funnel, etc.)

  • Magnetic stirrer and heat source

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in an excess of anhydrous ethanol. The concentration of the resulting sodium ethoxide solution should be determined prior to use. Alternatively, a commercially available sodium ethoxide solution can be used.

  • Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a condenser, and an addition funnel, dissolve 5-Bromo-2,4-dichloropyrimidine in anhydrous ethanol.

  • Addition of Sodium Ethoxide: Cool the solution of 5-Bromo-2,4-dichloropyrimidine in an ice bath. Slowly add at least two molar equivalents of the sodium ethoxide solution dropwise from the addition funnel. The rate of addition should be controlled to maintain a low reaction temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the residue between water and a suitable organic solvent such as diethyl ether or ethyl acetate.

    • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the final, high-purity product.

Synthetic Workflow

Synthesis_Workflow reactant1 5-Bromo-2,4-dichloropyrimidine reaction Nucleophilic Substitution reactant1->reaction reactant2 Sodium Ethoxide (in Ethanol) reactant2->reaction intermediate Reaction Mixture reaction->intermediate workup Aqueous Work-up & Extraction intermediate->workup crude_product Crude Product workup->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification final_product This compound purification->final_product

Caption: Predicted synthesis workflow for this compound.

Applications in Research and Development

While specific applications for this compound are not extensively documented, its structural motifs are prevalent in compounds with significant biological activity. Pyrimidine derivatives are core components of numerous pharmaceuticals, including antiviral, antibacterial, and anticancer agents. The bromo and ethoxy functional groups on the pyrimidine ring of this compound offer versatile handles for further chemical modifications, making it a potentially valuable building block in the synthesis of novel therapeutic agents and agrochemicals.

Researchers can utilize the bromine atom for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents at the 5-position of the pyrimidine ring. The ethoxy groups at the 2- and 4-positions can also be subject to nucleophilic displacement, although this typically requires more forcing conditions than the corresponding chloro derivatives.

Safety Information

A detailed safety data sheet (SDS) for this compound is not widely available. As with any halogenated organic compound, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. In the absence of specific toxicity data, it is prudent to treat this compound as potentially hazardous.

Conclusion

This compound is a pyrimidine derivative with potential as a building block in synthetic and medicinal chemistry. While detailed experimental data for this compound is scarce, its synthesis can be reasonably predicted based on established chemical transformations of similar molecules. This guide provides a foundational understanding of its properties and a practical, albeit predicted, protocol for its preparation to aid researchers in their drug discovery and development endeavors. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

5-Bromo-2,4-diethoxypyrimidine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 5-Bromo-2,4-diethoxypyrimidine, a halogenated pyrimidine derivative of interest to researchers, scientists, and professionals in drug development. This document summarizes its core physicochemical properties and explores potential biological activities and synthetic approaches based on current knowledge of related pyrimidine compounds.

Core Compound Properties

This compound, identified by the CAS Number 132164-47-7, is a substituted pyrimidine with significant potential as a building block in medicinal chemistry and organic synthesis.[1][2][3][4][5] Its key quantitative data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C8H11BrN2O2[2][4]
Molecular Weight 247.09 g/mol [4]
CAS Number 132164-47-7[1][2][3][4][5]

Synthesis of Substituted Pyrimidines: A Generalized Approach

The general synthetic strategy involves the conversion of 5-bromouracil to a di-chloro intermediate, which can then be further modified. A generalized workflow for the synthesis of 5-bromo-substituted pyrimidines is outlined below.

General Synthetic Workflow for 5-Bromo-Substituted Pyrimidines

G General Synthetic Pathway for 5-Bromo-Substituted Pyrimidines A 5-Bromouracil B Chlorination A->B e.g., POCl3 or PCl5 C 5-Bromo-2,4-dichloropyrimidine B->C D Nucleophilic Substitution (e.g., with Sodium Ethoxide) C->D E This compound D->E G Workflow for In Vitro Anticancer Activity Screening cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Compound Preparation (this compound) C MTT Assay (Cytotoxicity) A->C B Cell Line Selection (e.g., MCF-7, A549) B->C D Kinase Inhibition Assay C->D If cytotoxic E Cell Cycle Analysis C->E If cytotoxic F Apoptosis Assay C->F If cytotoxic

References

An In-depth Technical Guide to 5-Bromo-2,4-diethoxypyrimidine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2,4-diethoxypyrimidine, a valuable building block in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, a reliable synthetic pathway with a detailed experimental protocol, and its potential applications, particularly in the development of kinase inhibitors.

Chemical Structure and Properties

This compound is a halogenated pyrimidine derivative with the molecular formula C₈H₁₁BrN₂O₂. The presence of the bromine atom and two ethoxy groups on the pyrimidine ring provides multiple reactive sites for further chemical modifications, making it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 132164-47-7
Molecular Formula C₈H₁₁BrN₂O₂
Molecular Weight 247.09 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as ethanol, methanol, and dichloromethane.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the readily available 5-bromouracil. The first step involves the conversion of 5-bromouracil to the highly reactive intermediate, 5-bromo-2,4-dichloropyrimidine. This is followed by a nucleophilic substitution reaction where the chloro groups are replaced by ethoxy groups using sodium ethoxide.

Synthesis_Workflow cluster_step1 Step 1: Dichlorination cluster_step2 Step 2: Diethoxylation A 5-Bromouracil B 5-Bromo-2,4-dichloropyrimidine A->B  POCl₃, DIPEA   C 5-Bromo-2,4-dichloropyrimidine D This compound C->D  NaOEt, EtOH   Drug_Discovery_Logic cluster_reactions Chemical Modifications A This compound B Suzuki Coupling (at C5-Br) A->B C Nucleophilic Substitution (at C2/C4-OEt) A->C D Diverse Library of Pyrimidine Derivatives B->D C->D E Kinase Inhibitors D->E  Biological Screening  

Technical Guide: Physical Properties of 5-Bromo-2,4-diethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 5-Bromo-2,4-diethoxypyrimidine. Due to the limited availability of public data for this specific compound, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical properties, namely melting point, boiling point, and solubility, which are broadly applicable to pyrimidine derivatives and other organic compounds.

Core Physical Properties

PropertyValueSource
CAS Number 132164-47-7Key Organics
Molecular Formula C₈H₁₁BrN₂O₂Key Organics
Molecular Weight 247.09 g/mol Calculated

Experimental Protocols

In the absence of specific published data for this compound, the following sections detail standard laboratory protocols for determining the primary physical properties of solid organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology:

  • Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe. The heating block or oil bath should allow for controlled and uniform heating.

  • Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination (Microscale Method)

For compounds that are liquid at or near room temperature, or for which a distillation is not feasible due to sample size, a microscale boiling point determination can be employed.

Methodology:

  • Sample Preparation: A small volume (a few drops) of the liquid is placed in a small-diameter test tube (fusion tube).

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inside the fusion tube with its open end submerged in the liquid.

  • Heating: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block.

  • Observation: As the liquid heats, trapped air in the capillary tube will be expelled, seen as a stream of bubbles. Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube.

Solubility Assessment

Determining the solubility of a compound in various solvents provides insights into its polarity and the types of intermolecular forces present.

Methodology:

  • Solvent Selection: A range of standard solvents should be used, typically starting with water, followed by common organic solvents of varying polarity (e.g., ethanol, acetone, dichloromethane, hexane), and aqueous solutions of acid and base (e.g., 5% HCl, 5% NaOH).

  • Sample and Solvent Measurement: A small, measured amount of the solid compound (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition: A measured volume of the selected solvent (e.g., 0.5 mL) is added to the test tube.

  • Mixing and Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (typically room temperature). The sample is visually inspected to determine if it has completely dissolved.

  • Classification: The solubility is typically expressed qualitatively (e.g., soluble, partially soluble, insoluble) or semi-quantitatively (e.g., >20 mg/mL).

Logical Workflow Visualization

The following diagram illustrates a general workflow for the physical and structural characterization of a novel chemical compound, such as this compound.

G General Workflow for Chemical Compound Characterization cluster_0 Initial Synthesis & Purification cluster_1 Physical Property Determination cluster_2 Structural Elucidation cluster_3 Final Data Compilation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification melting_point Melting Point Analysis purification->melting_point boiling_point Boiling Point Analysis purification->boiling_point solubility Solubility Testing purification->solubility nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir FT-IR Spectroscopy purification->ftir report Technical Data Sheet Generation melting_point->report boiling_point->report solubility->report nmr->report ms->report ftir->report

General Workflow for Chemical Compound Characterization

Navigating the Solubility of 5-Bromo-2,4-diethoxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility characteristics of 5-Bromo-2,4-diethoxypyrimidine. In the absence of publicly available quantitative solubility data for this specific compound, this document provides a framework for its determination. It includes qualitative solubility insights from related pyrimidine derivatives, a detailed experimental protocol for solubility assessment, and logical workflows to guide the experimental process.

Understanding Solubility: An Overview

The solubility of a compound is a critical physicochemical parameter, influencing its behavior in various applications, from reaction kinetics in organic synthesis to bioavailability in pharmaceutical formulations. For pyrimidine derivatives like this compound, solubility is governed by factors including the nature and position of substituents on the pyrimidine ring, the physicochemical properties of the solvent (e.g., polarity, hydrogen bonding capacity), and external conditions such as temperature. The fundamental principle of "like dissolves like" serves as a primary guide for predicting solubility.

Qualitative Solubility of Related Pyrimidine Derivatives

The following table summarizes qualitative solubility information for related pyrimidine structures. This can be used as a starting point for selecting appropriate solvents for this compound.

Compound/Derivative ClassWaterCommon Organic Solvents (e.g., Ethanol, DMSO, DMF, Ethyl Acetate)Notes
Pyrimidine (Parent Compound)Moderately Soluble (approx. 41 g/L)[1]Highly Soluble[1]The polar nature of the nitrogen atoms allows for hydrogen bonding with water.[1]
General Pyrimidine DerivativesVariesGenerally SolubleSolubility is highly dependent on the nature of the substituents. Polar functional groups tend to increase solubility in polar solvents, while non-polar groups favor non-polar solvents. The solubility of pyrimidine derivatives generally increases with temperature.[2]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute in that solution.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • A selection of analytical grade solvents

  • Sealed vials or flasks

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure the solution is saturated.

    • For solids, it is advisable to powder the compound to increase the surface area and the rate of dissolution.[3]

  • Equilibration:

    • Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from several hours to days, depending on the compound and solvent. It is crucial to maintain a constant temperature.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to prevent precipitation upon cooling.

    • Immediately filter the withdrawn sample using a syringe filter into a clean, pre-weighed container or a volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Quantification (Gravimetric Method):

    • Accurately weigh the filtered solution.

    • Carefully evaporate the solvent under reduced pressure or in a fume hood. A vacuum oven at a suitable temperature can be used to ensure the complete removal of the solvent without decomposing the solute.

    • Once the solvent is completely removed, weigh the container with the dried solute.

    • The solubility can be calculated as the mass of the dissolved solid per mass or volume of the solvent.

  • Quantification (Instrumental Analysis - e.g., HPLC/UV-Vis):

    • Dilute the filtered supernatant with a known volume of a suitable solvent in a volumetric flask.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

    • Construct a calibration curve from the standard solutions and determine the concentration of the sample solution.

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

Safety Precautions:

  • Always handle chemical substances in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the logical and experimental workflows for determining the solubility of this compound.

Solubility_Determination_Workflow start Start: Obtain Compound and Solvents prep_saturated Prepare Saturated Solution (Add excess solute to solvent) start->prep_saturated equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_saturated->equilibrate settle Cease Agitation and Allow Solid to Settle equilibrate->settle withdraw_filter Withdraw and Filter Supernatant settle->withdraw_filter quantify Quantify Solute Concentration withdraw_filter->quantify gravimetric Gravimetric Method (Evaporate solvent and weigh residue) quantify->gravimetric  Method 1 instrumental Instrumental Analysis (e.g., HPLC, UV-Vis) quantify->instrumental  Method 2 calculate Calculate Solubility (e.g., in mg/mL or mol/L) gravimetric->calculate instrumental->calculate end End: Report Solubility Data calculate->end

Caption: Experimental workflow for determining solubility.

Solvent_Screening_Logic start Start: Analyze Structure of This compound assess_polarity Assess Polarity: - Pyrimidine Ring (Polar) - Ethoxy Groups (Moderately Polar) - Bromo Group (Non-polar character) start->assess_polarity select_solvents Select a Range of Solvents (Polar Aprotic, Polar Protic, Non-polar) assess_polarity->select_solvents test_water Test in Water select_solvents->test_water test_polar_aprotic Test in Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) select_solvents->test_polar_aprotic test_alcohols Test in Alcohols (e.g., Methanol, Ethanol) select_solvents->test_alcohols test_nonpolar Test in Non-polar (e.g., Toluene, Hexane) select_solvents->test_nonpolar evaluate Evaluate Qualitative Results (Soluble, Partially Soluble, Insoluble) proceed Proceed with Quantitative Analysis using Promising Solvents evaluate:s->proceed:n

Caption: Logical workflow for solvent screening.

References

Spectroscopic and Synthetic Profile of 5-Bromo-2,4-dialkoxypyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, comprehensive spectral data for 5-Bromo-2,4-diethoxypyrimidine is limited. This guide utilizes the readily available data for its close structural analog, 5-Bromo-2,4-dimethoxypyrimidine , as a representative example to illustrate the characteristic spectral features and synthetic pathways relevant to this class of compounds.

Introduction

5-Bromo-2,4-dialkoxypyrimidines are a class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and drug development. Their substituted pyrimidine core is a key pharmacophore in a variety of therapeutic agents. The presence of a bromine atom at the C5 position and alkoxy groups at the C2 and C4 positions provides versatile handles for further chemical modification, enabling the synthesis of diverse molecular libraries for biological screening. This document provides an in-depth overview of the spectral characteristics and a plausible synthetic route for this important class of molecules, focusing on 5-Bromo-2,4-dimethoxypyrimidine as a case study.

Spectral Data Analysis (5-Bromo-2,4-dimethoxypyrimidine)

The structural elucidation of 5-Bromo-2,4-dimethoxypyrimidine is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.3Singlet1HC6-H
~4.0Singlet3HC4-OCH₃
~3.9Singlet3HC2-OCH₃

¹³C NMR (Carbon NMR) Data [1]

Chemical Shift (ppm)Assignment
~170C4
~163C2
~158C6
~95C5
54.98C4-OCH₃
54.84C2-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2950-3000MediumC-H stretch (aromatic & aliphatic)
~1560-1600StrongC=N/C=C stretching (pyrimidine ring)
~1400-1480Medium-StrongPyrimidine ring vibrations
~1200-1300StrongC-O-C stretch (asymmetric)
~1000-1100StrongC-O-C stretch (symmetric)
~700-800MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.[2]

Mass Spectrometry Data

ParameterValue
Molecular FormulaC₆H₇BrN₂O₂
Molecular Weight219.04 g/mol
Monoisotopic Mass217.96909 Da
Key Fragmentation PeaksDue to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak will appear as a characteristic M/M+2 doublet with an intensity ratio of approximately 1:1.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented above.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically acquired on a 300 or 500 MHz NMR spectrometer.[3] The sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]

  • IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet or analyzed as a thin film or in a suitable solvent.

  • Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. High-resolution mass spectrometry (HRMS) can be employed for precise mass determination to confirm the elemental composition.[3]

Synthetic Workflow

The synthesis of this compound can be logically approached from a common precursor, 5-bromo-2,4-dichloropyrimidine. This precursor can be synthesized from 5-bromouracil. The subsequent substitution of the chloro groups with ethoxy groups is a standard nucleophilic aromatic substitution reaction.

Synthesis_Workflow Start 5-Bromouracil Reagent1 POCl₃ or PCl₅ Start->Reagent1 Intermediate 5-Bromo-2,4-dichloropyrimidine Reagent2 Sodium Ethoxide (NaOEt) in Ethanol (EtOH) Intermediate->Reagent2 Product This compound Reagent1->Intermediate Chlorination Reagent2->Product Nucleophilic Substitution

Caption: Synthesis of this compound.

This workflow illustrates a common and efficient method for the preparation of 5-bromo-2,4-dialkoxypyrimidines, which are valuable intermediates in the synthesis of more complex molecules for drug discovery and development.

References

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2,4-diethoxypyrimidine from 5-bromouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 5-Bromo-2,4-diethoxypyrimidine, a valuable substituted pyrimidine intermediate in medicinal chemistry and drug development. The synthesis is a robust two-step process commencing with the chlorination of 5-bromouracil to yield a key intermediate, 5-bromo-2,4-dichloropyrimidine. This is followed by a nucleophilic substitution reaction to introduce the ethoxy groups, affording the final product.

This document offers detailed experimental protocols, quantitative data for each synthetic step, and a visual representation of the overall workflow to aid researchers in the successful replication and potential optimization of this synthesis.

Core Synthesis Pathway

The synthesis of this compound from 5-bromouracil is efficiently achieved through a two-step reaction sequence. The initial step involves the conversion of the hydroxyl groups of 5-bromouracil to chloro groups using a chlorinating agent. The subsequent step is a nucleophilic aromatic substitution where the chloro groups are displaced by ethoxy groups.

Synthesis_Pathway cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Ethoxylation A 5-Bromouracil B 5-Bromo-2,4-dichloropyrimidine A->B POCl3 or PCl5 C 5-Bromo-2,4-dichloropyrimidine D This compound C->D Sodium Ethoxide in Ethanol

Caption: Overall synthesis pathway for this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine from 5-Bromouracil

ParameterMethod AMethod B
Chlorinating Agent Phosphorus oxychloride (POCl₃)Phosphorus pentachloride (PCl₅)
Starting Material 5-bromouracil5-bromouracil
Solvent None1,1,2-Trichloroethane
Reaction Temperature RefluxReflux
Reaction Time 4 days[1]Not specified, monitored by TLC[2]
Yield 82%[1]99.5%[2]
Purification Distillation under reduced pressureSilica gel column chromatography

Table 2: Synthesis of this compound from 5-Bromo-2,4-dichloropyrimidine

ParameterValue
Alkoxylating Agent Sodium ethoxide (NaOEt)
Starting Material 5-bromo-2,4-dichloropyrimidine
Solvent Anhydrous Ethanol
Reaction Temperature Room temperature to reflux
Reaction Time Monitored by TLC
Yield Not explicitly reported, expected to be high
Purification Evaporation of solvent, extraction, and potentially column chromatography

Note: The protocol for this step is based on the analogous synthesis of 5-bromo-2,4-dimethoxypyrimidine due to the absence of a direct detailed protocol for the diethoxy derivative in the searched literature.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

This procedure outlines the conversion of 5-bromouracil to the key intermediate, 5-bromo-2,4-dichloropyrimidine. Two effective methods are presented.

Method A: Using Phosphorus Oxychloride

Methodology: In a well-ventilated fume hood, 30 g (0.16 mole) of 5-bromouracil is added to a flask containing 130 ml of phosphorus oxychloride (POCl₃)[1]. The mixture is heated to reflux and maintained for 4 days, ensuring the reaction is protected from atmospheric moisture. During the reaction, the evolution of HCl gas will be observed, and the solution will become homogeneous[1]. Upon completion, the excess POCl₃ is removed by distillation at atmospheric pressure. The desired product, 5-bromo-2,4-dichloropyrimidine, is then obtained by continued distillation under reduced pressure, collecting the fraction boiling at 85°-90°C/4 mm Hg[1]. This method yields approximately 29.7 g (82%) of the product[1].

Method B: Using Phosphorus Pentachloride

Methodology: In a reaction flask equipped with a reflux condenser, 6.0 g (31.4 mmol) of 5-bromouracil is mixed with 16.4 g (87.9 mmol) of phosphorus pentachloride (PCl₅)[2]. 50 mL of 1,1,2-trichloroethane is added as the solvent, and the reaction mixture is heated to reflux[2]. The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is considered complete when the initial suspension turns into a clear, light yellow solution and TLC analysis shows the complete consumption of the starting material[2].

After completion, the reaction mixture is cooled to room temperature and slowly poured into stirred ice water. The mixture is stirred for 1 hour to ensure complete quenching. The aqueous phase is then extracted three times with 50 mL portions of dichloromethane (DCM). The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed by evaporation under reduced pressure. The crude product can be further purified by silica gel column chromatography to yield a colorless transparent liquid (yield up to 99.5%)[2].

Step 2: Synthesis of this compound

This procedure details the conversion of 5-bromo-2,4-dichloropyrimidine to the final product, this compound. This protocol is based on the well-established synthesis of the analogous 5-bromo-2,4-dimethoxypyrimidine.

Methodology: A solution of sodium ethoxide is prepared by carefully adding sodium metal to anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) while cooling in an ice bath. To this cooled solution, 5-bromo-2,4-dichloropyrimidine, dissolved in a minimal amount of anhydrous ethanol, is added dropwise.

The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed. Upon completion, the solvent is removed under reduced pressure. The resulting residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. If necessary, the product can be further purified by column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the entire synthetic process.

Experimental_Workflow cluster_prep Preparation cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Ethoxylation start Start setup Set up reaction flask under inert atmosphere start->setup add_5bu Add 5-Bromouracil setup->add_5bu add_reagent1 Add POCl3 or PCl5 and solvent (if applicable) add_5bu->add_reagent1 reflux1 Heat to Reflux add_reagent1->reflux1 monitor1 Monitor by TLC/ Reaction Time reflux1->monitor1 workup1 Work-up: Quench, Extract, Dry monitor1->workup1 purify1 Purify: Distillation or Chromatography workup1->purify1 intermediate 5-Bromo-2,4-dichloropyrimidine purify1->intermediate prep_naoet Prepare Sodium Ethoxide in Ethanol add_intermediate Add 5-Bromo-2,4-dichloropyrimidine prep_naoet->add_intermediate react2 Stir at Room Temp/ Reflux add_intermediate->react2 monitor2 Monitor by TLC react2->monitor2 workup2 Work-up: Evaporate, Extract, Dry monitor2->workup2 purify2 Purify (if necessary): Column Chromatography workup2->purify2 final_product This compound purify2->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Reactivity of 5-Bromo-2,4-diethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,4-diethoxypyrimidine is a substituted pyrimidine that serves as a versatile building block in organic synthesis. Its reactivity is primarily characterized by the carbon-bromine bond at the C5 position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions. The electron-donating ethoxy groups at the C2 and C4 positions influence the electronic properties of the pyrimidine ring, modulating its reactivity. This document provides a comprehensive overview of the key transformations involving this compound, including detailed experimental protocols and reaction parameters extrapolated from closely related analogs. The focus is on providing a practical guide for utilizing this scaffold in the synthesis of complex molecules relevant to pharmaceutical and materials science research.

Core Reactivity Principles

The chemical behavior of this compound is governed by the interplay of its structural features:

  • Pyrimidine Core: The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which enhances the reactivity of its substituents, particularly halogens, in cross-coupling reactions compared to carbocyclic analogs.[1]

  • C5-Bromo Substituent: The bromine atom at the 5-position is the primary site of reactivity. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl.[2][3][4] This makes the C-Br bond significantly more susceptible to oxidative addition to a palladium(0) catalyst than a C-Cl or C-F bond would be at the same position.

  • C2 and C4-Ethoxy Groups: The two ethoxy groups are electron-donating, which increases the electron density of the pyrimidine ring. This may slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted bromopyrimidine.[4] However, this effect is generally not significant enough to prevent selective coupling at the C5 position. These alkoxy groups are poor leaving groups, making them less susceptible to nucleophilic aromatic substitution (SNAr) compared to halogens under typical conditions.[5]

Key Chemical Transformations

The C5-bromo moiety is the principal handle for the functionalization of this compound, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are foundational for constructing C-C and C-N bonds and proceed through a general catalytic cycle involving oxidative addition, transmetalation (or related steps), and reductive elimination.[6] A generalized experimental workflow is essential for success.

G General Experimental Workflow for Cross-Coupling Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 5-Bromopyrimidine (1.0 equiv) Coupling Partner (1.2-1.5 equiv) Base (e.g., K₃PO₄, 2.0 equiv) B Add Catalyst System: Pd Precatalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos, XPhos) A->B C Inert Atmosphere: Evacuate & backfill vessel with Ar or N₂ (3x) B->C D Add Degassed Solvent(s) (e.g., Dioxane, Toluene, DMF) C->D E Heat Reaction Mixture (e.g., 80-120 °C) with Stirring D->E F Monitor Progress (TLC, LC-MS, GC-MS) E->F G Cool to RT & Dilute with Organic Solvent F->G H Aqueous Wash (Water, Brine) G->H I Dry, Filter & Concentrate H->I J Purify Product (e.g., Column Chromatography) I->J

Caption: General experimental workflow for cross-coupling reactions.[3][4]

The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds by coupling this compound with various organoboron compounds, such as boronic acids or their esters.[1][6] This reaction is widely used in drug discovery due to its mild conditions and tolerance of a broad range of functional groups.[6]

G Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ Intermediate1 L₂Pd(II)(Pyr)(Br) Pd0->Intermediate1 Oxidative Addition PyrBr Pyr-Br (this compound) OxAdd Oxidative Addition Boronic R-B(OR)₂ (Boronic Acid/Ester) Trans Transmetalation RedEl Reductive Elimination Intermediate2 L₂Pd(II)(Pyr)(R) Intermediate1->Intermediate2 Transmetalation (+ Base, R-B(OR)₂) Intermediate2->Pd0 Reductive Elimination Product Pyr-R Intermediate2->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.[6]

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

Parameter Conditions Notes Reference(s)
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂ 1-5 mol% loading is common. [7]
Ligand PPh₃, dppf, SPhos, XPhos Bulky biarylphosphine ligands (SPhos, XPhos) can be effective for challenging couplings. [4]
Base K₃PO₄, K₂CO₃, Cs₂CO₃ An inorganic base is required to activate the boronic acid. K₃PO₄ is often a reliable choice. [8]
Solvent 1,4-Dioxane/H₂O, Toluene, DMF A mixture of an organic solvent and water is frequently used. [8]

| Temperature | 80-110 °C | Reaction temperature may require optimization based on the specific substrates. | |

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction is invaluable for introducing linear, rigid alkyne moieties into molecular structures. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, although copper-free protocols have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[9]

G Sonogashira Catalytic Cycle cluster_reactants cluster_cu_cycle Copper Co-catalyst Cycle Pd0 Pd(0)L₂ Intermediate1 L₂Pd(II)(Pyr)(Br) Pd0->Intermediate1 Oxidative Addition PyrBr Pyr-Br Alkyne H-C≡C-R CuX Cu(I)X Alkyne->CuX + Base CuAcetylide Cu(I)-C≡C-R CuX->CuAcetylide CuAcetylide->CuX Transmetalation CuAcetylide->Intermediate1 Intermediate2 L₂Pd(II)(Pyr)(C≡CR) Intermediate1->Intermediate2 Transmetalation Intermediate2->Pd0 Reductive Elimination Product Pyr-C≡C-R Intermediate2->Product

Caption: Catalytic cycle for the copper-catalyzed Sonogashira coupling.

Table 2: Typical Reaction Conditions for Sonogashira Coupling

Parameter Conditions Notes Reference(s)
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ 2-5 mol% loading. [2][10]
Copper Co-catalyst CuI 5-10 mol%. Omit for copper-free protocols. [2]
Base Et₃N, DIPEA, TMP An amine base is used, often serving as a co-solvent. [2][9]
Solvent DMF, THF, Toluene Anhydrous, degassed solvents are crucial. [2][6]

| Temperature | Room Temperature to 80 °C | Copper-free reactions may require slightly elevated temperatures. |[2][9] |

For the synthesis of arylamines, the Buchwald-Hartwig amination is a powerful method to form C-N bonds.[3][11] This reaction couples this compound with a wide range of primary or secondary amines, amides, or carbamates. The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of the catalytic cycle.[11]

G Buchwald-Hartwig Amination Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ Intermediate1 L₂Pd(II)(Pyr)(Br) Pd0->Intermediate1 Oxidative Addition PyrBr Pyr-Br Amine R₂NH Intermediate2 [L₂Pd(II)(Pyr)(NR₂)]⁺ Intermediate1->Intermediate2 Amine Coordination & Deprotonation (+ Base, R₂NH) Intermediate2->Pd0 Reductive Elimination Product Pyr-NR₂ Intermediate2->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.[11]

Table 3: Typical Reaction Conditions for Buchwald-Hartwig Amination

Parameter Conditions Notes Reference(s)
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ 1-2 mol% loading of palladium dimer. [2]
Ligand BINAP, Xantphos, RuPhos, BrettPhos Bulky, electron-rich phosphine ligands are required. The choice is often substrate-dependent. [2][7]
Base NaOtBu, K₃PO₄, Cs₂CO₃ A strong, non-nucleophilic base is typically used. Sodium tert-butoxide is very common. [2][7]
Solvent Toluene, 1,4-Dioxane, THF Anhydrous, non-protic solvents are necessary. [2][4][7]

| Temperature | 80-120 °C | Aminations often require elevated temperatures. |[4][6] |

Metal-Halogen Exchange

The C5-Br bond can undergo metal-halogen exchange upon treatment with a strong organometallic base, such as n-butyllithium, to form a 5-lithiopyrimidine intermediate. This process inverts the polarity at the C5 position, transforming it from an electrophilic to a highly nucleophilic center. The resulting organolithium species can be quenched with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a wide range of substituents. Similarly, reaction with activated magnesium metal can form the corresponding Grignard reagent (5-pyrimidylmagnesium bromide), which serves as a less reactive but still potent nucleophile.[12][13]

Nucleophilic Aromatic Substitution (SNAr)

While the primary reactivity of this compound is centered on its C-Br bond, the potential for SNAr exists.[14] The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack.[5] However, two factors make SNAr on this specific molecule challenging:

  • The ethoxy groups at C2 and C4 are relatively poor leaving groups compared to halogens.[5]

  • The electron-donating nature of the ethoxy groups counteracts the inherent electron deficiency of the pyrimidine ring, deactivating it towards nucleophilic attack.

Therefore, SNAr reactions to displace the ethoxy groups would likely require harsh conditions (high temperatures, strong nucleophiles) and may not be as synthetically useful as the cross-coupling reactions at the C5 position.[5] The C5-Br is not typically displaced via SNAr on such rings.

Experimental Protocols

The following are generalized protocols adapted from procedures for structurally similar bromopyrimidines.[2][6] Note: These are starting points and require optimization for specific substrates and scales. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

General Protocol for Suzuki-Miyaura Coupling
  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Copper-Catalyzed Sonogashira Coupling
  • Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).[2]

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N, 2.0-3.0 equiv.).[2] Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 25-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl and brine. Dry the organic layer and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[2]

  • Inert Atmosphere: Evacuate and backfill the vessel with inert gas.

  • Solvent and Reagent Addition: Add degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).[2]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture. Dilute with an organic solvent and filter through celite. Wash the filtrate with water and brine. Dry the organic layer and concentrate under reduced pressure.[15]

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of highly substituted pyrimidines. Its reactivity is dominated by the C5-bromo position, which readily participates in a suite of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This allows for the strategic introduction of diverse aryl, alkynyl, and amino functionalities. While other transformations like metal-halogen exchange are possible, the cross-coupling pathways represent the most robust and versatile methods for its elaboration. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this building block in the design and execution of synthetic routes toward novel drug candidates and advanced materials.

References

5-Bromo-2,4-diethoxypyrimidine: A Core Intermediate for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2,4-diethoxypyrimidine, a crucial synthetic intermediate in the field of medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this document leverages detailed information from its close structural analogs, 5-Bromo-2,4-dimethoxypyrimidine and 5-Bromo-2,4-dichloropyrimidine, to provide a robust predictive framework for its synthesis, reactivity, and application. The pyrimidine core is a privileged structure in numerous biologically active compounds, and its functionalization is a key strategy in drug discovery.

Physicochemical Properties

While specific experimental data for this compound is scarce, its properties can be reliably extrapolated from its dimethoxy analog.

PropertyValue (this compound)Value (5-Bromo-2,4-dimethoxypyrimidine)
CAS Number 132164-47-756686-16-9[1]
Molecular Formula C₈H₁₁BrN₂O₂C₆H₇BrN₂O₂[1]
Molecular Weight 247.09 g/mol 219.04 g/mol [1]
Appearance Not availableWhite to off-white crystalline solid
Melting Point Not available62-65 °C
Boiling Point Not available125 °C at 17 mmHg
Purity >98% (typical)≥98%

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction on a more readily available precursor, 5-Bromo-2,4-dichloropyrimidine, using sodium ethoxide. This method is analogous to the synthesis of 5-Bromo-2,4-dimethoxypyrimidine from the same precursor.[2]

G start 5-Bromo-2,4-dichloropyrimidine product This compound start->product Nucleophilic Substitution reagent Sodium Ethoxide (NaOEt) in Ethanol (EtOH) reagent->product

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis from 5-Bromo-2,4-dichloropyrimidine

Disclaimer: This is a representative protocol based on the synthesis of the dimethoxy analog. Optimization may be required.

Materials:

  • 5-Bromo-2,4-dichloropyrimidine

  • Sodium metal

  • Anhydrous Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (2.2 equivalents) to anhydrous ethanol at room temperature under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture until all the sodium has dissolved.

  • Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 5-Bromo-2,4-dichloropyrimidine (1.0 equivalent) in anhydrous ethanol dropwise at room temperature.

  • Heating and Monitoring: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reactivity and Applications as a Synthetic Intermediate

This compound is a versatile building block for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position is susceptible to oxidative addition to a palladium(0) catalyst, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors.

G start This compound product_suzuki 5-Aryl-2,4-diethoxypyrimidine start->product_suzuki Pd-catalyzed product_sonogashira 5-Alkynyl-2,4-diethoxypyrimidine start->product_sonogashira Pd/Cu-catalyzed product_buchwald 5-Amino-2,4-diethoxypyrimidine start->product_buchwald Pd-catalyzed suzuki Suzuki Coupling (Arylboronic Acid) suzuki->product_suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) sonogashira->product_sonogashira buchwald Buchwald-Hartwig Amination (Amine) buchwald->product_buchwald

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl groups.

General Reaction Parameters:

ParameterRecommended Conditions
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand
Ligand PPh₃, dppf, SPhos, XPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O
Temperature 80-110 °C
Experimental Protocol: Suzuki-Miyaura Coupling

Disclaimer: This is a representative protocol based on similar pyrimidine systems. Optimization for specific substrates is recommended.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed water

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2.0 equivalents).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkynyl group at the 5-position of the pyrimidine ring, a valuable functional handle for further transformations.[3]

General Reaction Parameters:

ParameterRecommended Conditions
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Co-catalyst Copper(I) iodide (CuI)
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)
Temperature Room temperature to 80 °C
Experimental Protocol: Sonogashira Coupling

Disclaimer: This protocol is based on general procedures for Sonogashira reactions on bromopyrimidines and may require optimization.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Amine base (e.g., Et₃N, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., THF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the palladium catalyst (5 mol%), and the copper(I) co-catalyst (10 mol%).

  • Solvent and Reagent Addition: Add the degassed solvent and the amine base. Then, add the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds, allowing for the synthesis of 5-aminopyrimidine derivatives.[4]

General Reaction Parameters:

ParameterRecommended Conditions
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand Xantphos, BINAP, RuPhos
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, 1,4-Dioxane
Temperature 80-110 °C
Experimental Protocol: Buchwald-Hartwig Amination

Disclaimer: This is a representative protocol based on similar pyrimidine systems. The choice of ligand and base is crucial and often substrate-dependent.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Data (Predicted)

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 8.2-8.4 (s, 1H, pyrimidine C6-H)

  • δ 4.4-4.6 (q, J = 7.1 Hz, 4H, 2 x -OCH₂CH₃)

  • δ 1.4-1.6 (t, J = 7.1 Hz, 6H, 2 x -OCH₂CH₃)

Predicted ¹³C NMR (CDCl₃, 101 MHz):

  • δ 165-167 (C4)

  • δ 160-162 (C2)

  • δ 158-160 (C6)

  • δ 95-97 (C5)

  • δ 64-66 (2 x -OCH₂)

  • δ 14-16 (2 x -CH₃)

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

This compound serves as a valuable and versatile intermediate in organic synthesis, particularly in the construction of complex heterocyclic molecules for pharmaceutical applications. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the introduction of a wide range of substituents at the 5-position of the pyrimidine ring. While direct experimental data is limited, the well-established chemistry of its structural analogs provides a strong foundation for its use in the synthesis of novel compounds with potential therapeutic applications. This guide offers a comprehensive starting point for researchers and drug development professionals looking to utilize this important building block.

References

The Versatile Scaffold: A Technical Guide to 5-Bromo-2,4-diethoxypyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the vast array of functionalized pyrimidines, 5-Bromo-2,4-diethoxypyrimidine stands out as a highly versatile and valuable intermediate for the synthesis of complex, biologically active molecules. Its strategic placement of reactive handles—a bromine atom and two ethoxy groups—allows for sequential and regioselective modifications, making it a prized building block in the design of novel drug candidates, particularly in the realm of kinase inhibition.

Synthesis and Chemical Reactivity

The primary route to this compound involves a two-step process starting from the readily available 5-bromouracil. The initial step is a chlorination reaction, typically employing a reagent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to convert 5-bromouracil into the highly reactive intermediate, 5-bromo-2,4-dichloropyrimidine.[1] This di-chloro derivative then undergoes nucleophilic substitution with sodium ethoxide to yield the target molecule, this compound.

The reactivity of this compound is characterized by the differential reactivity of its substituents. The bromine atom at the C5 position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and amino moieties at this position, which is often crucial for achieving desired potency and selectivity in drug candidates.[2]

Core Applications in Drug Discovery

The 5-bromo-2,4-dialkoxypyrimidine scaffold is a privileged structure in the development of kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The structural similarity of the pyrimidine core to the adenine base of ATP allows molecules built upon this scaffold to act as competitive inhibitors at the ATP-binding site of kinases.

While specific drug candidates derived directly from the diethoxy variant are less prevalent in publicly available literature compared to its dimethoxy and dichloro analogs, the synthetic utility is directly translatable. The ethoxy groups, being slightly more lipophilic than methoxy groups, can offer advantages in terms of pharmacokinetic properties, such as cell permeability and metabolic stability.

Key classes of therapeutic agents that can be synthesized from this compound and its close analogs include:

  • Kinase Inhibitors: As a versatile intermediate, it is instrumental in the synthesis of inhibitors for a range of kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR) kinases.[2] The synthesis of potent Bcr/Abl kinase inhibitors, relevant in the treatment of chronic myeloid leukemia, has also been demonstrated starting from the analogous 5-bromo-2,4-dichloropyrimidine.[3]

  • GPCR Modulators: The scaffold is also valuable in the development of antagonists for G protein-coupled receptors (GPCRs). For instance, a derivative of a 5-bromopyrimidine was a key component in the discovery of Macitentan, a dual endothelin receptor antagonist.[4]

  • Antiviral and Antimicrobial Agents: Pyrimidine derivatives have a long history in the development of antiviral and antimicrobial drugs. The 5-bromopyrimidine core can be elaborated to produce compounds with potential therapeutic effects against a range of pathogens.[5][6]

Experimental Protocols

Detailed methodologies for the key transformations involving 5-bromopyrimidine scaffolds are crucial for their successful application in drug discovery programs.

Synthesis of 5-Bromo-2,4-dichloropyrimidine from 5-Bromouracil[1]

Materials:

  • 5-Bromouracil

  • Phosphorus pentachloride (PCl₅)

  • 1,1,2-Trichloroethane (or other suitable high-boiling solvent)

  • Ice water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction flask, combine 5-bromouracil and phosphorus pentachloride in 1,1,2-trichloroethane.

  • Heat the mixture to reflux. The reaction progress can be monitored by the dissolution of the suspended starting material to form a clear solution.

  • Upon completion (as monitored by TLC), cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into stirred ice water to quench the excess PCl₅.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain 5-bromo-2,4-dichloropyrimidine.

General Protocol for Suzuki-Miyaura Coupling

This reaction is a powerful method for forming C-C bonds by coupling the 5-bromo position of the pyrimidine with a boronic acid.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water)

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This reaction facilitates the formation of a C-N bond at the 5-position of the pyrimidine core.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Add this compound, the amine, and the base.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes the types of biological activities observed for compounds derived from 5-bromopyrimidine scaffolds, which are analogous to what can be expected from derivatives of this compound.

Compound ClassTargetBiological ActivityRepresentative IC₅₀ ValuesReference
Bromo-pyrimidine derivativesBcr/Abl KinaseAnticancer (Chronic Myeloid Leukemia)Potent inhibition observed for several analogs[3]
2,4-Diaminopyrimidine derivativesAurora KinasesAnticancer-[2]
Substituted pyrimidinesEGFR KinaseAnticancer-[2]
Pyrimidine derivativesCDK7AnticancerPotent inhibition by 2,4-diaminopyrimidine derivatives[2]
Pyrimidine derivativesThymidylate SynthaseAnticancer (Colorectal)-[7]
Macitentan (a pyrimidine derivative)Endothelin Receptors (ETA/ETB)AntihypertensivePotent dual antagonism[4]

Visualizing Synthetic and Signaling Pathways

To better illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a generalized synthetic workflow and a representative signaling pathway targeted by its derivatives.

G A 5-Bromouracil B 5-Bromo-2,4-dichloropyrimidine A->B POCl3 or PCl5 C This compound B->C NaOEt D Suzuki Coupling (with R-B(OH)2) C->D E Buchwald-Hartwig Amination (with R-NH2) C->E F 5-Aryl-2,4-diethoxypyrimidine (Kinase Inhibitor Precursor) D->F G 5-Amino-2,4-diethoxypyrimidine (Bioactive Compound Precursor) E->G

Caption: Generalized synthetic workflow starting from 5-Bromouracil.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Kinase Inhibitor (Derived from 5-Bromo-2,4- diethoxypyrimidine) Inhibitor->Raf Inhibitor->MEK

Caption: Simplified MAPK/ERK signaling pathway targeted by kinase inhibitors.

References

The Pivotal Role of 5-Bromo-2,4-diethoxypyrimidine and its Analogs in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals, particularly in the herbicide and fungicide sectors. Among the numerous pyrimidine-based intermediates, 5-Bromo-2,4-diethoxypyrimidine and its structural analogs, such as 5-Bromo-2-chloro-4-methoxypyrimidine and 5-Bromo-2,4-dimethoxypyrimidine, have emerged as versatile building blocks. Their unique substitution patterns offer a powerful platform for synthetic diversification, enabling the creation of a wide array of potent and selective agrochemical active ingredients. This technical guide delves into the synthesis, reactivity, and application of these key intermediates in the agrochemical industry.

Core Reactivity and Synthetic Utility

The synthetic utility of 5-bromo-alkoxy/chloro-pyrimidines lies in the differential reactivity of the substituents on the pyrimidine ring. The electron-deficient nature of the pyrimidine ring activates the attached halogen and alkoxy groups, making them amenable to a variety of transformations.

The bromine atom at the C5 position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] This allows for the introduction of a wide range of aryl and heteroaryl moieties, which are common features in many biologically active molecules. The reactivity of halogens in these coupling reactions generally follows the order I > Br > Cl.[1][2]

The chloro or ethoxy/methoxy groups at the C2 and C4 positions are susceptible to nucleophilic substitution. This allows for the introduction of amines, thiols, and other nucleophiles, further expanding the diversity of accessible structures.[3] The chlorine atom at the C2 position is generally the primary site for nucleophilic attack in compounds like 5-Bromo-2-chloro-4-methoxypyrimidine.[1]

Application in the Synthesis of Sulfonylurea Herbicides

While direct synthesis routes starting from this compound for major commercial herbicides are not extensively documented in publicly available literature, the synthesis of numerous sulfonylurea herbicides relies on pyrimidine derivatives with similar substitution patterns. Sulfonylurea herbicides are a critical class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[4][5][6]

The general synthetic strategy for many sulfonylurea herbicides involves the condensation of a substituted pyrimidine amine with a sulfonyl isocyanate or a related reactive intermediate. Key commercial herbicides synthesized using pyrimidine intermediates include:

  • Mesosulfuron-methyl: A selective post-emergence herbicide used for the control of grass weeds in cereals.[7][8][9]

  • Foramsulfuron: A post-emergence herbicide for the control of grass and broadleaf weeds in corn.[4][5][10]

  • Iodosulfuron-methyl-sodium: A broad-spectrum herbicide for the control of grass and broadleaf weeds in cereals.[6][11][12]

The synthesis of these herbicides typically utilizes intermediates like 2-amino-4,6-dimethoxypyrimidine. The ethoxy groups in this compound could be readily converted to the amino group required for the sulfonylurea linkage formation, highlighting its potential as a precursor.

Experimental Protocols

Detailed experimental protocols for the synthesis of specific agrochemicals are often proprietary. However, general procedures for key reactions involving pyrimidine intermediates can be found in the scientific and patent literature.

General Protocol for Suzuki-Miyaura Coupling of a 5-Bromopyrimidine Derivative

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a 5-bromopyrimidine with a boronic acid.

Materials:

  • 5-Bromopyrimidine derivative (e.g., this compound) (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the 5-bromopyrimidine derivative, boronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes to ensure proper mixing.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.

Quantitative Data

The following table summarizes representative quantitative data for reactions involving pyrimidine intermediates in agrochemical synthesis, extracted from various sources.

Product/IntermediateStarting Material(s)Reaction TypeYield (%)Reference
Mesosulfuron-methyl2-methoxylcarbonyl-5-methylsulfonylaminomethylbenzene sulfonamide and 4,6-dimethoxy-2-(phenoxycarbonyl)aminopyrimidineCondensation33.3 (overall yield over six steps)[7]
5-(Pyrrol-2-yl)-1H-indazoles5-Bromoindazoles and N-Boc-2-pyrroleboronic acidSuzuki CouplingGood yields[13]
5-(Thiophen-2-yl)-1H-indazoles5-Bromoindazoles and 2-thiopheneboronic acidSuzuki CouplingGood yields[13]
5-Aryl-2-methylpyridin-3-amine derivatives5-bromo-2-methylpyridin-3-amine and arylboronic acidsSuzuki CouplingModerate to good yields[14]
5-Bromo-2,4-dichloropyridine intermediate2-amino-4-chloropyridineBromination>80[15]

Signaling Pathways and Experimental Workflows

The primary mode of action for sulfonylurea herbicides is the inhibition of the acetolactate synthase (ALS) enzyme. This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Substrate Acetolactate α-Acetolactate ALS->Acetolactate Catalysis AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids Biosynthesis Pathway Protein Protein Synthesis & Cell Growth AminoAcids->Protein Herbicide Sulfonylurea Herbicide Herbicide->Inhibition Inhibition->ALS

Caption: Mechanism of action of sulfonylurea herbicides via inhibition of the Acetolactate Synthase (ALS) pathway.

A typical workflow for the synthesis and screening of novel agrochemicals derived from 5-bromopyrimidine intermediates is depicted below.

Agrochemical_Discovery_Workflow Start 5-Bromopyrimidine Intermediate Reaction1 Suzuki Coupling (C-Br) Start->Reaction1 Reaction2 Nucleophilic Substitution (C-Cl/OR) Start->Reaction2 Library Diverse Library of Pyrimidine Derivatives Reaction1->Library Reaction2->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Agrochemical Candidate Lead->Candidate

Caption: A generalized workflow for the discovery of novel agrochemicals using 5-bromopyrimidine intermediates.

Conclusion

This compound and its analogs are highly valuable and versatile intermediates in the synthesis of modern agrochemicals. Their well-defined reactivity allows for the strategic and efficient construction of complex molecules with potent herbicidal and fungicidal properties. The ability to perform selective transformations at different positions on the pyrimidine ring provides a robust platform for the generation of diverse chemical libraries, which is essential for the discovery of new active ingredients to address the ongoing challenges in agriculture, such as weed and pest resistance. Further exploration of the synthetic potential of these building blocks will undoubtedly lead to the development of next-generation crop protection solutions.

References

Biological activity of 5-Bromo-2,4-diethoxypyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 5-Bromo-2,4-diethoxypyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of the pyrimidine core allows for the fine-tuning of its pharmacological profile. The introduction of a bromine atom at the C5 position and alkoxy groups at the C2 and C4 positions can significantly influence the molecule's reactivity, lipophilicity, and ability to interact with biological targets.

Specifically, 5-halogenated pyrimidines are recognized for their chemotherapeutic and biochemical activities, serving as crucial intermediates for a multitude of physiologically active nucleoside analogs.[5] For instance, 5-Bromo-2,4-dichloropyrimidine is an indispensable precursor in the synthesis of CDK4/6 inhibitors like Palbociclib and Ribociclib, used in targeted cancer therapy. This highlights the potential of the 5-bromo-pyrimidine scaffold in designing potent enzyme inhibitors.

This technical guide explores the potential biological activities of this compound derivatives. While direct experimental data for this specific scaffold is limited in current literature, this document will extrapolate from the known activities of structurally similar compounds, such as 5-bromo-2,4-dichloro/dimethoxypyrimidines and other substituted pyrimidines, to provide a comprehensive overview of its therapeutic potential and to outline key experimental methodologies for its evaluation.

Synthetic Pathways for this compound Derivatives

The synthesis of this compound typically begins with a commercially available pyrimidine precursor, such as 5-bromouracil. A common synthetic strategy involves the chlorination of the hydroxyl groups, followed by a nucleophilic substitution with sodium ethoxide to introduce the diethoxy moieties. Further derivatization can be achieved through various cross-coupling and substitution reactions.

G start 5-Bromouracil step1 Chlorination (e.g., POCl₃) start->step1 intermediate 5-Bromo-2,4-dichloropyrimidine step1->intermediate step2 Nucleophilic Substitution (Sodium Ethoxide in Ethanol) intermediate->step2 core This compound step2->core step3 Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) core->step3 final Target Derivatives step3->final

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methodologies for analogous structures. Optimization for specific substrates is recommended.

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine from 5-Bromouracil

  • Suspend 5-bromouracil (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0-10.0 eq).

  • Optionally, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Pour the residue slowly onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-Bromo-2,4-dichloropyrimidine.

Step 2: Synthesis of this compound

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.2 eq) in anhydrous ethanol under an inert atmosphere.

  • To this solution, add 5-Bromo-2,4-dichloropyrimidine (1.0 eq) dissolved in anhydrous ethanol dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Potential Biological Activities and Mechanisms of Action

Anticancer Activity

The 5-bromopyrimidine scaffold is a prominent feature in several anticancer agents, suggesting strong potential for this compound derivatives in oncology.

a) Kinase Inhibition: Dysregulation of protein kinases is a hallmark of many cancers.[6] The pyrimidine core is a versatile scaffold for designing kinase inhibitors that compete with ATP for binding in the enzyme's active site.[6] Thieno[2,3-d]pyrimidine derivatives, for example, have been developed as potent inhibitors of EGFR and VEGFR-2.[7][8][9] Given that 5-Bromo-2,4-dichloropyrimidine is a key building block for CDK4/6 inhibitors, it is highly plausible that derivatives of this compound could be developed as potent and selective kinase inhibitors.

G cluster_0 Kinase Active Site Kinase Kinase Enzyme Substrate Substrate Protein Kinase->Substrate Acts on ATP_Site ATP Binding Pocket ATP ATP ATP->ATP_Site Binds Phospho_Substrate Phosphorylated Substrate (Leads to Cell Proliferation, Survival) Substrate->Phospho_Substrate Phosphorylates Inhibitor Pyrimidine Derivative (e.g., 5-Bromo-2,4-diethoxy-pyrimidine derivative) Inhibitor->ATP_Site Competitively Binds Inhibitor->Phospho_Substrate Inhibits Block Pathway Blocked

Caption: Mechanism of action for pyrimidine derivatives as competitive kinase inhibitors.

b) Thymidylate Synthase Inhibition: Thymidylate synthase is a critical enzyme in the de novo synthesis of dTMP, a necessary precursor for DNA replication.[10] Its inhibition leads to depletion of thymidine, disrupting DNA synthesis and repair, and ultimately causing cell death. Structurally similar compounds, such as 5-Bromo-2,4-dimethoxypyrimidine derivatives, have been identified as potential inhibitors of this enzyme, making it a plausible target for this compound derivatives as well.[10]

Quantitative Data for Related Anticancer Pyrimidine Derivatives

Compound Class/DerivativeCancer Cell LineActivity MetricValueReference
Thieno[2,3-d]pyrimidine (Compound 17f)HCT-116 (Colon)IC₅₀2.80 µM[9]
Thieno[2,3-d]pyrimidine (Compound 17f)HepG2 (Liver)IC₅₀4.10 µM[9]
Thiazolo[4,5-d]pyrimidine (Compound 3b)A375 (Melanoma)IC₅₀<50 µM[11]
Pyrimidopyrimidine (Compound 10c)HCT-116 (Colon)IC₅₀Close to Doxorubicin[12]
5-(Thiophen-2-yl)isoxazole (TTI-6)MCF-7 (Breast)IC₅₀1.91 µM[13]
Antiviral Activity

Pyrimidine analogs are a cornerstone of antiviral therapy. 5-Brominated nucleoside derivatives have demonstrated a broad spectrum of activity against various herpesviruses.[14] While this compound is not a nucleoside analog itself, non-nucleoside pyrimidines can also possess antiviral properties. A primary mechanism for many antiviral nucleosides is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), which is essential for the replication of RNA viruses.[15] Derivatives of this compound could be explored for their ability to inhibit viral replication machinery.

Antimicrobial Activity

The pyrimidine scaffold is present in numerous compounds with significant antibacterial and antifungal properties.[2][4] The mechanism of action can vary, from inhibiting essential metabolic pathways like dihydrofolate reductase (DHFR) to disrupting cell wall synthesis or other vital cellular processes.[2] The lipophilic nature of the diethoxy groups and the presence of the bromine atom may enhance cell membrane penetration, potentially increasing antimicrobial efficacy.[16]

Quantitative Data for Related Antimicrobial Pyrimidine Derivatives

Compound Class/DerivativeMicroorganismActivity MetricValue (µg/mL)Reference
Thiazolo[4,5-b]pyridin-2-one (3g)P. aeruginosaMIC0.21 µM[17]
Thiazolo[4,5-b]pyridin-2-one (3g)E. coliMIC0.21 µM[17]
Furan-pyrimidine hybrid (4e)Various bacteria/fungiMIC0.5 - 8[18]
Pyrimidopyrimidine (3b)S. aureus, B. subtilisActivityExcellent[12]

Key Biological Assay Protocols

MTT Cell Viability Assay (Anticancer Screening)

This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[19]

G n1 Seed cancer cells in a 96-well plate n2 Incubate for 24h to allow attachment n1->n2 n3 Treat cells with various concentrations of pyrimidine derivatives n2->n3 n4 Incubate for 48-72h n3->n4 n5 Add MTT reagent to each well n4->n5 n6 Incubate for 2-4h (Viable cells convert yellow MTT to purple formazan) n5->n6 n7 Add solubilization solution (e.g., DMSO) to dissolve formazan n6->n7 n8 Measure absorbance with a microplate reader n7->n8 n9 Calculate IC₅₀ values n8->n9

Caption: Standard experimental workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[19]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[19]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]

Protocol (Broth Microdilution Method):

  • Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton) and adjust it to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. Based on the extensive biological activities of structurally related 5-bromo- and 2,4-dialkoxy-pyrimidine derivatives, it is reasonable to hypothesize that its derivatives hold significant potential as therapeutic agents. The most promising applications appear to be in the field of oncology, particularly as inhibitors of protein kinases and other essential enzymes involved in cell proliferation. Furthermore, its potential as a novel antiviral or antimicrobial agent warrants thorough investigation.

The synthetic pathways and experimental protocols outlined in this guide provide a framework for the synthesis, screening, and mechanistic evaluation of a novel library of this compound derivatives. Future research focused on this core structure could lead to the discovery of new drug candidates with improved efficacy and novel mechanisms of action.

References

5-Bromo-2,4-diethoxypyrimidine: A Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for 5-Bromo-2,4-diethoxypyrimidine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific safety data for this compound, this guide synthesizes information from structurally related brominated pyrimidine derivatives to establish a robust framework for its safe utilization in a laboratory setting.

Chemical and Physical Properties

While extensive experimental data for this compound is not publicly available, the following table summarizes its known properties.

PropertyValueSource
CAS Number 132164-47-7SINFOO
Molecular Formula C₈H₁₁BrN₂O₂SINFOO
Molecular Weight 247.09 g/mol SINFOO

For context, the properties of a closely related compound, 5-Bromo-2,4-dichloropyrimidine, are provided below.

PropertyValueSource
Appearance SolidSigma-Aldrich[1]
Melting Point 29-30 °CSigma-Aldrich[1]
Boiling Point 128 °C at 15 mmHgSigma-Aldrich[1]
Density 1.781 g/mL at 25 °CSigma-Aldrich[1]
Flash Point 113 °C (closed cup)Sigma-Aldrich[1]

Hazard Identification and Safety Precautions

Potential Hazards:

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3]

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Precautionary Statements:

Based on the potential hazards, the following precautionary measures are recommended:

CategoryPrecautionary Statement
Prevention Wash hands and any exposed skin thoroughly after handling.[5] Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Use only outdoors or in a well-ventilated area.[6]
Response If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5] If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.
Storage Store in a well-ventilated place. Keep container tightly closed.[5] Store locked up.[2]
Disposal Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocols: Safe Handling Workflow

While specific experimental protocols for this compound are not available, a general workflow for handling a potentially hazardous chemical powder in a research laboratory is essential.

General Workflow for Safe Handling of Chemical Powders cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet (SDS) (or analogous compound data) prep_ppe Don Appropriate Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare Workspace in a Ventilated Fume Hood prep_ppe->prep_workspace handling_weigh Weigh the Required Amount of the Chemical prep_workspace->handling_weigh handling_transfer Carefully Transfer the Chemical to the Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware and Work Surfaces handling_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Hazardous Waste Containers cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove and Dispose of Contaminated PPE Properly cleanup_dispose->cleanup_ppe

Caption: A generalized workflow for the safe handling of potentially hazardous chemical powders in a laboratory setting.

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

Exposure RouteFirst Aid Measures
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[2]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothes and shoes. Get medical attention.[2]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
Ingestion Clean mouth with water. Do NOT induce vomiting. Get medical attention.[5]

Fire-Fighting Measures and Accidental Release

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[8]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[9]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[2]

  • Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[9]

Storage and Stability

  • Storage Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[8]

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Stability: Stable under recommended storage conditions.[8]

This guide is intended to provide a framework for the safe handling of this compound. It is crucial for all personnel to be thoroughly trained in laboratory safety procedures and to consult all available safety information before handling this or any other chemical.

References

A Technical Guide to 5-Bromo-2,4-diethoxypyrimidine: Synthesis, Precursor Availability, and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,4-diethoxypyrimidine is a halogenated pyrimidine derivative of interest in medicinal chemistry and drug discovery. While direct commercial sources for this specific compound are not readily identifiable, it can be synthesized from its precursor, 5-Bromo-2,4-dichloropyrimidine. This guide provides a detailed overview of the synthesis of this compound, along with supplier and pricing information for the necessary starting material.

Availability and Pricing of the Precursor: 5-Bromo-2,4-dichloropyrimidine

As this compound is not a standard catalog item for most chemical suppliers, its synthesis in the laboratory is the most practical approach for obtaining this compound. The key starting material for this synthesis is 5-Bromo-2,4-dichloropyrimidine (CAS No: 36082-50-5), which is widely available. The following table summarizes the pricing and availability of this precursor from various suppliers.

SupplierProduct NamePurityQuantityPrice (USD)
Sigma-Aldrich5-Bromo-2,4-dichloropyrimidine97%-$85.50
Thermo Scientific Chemicals5-Bromo-2,4-dichloropyrimidine, 98%98%1 g$34.90[1]
Spectrum Chemical5-Bromo-2,4-dichloropyrimidine-5 g$34.87[2]
ChemShuttle5-bromo-2,4-dichloropyrimidine95%250 g$180.00
ChemShuttle5-bromo-2,4-dichloropyrimidine95%500 g$275.00
Chem-Impex5-Bromo-2,4-dichloropyrimidine≥ 99% (GC)-Inquire
Tokyo Chemical Industry (TCI)5-Bromo-2,4-dichloropyrimidine>97.0%(GC)-Inquire[3]
Manchester Organics5-Bromo-2,4-dichloropyrimidine--Inquire[4]
Santa Cruz Biotechnology5-Bromo-2,4-dichloropyrimidine≥98%-Inquire[5]

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction, specifically a Williamson ether synthesis, by reacting 5-Bromo-2,4-dichloropyrimidine with sodium ethoxide. The following is a detailed experimental protocol adapted from the synthesis of the analogous 5-Bromo-2,4-dimethoxypyrimidine.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

Materials:

  • 5-Bromo-2,4-dichloropyrimidine

  • Sodium metal

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (2.2 equivalents) to anhydrous ethanol (a sufficient volume to dissolve the sodium and the dichloropyrimidine) under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide in ethanol.

  • Reaction with 5-Bromo-2,4-dichloropyrimidine: To the freshly prepared sodium ethoxide solution, add 5-Bromo-2,4-dichloropyrimidine (1 equivalent) portion-wise at room temperature with stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding water.

    • Reduce the volume of the solvent using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for the preparation of this compound from 5-Bromo-2,4-dichloropyrimidine.

Synthesis_Workflow SM 5-Bromo-2,4-dichloropyrimidine Reaction Nucleophilic Substitution SM->Reaction NaOEt Sodium Ethoxide (in Ethanol) NaOEt->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Product Product This compound Purification Column Chromatography Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic pathway for this compound.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented due to its limited commercial availability, its structural analogs, such as 5-bromo-2,4-disubstituted pyrimidines, are valuable intermediates in the synthesis of various biologically active molecules. These scaffolds are often explored in the development of kinase inhibitors and other therapeutic agents. The diethoxy functionalization may offer altered solubility, metabolic stability, and target engagement profiles compared to its dimethoxy or dichloro counterparts, making it a potentially valuable compound for structure-activity relationship (SAR) studies in drug discovery programs. For instance, the precursor 5-Bromo-2,4-dichloropyrimidine is a key intermediate in the synthesis of Palbociclib and Ribociclib, which are CDK4/6 inhibitors used in cancer treatment.[6]

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2,4-diethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the construction of complex molecules.[1] This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmacologically active compounds.[2] Pyrimidine derivatives are a privileged scaffold in numerous therapeutic agents due to their ability to engage in hydrogen bonding and act as bioisosteres for other aromatic rings.[3] 5-Bromo-2,4-diethoxypyrimidine is a key building block for introducing a substituted pyrimidine moiety. The bromine atom at the C5 position is susceptible to palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse range of 5-aryl-2,4-diethoxypyrimidines. These products serve as versatile intermediates for the development of novel therapeutics, particularly in areas such as oncology and inflammation.[2]

These application notes provide a comprehensive protocol for the Suzuki coupling of this compound with various arylboronic acids. The protocol is based on established methodologies for structurally similar bromopyrimidines and offers a robust starting point for optimization.

Principle of the Reaction

The Suzuki coupling reaction is a palladium-catalyzed process that involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired C-C bond of the 5-aryl-2,4-diethoxypyrimidine product and regenerating the Pd(0) catalyst.[4]

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand) (1-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equiv.)[3]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, Toluene)[3]

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%).[5]

  • Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and, if required, degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).[5]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-2,4-diethoxypyrimidine.[2]

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of various bromopyrimidine derivatives, which can be adapted for this compound. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.[3]

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O70-80Moderate to Good[3][8]
Pd₂(dba)₃ (2.5)P(t-Bu)₃ (5)KFTHF50Moderate[3]
Pd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane100 (Microwave)Good[3]
Pd(OAc)₂ (3)-K₃PO₄1,4-Dioxane80Good[3]
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O100Good to Excellent[3]

Yields are representative and may vary depending on the specific boronic acid and optimization of the reaction parameters.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R-Pd(II)L_n-X Pd0->PdII_Aryl R-X Transmetal Transmetalation PdII_Diaryl R-Pd(II)L_n-R' PdII_Aryl->PdII_Diaryl R'-B(OR)2 Base PdII_Diaryl->Pd0 R-R' RedElim Reductive Elimination Product 5-Aryl-2,4-diethoxy- pyrimidine (R-R') ArylHalide 5-Bromo-2,4-diethoxy- pyrimidine (R-X) BoronicAcid Arylboronic Acid (R'-B(OR)2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup 1. Reaction Setup (Substrate, Boronic Acid, Base, Catalyst) start->setup inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (80-100 °C) solvent->react monitor 5. Monitor Reaction (TLC/LC-MS) react->monitor workup 6. Work-up (Extraction and Drying) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: A generalized experimental workflow for the Suzuki coupling protocol.

Troubleshooting and Optimization

  • Low Yield: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents as outlined in the data table. The reactivity of the arylboronic acid can also significantly impact the reaction outcome. Electron-rich or sterically hindered boronic acids may require more robust catalyst systems.[7]

  • Side Reactions: Common side reactions include protodeboronation (cleavage of the C-B bond) and homocoupling of the boronic acid. Using freshly recrystallized boronic acids and ensuring strictly anhydrous and anaerobic conditions can minimize these side reactions.[7]

  • Catalyst Decomposition: The formation of palladium black indicates catalyst decomposition. This can sometimes be mitigated by using a more stabilizing ligand or lowering the reaction temperature.[7]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-2,4-diethoxypyrimidines from this compound. The protocol provided herein, based on established procedures for similar substrates, offers a reliable starting point for researchers. Careful optimization of reaction parameters is crucial for achieving high yields and purity, paving the way for the development of novel pyrimidine-based compounds with potential applications in drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2,4-diethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines. This powerful transformation enables the formation of carbon-nitrogen (C-N) bonds, a critical step in the synthesis of numerous pharmaceuticals and biologically active compounds. The substrate, 5-Bromo-2,4-diethoxypyrimidine, is a valuable building block, and its successful amination opens avenues for the creation of a diverse library of substituted pyrimidine derivatives. These application notes provide detailed protocols and reaction parameters for the successful Buchwald-Hartwig amination of this compound.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-substituted aminopyrimidine and regenerate the Pd(0) catalyst. The selection of the palladium source, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.[1][2]

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions for the Buchwald-Hartwig amination of this compound with various amines. These parameters are based on established methodologies for structurally similar bromopyrimidine substrates and serve as a robust starting point for optimization.[3][4]

EntryAminePd-Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285-95
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane1101880-90
3n-HexylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Toluene1001675-85
4BenzylaminePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.5)Dioxane1001488-96
5DiethylaminePdCl₂(dppf) (3)-LHMDS (1.8)THF802470-80

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[1][3]

Protocol 1: General Procedure for Coupling with Aromatic and Aliphatic Amines

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Aniline, n-Hexylamine) (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Magnetic stir bar

  • Schlenk flask or reaction vial

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add this compound, the amine, and the base.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing. Then, heat the mixture to the desired temperature (typically 80-110 °C) using a preheated oil bath.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Procedure for Volatile Amines

Materials:

  • This compound (1.0 equiv)

  • Volatile amine (e.g., Diethylamine, 2.0 M solution in THF) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add anhydrous toluene, followed by the solution of the volatile amine.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow

experimental_workflow setup Reaction Setup (Flask, Stir Bar) inert Inert Atmosphere (Evacuate/Backfill Ar) setup->inert catalyst Catalyst/Ligand Addition inert->catalyst reagents Reagent Addition (Substrate, Amine, Base) solvent Solvent Addition reagents->solvent catalyst->reagents reaction Reaction (Heating & Stirring) solvent->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quench, Extract) monitoring->workup Complete purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Buchwald-Hartwig Amination Catalytic Cycle

catalytic_cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition pd_amine_complex [Ar-Pd(II)(H₂NR)L₂]⁺Br⁻ pd_complex->pd_amine_complex R₂NH amine_coordination Amine Coordination pd_amido_complex Ar-Pd(II)(HNR)L₂ pd_amine_complex->pd_amido_complex Base deprotonation Deprotonation (Base) pd_amido_complex->pd0 Ar-NR₂ reductive_elimination Reductive Elimination aryl_bromide Ar-Br amine R₂NH product Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2,4-diethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-2,4-diethoxypyrimidine. This versatile building block is of significant interest in medicinal chemistry and drug development, offering a key scaffold for the synthesis of novel therapeutic agents. The methodologies described herein facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a wide range of functionalities at the 5-position of the pyrimidine ring.

Introduction

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents. The functionalization of the pyrimidine ring is a key strategy in the design of new drug candidates. This compound serves as a valuable intermediate for such modifications, primarily through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C5-bromine bond towards oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

This document outlines protocols for several key cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. While specific data for this compound is limited in publicly available literature, the provided protocols are based on well-established procedures for structurally similar 5-bromo-2,4-dialkoxypyrimidines and related halo-pyrimidines, and are expected to be readily adaptable.

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle consists of three fundamental steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

  • Transmetalation (for Suzuki, Stille) or Migratory Insertion (for Heck): The coupling partner (e.g., organoboron, organotin, or alkene) reacts with the palladium(II) complex.

  • Reductive Elimination: The coupled product is expelled from the palladium center, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[1]

General Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation/\nMigratory Insertion Transmetalation/ Migratory Insertion Ar-Pd(II)-X->Transmetalation/\nMigratory Insertion R-M or Alkene Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation/\nMigratory Insertion->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organic halide and an organoboron compound, such as a boronic acid or ester.[2] This reaction is widely used in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[3]

Representative Reaction Conditions
CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O80-1004-12High
Pd(dppf)Cl₂dppfCs₂CO₃DME906-16High
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O100-1108-24Good-High

Note: Yields are representative for similar substrates and may vary depending on the specific boronic acid used.

Experimental Protocol
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio).[2]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Arylboronic Acid, and Base B Establish Inert Atmosphere A->B C Add Palladium Catalyst B->C D Add Degassed Solvents C->D E Heat and Stir D->E F Monitor by TLC/LC-MS E->F G Cool and Dilute F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] This reaction is a powerful tool for the formation of C-C bonds and the introduction of vinyl groups.

Representative Reaction Conditions
CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NAcetonitrile100495 (for bromopyridine)
Pd(OAc)₂-K₂CO₃DMF120685 (for bromopyridine)

Note: Yields are representative for similar bromopyridine substrates and may vary.[3]

Experimental Protocol
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), Palladium(II) acetate (1-5 mol%), and a phosphine ligand if required (e.g., P(o-tol)₃, 2-10 mol%).

  • Reagent Addition: Add anhydrous solvent (e.g., DMF or acetonitrile), the base (e.g., Et₃N, 1.5-2.5 equiv.), and the alkene (1.2-1.5 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to 80-140 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted pyrimidines.[2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base.[2]

Representative Reaction Conditions
Pd CatalystCu Co-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRoom Temp3-16High
Pd(PPh₃)₄CuIi-Pr₂NHDMF60-1003Good-High

Note: Yields are representative for similar substrates and may vary depending on the specific alkyne used.

Experimental Protocol
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2.0 equiv.). Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[5] This reaction is a cornerstone in medicinal chemistry for the synthesis of arylamines.[6]

Representative Reaction Conditions
Pd PrecatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene10018High (for aryl bromides)
Pd(OAc)₂BINAPCs₂CO₃1,4-Dioxane11024Good (for aryl bromides)

Note: Yields are representative for the amination of aryl bromides and should be optimized for this compound.[3]

Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.), followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).[4]

  • Reaction: Heat the reaction mixture with stirring to a temperature of 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)-Br(L2) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR2, Base amido_complex Ar-Pd(II)-NR2(L2) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Stille Coupling

The Stille reaction involves the coupling of an organic halide with an organostannane reagent.[7] While effective, the toxicity of organotin compounds is a significant consideration.[7]

Representative Reaction Conditions
CatalystLigandAdditiveSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄--Toluene80-11012-24Good
Pd₂(dba)₃P(t-Bu)₃CsFDioxane10012-24Good

Note: Yields are representative and may vary depending on the specific organostannane used.

Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[4]

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or DMF).

  • Reaction: Heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Purification: Wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Applications in Drug Development

The 5-substituted-2,4-diethoxypyrimidine scaffold is a key structural motif in a variety of pharmacologically active molecules. The introduction of aryl, heteroaryl, alkynyl, and amino groups at the 5-position can significantly modulate the biological activity of the parent molecule. These derivatives have been explored as:

  • Kinase Inhibitors: The 2,4-diaminopyrimidine scaffold, accessible through Buchwald-Hartwig amination, is a well-established hinge-binding motif in many kinase inhibitors used in oncology.

  • Antiviral Agents: Pyrimidine derivatives are integral to many nucleoside and non-nucleoside reverse transcriptase inhibitors.

  • Central Nervous System (CNS) Agents: Functionalized pyrimidines have shown activity as modulators of various CNS receptors.

The cross-coupling reactions described in these notes provide a robust and versatile platform for the synthesis of libraries of novel 5-substituted-2,4-diethoxypyrimidine derivatives for screening in drug discovery programs.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Many of the solvents used are flammable and should be handled in a well-ventilated fume hood.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive; handle with appropriate personal protective equipment (PPE).

  • Organotin reagents are toxic and should be handled with extreme care.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

By following these guidelines and protocols, researchers can effectively utilize palladium-catalyzed cross-coupling reactions for the synthesis of a diverse range of 5-substituted-2,4-diethoxypyrimidine derivatives for applications in pharmaceutical and materials science research.

References

Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2,4-diethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base, is prized for its broad functional group tolerance and generally mild reaction conditions.[1]

The pyrimidine scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] The introduction of an alkynyl group at the 5-position of the pyrimidine ring can significantly modulate the biological activity of the parent molecule. Consequently, the Sonogashira coupling of substituted bromopyrimidines, such as 5-Bromo-2,4-diethoxypyrimidine, is a key strategic transformation in the synthesis of novel drug candidates and complex molecular probes.[1] The electron-donating diethoxy groups at the 2- and 4-positions of the pyrimidine ring increase the electron density of the aromatic system, which can influence the reactivity of the C-Br bond in the palladium-catalyzed cycle.

These application notes provide a comprehensive overview, detailed experimental protocols, and representative data for the Sonogashira coupling of this compound with a variety of terminal alkynes.

Reaction Principle

The Sonogashira coupling proceeds via two interconnected catalytic cycles involving palladium and copper.[1]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the this compound to form a Pd(II)-pyrimidine complex.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, in the presence of a base, to generate a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl moiety to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the 5-alkynyl-2,4-diethoxypyrimidine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of 5-bromo- and 5-iodo-alkoxypyrimidines with various terminal alkynes. The data for the analogous 2-benzyloxy-5-iodopyrimidine is included as its reactivity is expected to be comparable and provides a good indication of the expected outcomes for this compound.[1]

Table 1: Sonogashira Coupling of 2-Benzyloxy-5-iodopyrimidine with Various Terminal Alkynes [1]

EntryTerminal AlkyneProductCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
1But-3-yn-1-ol2-Benzyloxy-5-(4-hydroxybut-1-yn-1-yl)pyrimidinePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT385
2Prop-2-yn-1-ol2-Benzyloxy-5-(3-hydroxyprop-1-yn-1-yl)pyrimidinePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT382
3Phenylacetylene2-Benzyloxy-5-(phenylethynyl)pyrimidinePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT492
44-Ethynyltoluene2-Benzyloxy-5-((4-methylphenyl)ethynyl)pyrimidinePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT490
54-Methoxyphenylacetylene2-Benzyloxy-5-((4-methoxyphenyl)ethynyl)pyrimidinePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT488
64-Chlorophenylacetylene2-Benzyloxy-5-((4-chlorophenyl)ethynyl)pyrimidinePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT586
74-Nitrophenylacetylene2-Benzyloxy-5-((4-nitrophenyl)ethynyl)pyrimidinePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT580
8Cyclopropylacetylene2-Benzyloxy-5-(cyclopropylethynyl)pyrimidinePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT375

Table 2: General Conditions for Sonogashira Coupling of Halogenated Pyrimidines

ParameterRecommended ConditionsNotes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%)Both Pd(0) and Pd(II) precursors are effective.
Copper Co-catalyst CuI (2-10 mol%)Essential for the copper catalytic cycle.
Base Et₃N, i-Pr₂NH, DIPA (2-3 equivalents)Often serves as both base and solvent/co-solvent.
Solvent THF, DMF, AcetonitrileAnhydrous conditions are recommended.
Temperature Room Temperature to 100 °CMilder temperatures are often sufficient.
Reaction Time 3-16 hoursMonitored by TLC or LC-MS.

Experimental Protocols

The following protocols provide a general framework for the Sonogashira coupling of this compound. Optimization may be required for specific terminal alkynes.

Protocol 1: General Procedure at Room Temperature

This protocol is suitable for many terminal alkynes and offers mild reaction conditions.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

  • Add anhydrous THF, followed by triethylamine. Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.[1]

  • After the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-2,4-diethoxypyrimidine.[1]

Protocol 2: Procedure at Elevated Temperature

This protocol is suitable for less reactive terminal alkynes or when faster reaction times are desired.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a reaction flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

  • Flush the flask with an inert gas.

  • Add the degassed DMF and triethylamine.

  • Add the terminal alkyne via syringe.

  • Stir the mixture at a temperature ranging from 60 °C to 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-2,4-diethoxypyrimidine.[1]

Mandatory Visualization

Sonogashira_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition cu_cycle Copper Cycle aryl_halide This compound aryl_halide->oxidative_addition pd_complex Br-Pd(II)L₂-Pyrimidine oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation terminal_alkyne Terminal Alkyne (R-C≡C-H) cu_acetylide Cu-C≡C-R terminal_alkyne->cu_acetylide cu_acetylide->transmetalation cu_acetylide->transmetalation diorgano_pd R-C≡C-Pd(II)L₂-Pyrimidine transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Regeneration product 5-Alkynyl-2,4-diethoxypyrimidine reductive_elimination->product cui CuI cui->cu_acetylide base Base base->cu_acetylide

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_workup Work-up and Purification prep1 Combine this compound, Pd Catalyst, and CuI in a dry flask prep2 Evacuate and backfill with inert gas prep1->prep2 prep3 Add anhydrous solvent and base prep2->prep3 prep4 Degas the mixture prep3->prep4 exec1 Add terminal alkyne dropwise prep4->exec1 exec2 Stir at appropriate temperature (RT to 100 °C) exec1->exec2 exec3 Monitor reaction progress (TLC or LC-MS) exec2->exec3 workup1 Quench reaction (e.g., with water) exec3->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash, dry, and concentrate the organic layer workup2->workup3 workup4 Purify by column chromatography workup3->workup4 product 5-Alkynyl-2,4-diethoxypyrimidine Product workup4->product

Caption: General experimental workflow for the Sonogashira coupling.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2,4-diethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. Its structural similarity to the purine core of ATP enables competitive binding to the ATP-binding site of kinases, making it an ideal starting point for inhibitor design. 5-Bromo-2,4-diethoxypyrimidine is a versatile building block for the synthesis of a diverse range of kinase inhibitors. The bromine atom at the C5 position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents to modulate potency and selectivity. The diethoxy groups at the C2 and C4 positions can influence the compound's solubility and pharmacokinetic properties.

These application notes provide detailed protocols for the synthesis of kinase inhibitors utilizing this compound as a key intermediate. The protocols are based on established methodologies for structurally similar compounds and are intended to serve as a comprehensive guide for researchers in drug discovery and development.

Key Synthetic Strategies

The functionalization of this compound predominantly relies on palladium-catalyzed cross-coupling reactions at the C5 position. The choice of reaction depends on the desired carbon-carbon or carbon-nitrogen bond formation.

  • Suzuki-Miyaura Coupling: Forms C-C bonds with aryl or vinyl boronic acids/esters.

  • Sonogashira Coupling: Forms C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: Forms C-N bonds with a wide range of primary and secondary amines.

The general workflow for these reactions is depicted below.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification Start This compound + Coupling Partner + Base Catalyst Palladium Precatalyst + Ligand Inert Inert Atmosphere (Argon or Nitrogen) Start->Inert Solvent Anhydrous, Degassed Solvent Heat Heating (80-120 °C) Inert->Heat Quench Quenching Heat->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product 5-Substituted-2,4-diethoxypyrimidine (Kinase Inhibitor Precursor) Purify->Product

General experimental workflow for cross-coupling reactions.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of kinase inhibitors derived from 5-substituted-2,4-dialkoxypyrimidine scaffolds.

Table 1: Representative Reaction Yields for Cross-Coupling Reactions

Starting MaterialCoupling PartnerReaction TypeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
This compoundPhenylboronic acidSuzuki-MiyauraPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O100~85
This compound4-Methoxyphenylboronic acidSuzuki-MiyauraPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene110~90
This compoundPhenylacetyleneSonogashiraPdCl₂(PPh₃)₂ (3)-Et₃NTHF60~80
This compoundAnilineBuchwald-HartwigPd₂(dba)₃ (2)BINAP (3)NaOtBuToluene100~75
This compoundMorpholineBuchwald-HartwigPd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane110~85

Table 2: Biological Activity of Representative 2,4-Dialkoxypyrimidine-Based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell Line
A-1 Bcr-Abl15K562
A-2 EGFR25A549
A-3 VEGFR-210HUVEC
B-1 Aurora A50HCT116
B-2 CDK275MCF-7

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the synthesis of 5-aryl-2,4-diethoxypyrimidines.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines the synthesis of 5-alkynyl-2,4-diethoxypyrimidines.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed solvent and triethylamine (2.0 equiv.) via syringe.

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol describes the synthesis of 5-amino-2,4-diethoxypyrimidines.[1]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 3 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst (0.02 equiv.), the ligand (0.03 equiv.), and the base (1.4 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel.[3]

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways targeted by kinase inhibitors that can be synthesized from a 2,4-dialkoxypyrimidine scaffold.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 2,4-Diethoxypyrimidine Inhibitor Inhibitor->EGFR

Simplified EGFR Signaling Pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus BCR_ABL BCR-ABL (Constitutively Active) STAT5 STAT5 BCR_ABL->STAT5 Ras Ras BCR_ABL->Ras PI3K PI3K BCR_ABL->PI3K Proliferation Cell Proliferation, Inhibition of Apoptosis STAT5->Proliferation Ras->Proliferation PI3K->Proliferation Inhibitor 2,4-Diethoxypyrimidine Inhibitor Inhibitor->BCR_ABL

Simplified Bcr-Abl Signaling Pathway.

G cluster_0 Cell Cycle CDK2 CDK2/Cyclin E Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S G1 to S Phase Transition E2F->G1_S promotes Inhibitor 2,4-Diethoxypyrimidine Inhibitor Inhibitor->CDK2

Simplified CDK2 Signaling in Cell Cycle Progression.

References

Application Notes: Synthesis of Novel Antiviral Agents from 5-Bromo-2,4-diethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a cornerstone in the development of antiviral therapeutics, forming the structural core of numerous clinically approved drugs.[1][2] The strategic functionalization of the pyrimidine ring allows for the modulation of biological activity, offering a versatile scaffold for inhibitor design. This document provides detailed protocols for the synthesis of a potential antiviral compound, 5-ethynyl-2,4-diethoxypyrimidine, starting from the commercially available 5-Bromo-2,4-diethoxypyrimidine. This synthetic route leverages the robust and efficient Sonogashira cross-coupling reaction.[3][4]

The synthesized 5-alkynylpyrimidine derivatives are of significant interest as they can serve as precursors for more complex molecules, including analogues of known antiviral nucleosides.[5][6] The introduction of various substituents at the 5-position of the pyrimidine ring has been shown to be a viable strategy for discovering compounds with potent antiviral activity against a range of viruses.[1][7] These application notes are intended to guide researchers in the synthesis and potential evaluation of novel antiviral candidates based on the 5-substituted 2,4-diethoxypyrimidine scaffold.

Antiviral Activity (Representative Data)

The following table summarizes representative antiviral activity data for a hypothetical 5-substituted pyrimidine derivative against a panel of viruses. This data is illustrative and serves to highlight the potential of this class of compounds.

Compound IDVirusAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
HYPO-001 Herpes Simplex Virus 1 (HSV-1)Plaque Reduction0.5>100>200
Varicella-Zoster Virus (VZV)Plaque Reduction1.2>100>83
Human Cytomegalovirus (HCMV)Plaque Reduction8.5>100>11
Influenza A (H1N1)CPE Reduction15.2>100>6

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50). Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with Ethynyltrimethylsilane

This protocol details the synthesis of a protected 5-alkynylpyrimidine derivative, a key intermediate for further elaboration.

Materials:

  • This compound (1.0 equiv)

  • Ethynyltrimethylsilane (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Add anhydrous THF via syringe, followed by triethylamine. Stir the mixture at room temperature for 15 minutes.

  • Add ethynyltrimethylsilane dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Protocol 2: Deprotection of the Trimethylsilyl Group

This protocol describes the removal of the TMS protecting group to yield the terminal alkyne.

Materials:

  • 5-((Trimethylsilyl)ethynyl)-2,4-diethoxypyrimidine (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (1.2 equiv)

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the silyl-protected alkyne in a mixture of methanol and dichloromethane.

  • Add potassium carbonate to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Neutralize the reaction mixture with a dilute solution of hydrochloric acid.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, which can be used in subsequent steps without further purification.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of 5-Ethynyl-2,4-diethoxypyrimidine reagents Combine this compound, PdCl₂(PPh₃)₂, CuI, and Et₃N solvent Add Anhydrous THF reagents->solvent inert Establish Inert Atmosphere (Ar/N₂) solvent->inert alkyne Add Ethynyltrimethylsilane inert->alkyne reaction1 Stir at Room Temperature (Monitor by TLC/LC-MS) alkyne->reaction1 workup1 Workup: Filter, Wash, Dry, Concentrate reaction1->workup1 purification1 Flash Column Chromatography workup1->purification1 product1 5-((Trimethylsilyl)ethynyl)-2,4-diethoxypyrimidine purification1->product1 deprotection_reagents Dissolve in MeOH/DCM Add K₂CO₃ product1->deprotection_reagents reaction2 Stir at Room Temperature (Monitor by TLC) deprotection_reagents->reaction2 workup2 Workup: Neutralize, Extract, Dry, Concentrate reaction2->workup2 product2 5-Ethynyl-2,4-diethoxypyrimidine workup2->product2 signaling_pathway Proposed Mechanism of Action: Inhibition of Viral DNA Polymerase cluster_virus Viral Replication Cycle cluster_drug_action Drug Action virus_entry Virus Entry and Uncoating viral_dna_synthesis Viral DNA Synthesis virus_entry->viral_dna_synthesis assembly Virion Assembly and Release viral_dna_synthesis->assembly compound 5-Substituted Pyrimidine (Active Metabolite) inhibition Inhibition compound->inhibition viral_polymerase Viral DNA Polymerase viral_polymerase->inhibition inhibition->viral_dna_synthesis Blocks Elongation

References

Application Notes: The Role of the Pyrimidine Scaffold in Herbicide Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine ring is a fundamental heterocyclic scaffold that has been extensively explored in the development of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. In the realm of herbicide discovery, pyrimidine derivatives have emerged as a versatile and fruitful area of research, leading to the development of commercial herbicides with various modes of action. These compounds can effectively control a broad spectrum of weeds, often with favorable safety profiles for crops and the environment.

While a direct application of 5-Bromo-2,4-diethoxypyrimidine in the synthesis of commercialized or late-stage developmental herbicides was not identified in a comprehensive review of available literature, the broader class of pyrimidine-containing molecules represents a significant and ongoing focus for herbicide research and development. This document will detail the application of related pyrimidine scaffolds in the creation of novel herbicidal agents, including synthetic protocols, biological activity data, and modes of action.

Key Pyrimidine-Based Herbicide Scaffolds and Their Synthesis

Research into pyrimidine-based herbicides has led to the investigation of several key structural motifs. These often involve the functionalization of the pyrimidine ring at various positions to optimize herbicidal potency and selectivity.

Pyrimidine-Thiourea Derivatives

One promising class of pyrimidine-based herbicides is the pyrimidine-thiourea derivatives. These compounds are designed based on the pharmacophore binding strategy and the principle of bioelectronic isosteres, often using a sulfonylurea bridge as a parent structure.

Experimental Protocol: Synthesis of Pyrimidine-Thiourea Derivatives

A general method for the synthesis of novel thiourea compounds containing aromatic-substituted pyrimidines is as follows:

  • Starting Materials: Commercially available beta-dicarbonyl compounds and substituted aromatic amines.

  • Step 1: Synthesis of the Pyrimidine Core: The pyrimidine ring can be synthesized from the reaction of a beta-dicarbonyl compound with an appropriate amidine in the presence of a base.

  • Step 2: Introduction of the Thiourea Moiety: The synthesized pyrimidine derivative is then reacted with a substituted isothiocyanate to yield the final pyrimidine-thiourea compound.

  • Purification: The final products are typically purified by recrystallization or column chromatography.

Synthesis_of_Pyrimidine_Thiourea_Derivatives starting_materials Beta-dicarbonyl compound + Substituted Aromatic Amine pyrimidine_core Substituted Pyrimidine starting_materials->pyrimidine_core Cyclization thiourea_derivative Pyrimidine-Thiourea Herbicide pyrimidine_core->thiourea_derivative Reaction with isothiocyanate Substituted Isothiocyanate isothiocyanate->thiourea_derivative

Synthesis of Pyrimidine-Thiourea Derivatives.

Pyrimidine-Biphenyl Hybrids

Another area of active research involves the synthesis of pyrimidine-biphenyl hybrids. These molecules are often designed as inhibitors of key plant enzymes, such as acetohydroxyacid synthase (AHAS).

Experimental Protocol: Synthesis of Pyrimidine-Biphenyl Hybrids

The synthesis of these hybrids can be achieved through a scaffold hopping strategy:

  • Starting Materials: A substituted pyrimidine and a biphenyl derivative.

  • Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, is employed to link the pyrimidine and biphenyl moieties.

  • Further Modification: The resulting hybrid molecule may undergo further chemical modifications to optimize its herbicidal activity.

  • Purification: Purification is typically achieved through chromatographic techniques.

Synthesis_of_Pyrimidine_Biphenyl_Hybrids pyrimidine Substituted Pyrimidine hybrid Pyrimidine-Biphenyl Hybrid pyrimidine->hybrid Pd-catalyzed coupling biphenyl Biphenyl Derivative biphenyl->hybrid herbicide Optimized Herbicide hybrid->herbicide Further Modification

Synthesis of Pyrimidine-Biphenyl Hybrids.

Mechanism of Action of Pyrimidine-Based Herbicides

Pyrimidine-based herbicides can exert their effects through various mechanisms of action, often by inhibiting essential plant enzymes.

Acetohydroxyacid Synthase (AHAS) Inhibition

A significant number of pyrimidine-containing herbicides, including some pyrimidine-thiourea and pyrimidine-biphenyl derivatives, function as inhibitors of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1] AHAS is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[1] Inhibition of this enzyme leads to a deficiency in these amino acids, ultimately causing plant death.[1] This mode of action is attractive because the AHAS enzyme is present in plants and microorganisms but not in mammals, contributing to the low toxicity of these herbicides to animals.[1]

References

Application Notes and Protocols for the Synthesis of 5-Aryl-2,4-diethoxypyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step experimental procedure for the synthesis of 5-aryl-2,4-diethoxypyrimidines, a class of compounds with significant potential in medicinal chemistry and drug discovery. The described synthetic route is a robust four-step process commencing from the readily available starting material, uracil.

Overall Synthetic Scheme

The synthesis of 5-aryl-2,4-diethoxypyrimidines is achieved through a four-step sequence involving bromination, chlorination, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and a final nucleophilic substitution.

Overall Synthesis Uracil Uracil Bromouracil 5-Bromouracil Uracil->Bromouracil Step 1: Bromination Dichlorobromopyrimidine 5-Bromo-2,4-dichloropyrimidine Bromouracil->Dichlorobromopyrimidine Step 2: Chlorination Aryldichloropyrimidine 5-Aryl-2,4-dichloropyrimidine Dichlorobromopyrimidine->Aryldichloropyrimidine Step 3: Suzuki-Miyaura Coupling FinalProduct 5-Aryl-2,4-diethoxypyrimidine Aryldichloropyrimidine->FinalProduct Step 4: Ethoxylation

Fig. 1: Overall synthetic workflow for 5-aryl-2,4-diethoxypyrimidines.

Experimental Protocols

Step 1: Synthesis of 5-Bromouracil

This protocol details the bromination of uracil at the C5 position using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent.

Materials:

  • Uracil

  • Glacial Acetic Acid

  • Acetic Anhydride

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Ethyl Acetate (EA)

  • Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add uracil (1.0 eq), glacial acetic acid (10 mL/g of uracil), and acetic anhydride (1 mL/g of uracil) to form a white suspension.

  • Stir the suspension at 50 °C.

  • Add 1,3-dibromo-5,5-dimethylhydantoin (0.6 eq) in portions to the reaction mixture.

  • Continue stirring at 50 °C for 1.5 hours. The reaction mixture will transform into a thick, bean-curd-like consistency.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a dichloromethane/methanol (4:1) solvent system. A small sample should be diluted with THF before spotting on the TLC plate.

  • Upon completion of the reaction, cool the mixture to room temperature and dilute with ethyl acetate.

  • Collect the precipitated white solid by filtration.

  • Wash the solid with ethyl acetate and dry under vacuum to yield 5-bromouracil. A yield of approximately 99% can be expected.[1]

Step 2: Synthesis of 5-Bromo-2,4-dichloropyrimidine

This protocol describes the conversion of 5-bromouracil to 5-bromo-2,4-dichloropyrimidine using phosphorus pentachloride (PCl₅).

Materials:

  • 5-Bromouracil

  • Phosphorus pentachloride (PCl₅)

  • 1,1,2-Trichloroethane

  • Dichloromethane (DCM)

  • Ice

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 5-bromouracil (1.0 eq) and phosphorus pentachloride (2.8 eq).

  • Add 1,1,2-trichloroethane as the solvent (approximately 8 mL/g of 5-bromouracil).

  • Heat the reaction mixture to reflux. The suspension will gradually dissolve to form a light yellow, transparent solution.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker of stirred ice water.

  • Continue stirring for 1 hour to ensure complete quenching.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x volume of the initial solvent).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude product as a light yellow liquid.

  • Purify the crude product by silica gel column chromatography to afford 5-bromo-2,4-dichloropyrimidine as a colorless liquid. An expected yield of over 99% can be achieved.[2]

Step 3: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2,4-dichloropyrimidines

This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2,4-dichloropyrimidine with various arylboronic acids.

Materials:

  • 5-Bromo-2,4-dichloropyrimidine

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Distilled water

  • Schlenk flask

  • Magnetic stirrer with heating

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 5-bromo-2,4-dichloropyrimidine (1.0 eq) and the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane (approximately 6 mL/mmol of pyrimidine) and stir the mixture under the inert atmosphere for 30 minutes at room temperature.

  • Add the arylboronic acid (1.1 eq), potassium phosphate (2.0 eq), and distilled water (1.5 mL/mmol of pyrimidine).

  • Heat the reaction mixture to reflux at 70-80 °C for 18-22 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2,4-dichloropyrimidine.

Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Diaryl Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->Pd0 PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (5-Aryl-2,4-dichloropyrimidine) RedElim->Product ArylHalide Ar-X (5-Bromo-2,4-dichloropyrimidine) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (Arylboronic Acid) BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Fig. 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

The following table summarizes the yields obtained for the Suzuki-Miyaura coupling of a similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with various arylboronic acids, which can be indicative of the expected yields for the coupling of 5-bromo-2,4-dichloropyrimidine.[3]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-2,4-dichloropyrimidine85
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2,4-dichloropyrimidine92
34-Methylphenylboronic acid5-(4-Methylphenyl)-2,4-dichloropyrimidine88
44-Fluorophenylboronic acid5-(4-Fluorophenyl)-2,4-dichloropyrimidine78
52-Thiopheneboronic acid5-(Thiophen-2-yl)-2,4-dichloropyrimidine75
Step 4: Synthesis of 5-Aryl-2,4-diethoxypyrimidines

This final step involves the nucleophilic substitution of the chloro groups on the 5-aryl-2,4-dichloropyrimidine with ethoxy groups using sodium ethoxide.

Materials:

  • 5-Aryl-2,4-dichloropyrimidine

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve sodium metal (2.2 eq) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • Once all the sodium has reacted, add the 5-aryl-2,4-dichloropyrimidine (1.0 eq) to the sodium ethoxide solution at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 5-aryl-2,4-diethoxypyrimidine.

By following these detailed protocols, researchers can efficiently synthesize a variety of 5-aryl-2,4-diethoxypyrimidines for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for the Purification of 5-Bromo-2,4-diethoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,4-diethoxypyrimidine and its derivatives are important intermediates in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide range of biologically active compounds. The purity of these intermediates is paramount to ensure the reliability of subsequent synthetic transformations and the quality of the final drug candidates. This document provides detailed application notes and protocols for the purification of this compound derivatives using common laboratory techniques, including recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC).

Purification Strategies: An Overview

The selection of an appropriate purification technique depends on the physical state of the compound (solid or oil), the nature and quantity of impurities, and the desired final purity. A typical purification workflow for this compound derivatives is outlined below.

PurificationWorkflow Crude Crude this compound Derivative IsSolid Solid? Crude->IsSolid Recrystallization Recrystallization IsSolid->Recrystallization Yes ColumnChrom Column Chromatography IsSolid->ColumnChrom No PureSolid Pure Solid Derivative Recrystallization->PureSolid HPLC Preparative HPLC ColumnChrom->HPLC High Purity Needed ColumnChrom->PureSolid PureOil Pure Oily Derivative ColumnChrom->PureOil HPLC->PureSolid HPLC->PureOil Analysis Purity Analysis (TLC, HPLC, NMR) PureSolid->Analysis PureOil->Analysis ColumnChromatography cluster_prep Preparation cluster_run Execution cluster_iso Isolation TLC 1. TLC Analysis to Determine Eluent Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Solvent Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate PureProduct Purified Product Evaporate->PureProduct LogicalRelationship Crude Crude Product (Target + Impurities) Purification Purification Technique (Recrystallization, Chromatography, HPLC) Crude->Purification Pure Pure this compound Derivative Purification->Pure Impurities Impurities Removed Purification->Impurities Subsequent Subsequent Synthetic Step Pure->Subsequent BioAssay Biological Assay (e.g., Kinase Inhibition) Pure->BioAssay ReliableData Reliable Synthetic and Biological Data Subsequent->ReliableData BioAssay->ReliableData

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2,4-diethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the large-scale synthesis of 5-Bromo-2,4-diethoxypyrimidine, a valuable intermediate in the development of novel therapeutics and other fine chemicals. The document outlines a robust two-step synthetic pathway, commencing with the chlorination of 5-bromouracil to yield the key intermediate, 5-Bromo-2,4-dichloropyrimidine. This is followed by a nucleophilic substitution with sodium ethoxide to produce the target compound. Detailed experimental protocols, quantitative data, and safety information are provided to ensure reproducible and scalable synthesis. The potential applications of this class of compounds in medicinal chemistry are also discussed, highlighting their role as versatile scaffolds in drug discovery.

Introduction

Halogenated pyrimidines are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of a diverse array of biologically active molecules.[1][2] The unique electronic properties and substitution patterns of the pyrimidine ring make it a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, including antiviral and anticancer agents.[3] Specifically, 5-bromo-2,4-dialkoxypyrimidines serve as key intermediates, allowing for further functionalization through reactions such as nucleophilic substitutions and palladium-catalyzed cross-couplings. This versatility makes them highly valuable for the construction of complex molecular architectures in the pursuit of new therapeutic agents.

This document details a reliable and scalable two-step synthesis of this compound. The described protocols are intended for researchers and process chemists in industrial and academic settings, providing the necessary information for the efficient production of this important chemical intermediate.

Signaling Pathways and Applications

This compound and its analogues are important precursors for the synthesis of various targeted therapies. The pyrimidine core is a key feature in molecules designed to interact with specific biological targets, such as protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The diagram below illustrates the general role of pyrimidine-based inhibitors in blocking oncogenic signaling.

G General Role of Pyrimidine-Based Kinase Inhibitors cluster_0 Cell Signaling Cascade Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds to Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Cell_Proliferation Cell Proliferation and Survival Transcription_Factors->Cell_Proliferation Promotes Pyrimidine_Inhibitor Pyrimidine-Based Kinase Inhibitor Pyrimidine_Inhibitor->Kinase_Cascade Inhibits

Caption: Role of Pyrimidine-Based Inhibitors in Cell Signaling.

Experimental Protocols

The large-scale synthesis of this compound is a two-step process. The following diagram outlines the experimental workflow.

G Experimental Workflow for the Synthesis of this compound cluster_0 Step 1: Chlorination cluster_1 Step 2: Ethoxylation Start_1 5-bromouracil Reaction_1 Reflux Start_1->Reaction_1 Reagents_1 POCl3 or PCl5 Reagents_1->Reaction_1 Workup_1 Quenching, Extraction, and Purification Reaction_1->Workup_1 Intermediate 5-Bromo-2,4-dichloropyrimidine Workup_1->Intermediate Start_2 5-Bromo-2,4-dichloropyrimidine Intermediate->Start_2 Reaction_2 Stir at Room Temperature to Reflux Start_2->Reaction_2 Reagents_2 Sodium Ethoxide in Ethanol Reagents_2->Reaction_2 Workup_2 Solvent Removal, Extraction, and Purification Reaction_2->Workup_2 Final_Product This compound Workup_2->Final_Product

Caption: Synthetic Workflow Diagram.

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

This procedure details the chlorination of 5-bromouracil using phosphorus oxychloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
5-bromouracil190.98
Phosphorus oxychloride (POCl₃)153.33
N,N-Dimethylaniline121.18
Toluene92.14
Dichloromethane (DCM)84.93
Anhydrous Magnesium Sulfate (MgSO₄)120.37

Procedure:

  • To a multi-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 5-bromouracil (e.g., 250 g).

  • Add N,N-dimethylaniline (e.g., 300 ml).

  • Carefully add phosphorus oxychloride (e.g., 600 ml) dropwise over 1 hour, maintaining the temperature at approximately 40°C.

  • After the addition is complete, slowly heat the reaction mixture to 120°C and maintain for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and quench by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent such as methyl t-butyl ether or dichloromethane.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 5-Bromo-2,4-dichloropyrimidine as a colorless to light yellow liquid.

Quantitative Data for Step 1:

ParameterValueReference
Typical Scale250 g of 5-bromouracil
Yield82-99.5%
Purity>97%
Boiling Point128 °C / 15 mmHg
Density1.781 g/mL at 25 °C
Step 2: Synthesis of this compound

This procedure describes the nucleophilic substitution of 5-Bromo-2,4-dichloropyrimidine with sodium ethoxide. This protocol is adapted from the synthesis of the analogous 5-bromo-2,4-dimethoxypyrimidine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
5-Bromo-2,4-dichloropyrimidine227.87
Sodium metal22.99
Anhydrous Ethanol46.07
Diethyl ether74.12
Anhydrous Sodium Sulfate (Na₂SO₄)142.04

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • Once all the sodium has reacted, cool the solution to 10-15°C.

  • Add a solution of 5-Bromo-2,4-dichloropyrimidine (e.g., 30 g) in anhydrous ethanol (e.g., 50 ml) dropwise to the sodium ethoxide solution.

  • Stir the reaction mixture at 10-15°C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a bed of celite to remove sodium chloride.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Quantitative Data for Step 2 (Projected):

ParameterValueReference
Typical Scale30 g of 5-Bromo-2,4-dichloropyrimidine (adapted)
Expected Yield70-85%(Estimated based on analogous reactions)
Purity>98%(Projected)
Molecular FormulaC₈H₁₁BrN₂O₂
Molecular Weight247.09 g/mol

Physicochemical and Spectral Data

This compound

PropertyValue
Molecular Formula C₈H₁₁BrN₂O₂
Molecular Weight 247.09 g/mol
Appearance (Expected) Colorless to pale yellow oil or low melting solid
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Ethanol)
¹H NMR (CDCl₃, 400 MHz) - Predicted δ (ppm): ~8.2 (s, 1H, Ar-H), ~4.5 (q, 4H, 2 x OCH₂), ~1.4 (t, 6H, 2 x CH₃)
¹³C NMR (CDCl₃, 100 MHz) - Predicted δ (ppm): ~168, ~165, ~158, ~100, ~65 (OCH₂), ~14 (CH₃)

Safety Precautions

  • Phosphorus oxychloride and phosphorus pentachloride are highly corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Sodium metal is highly reactive with water and ethanol. The preparation of sodium ethoxide should be carried out under an inert atmosphere and with extreme caution.

  • Halogenated organic compounds should be handled with care as they can be toxic and irritants. Avoid inhalation and skin contact.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic route and protocols detailed in this document provide a reliable and scalable method for the production of this compound. This versatile intermediate is of significant interest to researchers in medicinal chemistry and drug development due to its potential for elaboration into a wide range of complex, biologically active molecules. The provided data and diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory or pilot plant setting.

References

Application Notes and Protocols for Microwave-Assisted Synthesis with 5-Bromo-2,4-diethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and derivatization of 5-Bromo-2,4-diethoxypyrimidine using microwave-assisted organic synthesis (MAOS). This versatile building block is a valuable precursor for the rapid generation of diverse chemical libraries targeting various therapeutic areas. Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction control.

Synthesis of this compound

The synthesis of this compound is proposed via a two-step process starting from the commercially available 5-bromouracil. The initial step involves the chlorination of 5-bromouracil to yield the key intermediate, 5-Bromo-2,4-dichloropyrimidine.[1] This is followed by a nucleophilic substitution with sodium ethoxide to afford the target compound.

Experimental Protocol:

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine [1]

  • In a fume hood, to a round-bottom flask equipped with a reflux condenser, add 5-bromouracil (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq).

  • Slowly add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 10-12 hours.

  • After cooling to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-Bromo-2,4-dichloropyrimidine, which can be purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.2 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To a microwave-safe reaction vial, add 5-Bromo-2,4-dichloropyrimidine (1.0 eq) and the freshly prepared sodium ethoxide solution.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) for a short duration (e.g., 10-30 minutes). Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction vial to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

G cluster_synthesis Synthesis of this compound start 5-Bromouracil step1 Chlorination (POCl3, DIPEA, Reflux) start->step1 intermediate 5-Bromo-2,4-dichloropyrimidine step1->intermediate step2 Ethoxylation (NaOEt, Ethanol, Microwave) intermediate->step2 product This compound step2->product

Caption: Experimental workflow for the synthesis of this compound.

Microwave-Assisted Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the C5-position. The use of microwave irradiation significantly accelerates these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of aryl and heteroaryl moieties. Microwave-assisted Suzuki coupling of brominated pyrimidines proceeds rapidly and in high yields.[2][3][4]

Data Presentation: Representative Conditions for Microwave-Assisted Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
Pd(PPh₃)₄ (0.5-5)-K₂CO₃1,4-Dioxane/H₂O100-12015-2070-95
Pd₂(dba)₃ (2-5)XPhos (4-10)K₃PO₄Toluene/H₂O130-15020-4065-90
PdCl₂(dppf) (3-5)-Na₂CO₃DMF/H₂O1201575-88

Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), palladium catalyst, and base.

  • Add the appropriate solvent system.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture with stirring at the specified temperature and time.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the 5-aryl-2,4-diethoxypyrimidine derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted aminopyrimidines. Microwave irradiation drastically reduces the reaction times for this transformation from hours to minutes.[5][6][7]

Data Presentation: Representative Conditions for Microwave-Assisted Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
Pd₂(dba)₃ (2-4)XPhos (4-8)NaOtBuToluene130-15010-3070-95
Pd(OAc)₂ (5-10)BINAP (10-20)Cs₂CO₃1,4-Dioxane14020-4060-85
PdCl₂(dppf) (3-5)-K₃PO₄t-BuOH1203065-90

Experimental Protocol: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination

  • In an inert atmosphere glovebox, add the palladium catalyst, ligand, and base to a microwave reaction vial.

  • Add this compound (1.0 eq), the desired amine (1.2 eq), and the solvent.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in the microwave reactor and irradiate with stirring at the specified temperature and time.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the 5-amino-2,4-diethoxypyrimidine derivative.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C triple bonds, linking terminal alkynes to the pyrimidine core. This reaction is significantly accelerated under microwave irradiation, often proceeding to completion in minutes.[8][9]

Data Presentation: Representative Conditions for Microwave-Assisted Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
PdCl₂(PPh₃)₂ (2-5)CuI (4-10)Et₃NDMF80-10010-3075-95
Pd(PPh₃)₄ (3-5)CuI (5-10)DIPAToluene100-12015-4070-90
Pd(OAc)₂ (2-4)- (Cu-free)DBUAcetonitrile1202065-85

Experimental Protocol: General Procedure for Microwave-Assisted Sonogashira Coupling

  • To a microwave reaction vial, add this compound (1.0 eq), the terminal alkyne (1.5 eq), palladium catalyst, copper(I) iodide (if applicable), and the solvent.

  • Add the base (e.g., triethylamine or diisopropylamine).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with stirring at the specified temperature and time.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the 5-alkynyl-2,4-diethoxypyrimidine derivative.

G cluster_workflow Microwave-Assisted Cross-Coupling Workflow start This compound + Coupling Partner reagents Add Catalyst, Ligand, Base, and Solvent start->reagents reaction Microwave Irradiation (Temp, Time) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 5-Substituted-2,4-diethoxypyrimidine purification->product

Caption: General experimental workflow for microwave-assisted cross-coupling reactions.

Application in Drug Discovery: Targeting IRAK4 Signaling

Derivatives of 5-substituted-2,4-diaminopyrimidines have been identified as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4).[10] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are key components of the innate immune system. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases. The rapid synthesis of a library of 5-aryl-2,4-diethoxypyrimidine derivatives, followed by conversion to the corresponding diamino analogues, can facilitate the discovery of novel IRAK4 inhibitors.

G TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1  Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB  Activation Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Cytokines  Transcription Inhibitor 5-Aryl-2,4-diaminopyrimidine (Potential Inhibitor) Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway and the potential point of inhibition.

Conclusion

The use of this compound in microwave-assisted synthesis provides a rapid and efficient platform for the generation of diverse libraries of substituted pyrimidines. These protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be readily adapted for high-throughput synthesis in drug discovery and medicinal chemistry programs. The significant reduction in reaction times and potential for improved yields make MAOS an indispensable tool for modern synthetic chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2,4-diethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Suzuki coupling reactions with 5-Bromo-2,4-diethoxypyrimidine. The information is presented in a question-and-answer format to address specific challenges and provide actionable troubleshooting strategies.

Troubleshooting Guide

Q1: I am observing low to no conversion of this compound in my Suzuki coupling reaction. What are the likely causes and how can I address this?

A1: Low or no conversion in a Suzuki coupling reaction with this substrate can be attributed to several factors, primarily related to the catalyst system and reaction conditions. The two electron-donating ethoxy groups on the pyrimidine ring increase electron density, which can make the C-Br bond less reactive towards oxidative addition, a crucial step in the catalytic cycle.

Potential Causes & Troubleshooting Steps:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or may be degrading.

    • Solution: Use a fresh batch of palladium precatalyst and ligand. Ensure a strictly inert atmosphere by thoroughly degassing solvents and using Schlenk techniques to prevent catalyst oxidation.

  • Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center, preventing inhibition by the pyrimidine nitrogen and promoting the desired catalytic activity.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.

    • Solution: Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is often effective. Gradually increasing the reaction temperature in 10-20°C increments may also improve conversion.

Q2: My reaction is consuming the starting material, but I am getting a low yield of the desired product along with significant side products. What are the common side reactions and how can I minimize them?

A2: The formation of side products is a common issue. The primary competing reactions in this case are likely protodeboronation of the boronic acid and hydrodehalogenation of the this compound.

Common Side Reactions & Mitigation Strategies:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, where it is replaced by a hydrogen atom. This is often promoted by the presence of water and a strong base.

    • Solution: Use anhydrous solvents and ensure your reagents are dry. Consider using a boronic ester (e.g., a pinacol ester) which is more stable than the corresponding boronic acid. Using a weaker base or carefully controlling the stoichiometry of a stronger base can also be beneficial.

  • Hydrodehalogenation: This is the replacement of the bromine atom on the pyrimidine ring with a hydrogen atom.

    • Solution: This can be caused by impurities or certain reaction conditions. Ensure all reagents are pure and the reaction is conducted under a strict inert atmosphere. The choice of ligand can also influence the rate of this side reaction relative to the desired coupling.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.

    • Solution: This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) source.

Frequently Asked Questions (FAQs)

Q3: Which palladium catalyst and ligand combination is a good starting point for the Suzuki coupling of this compound?

A3: For heteroaryl bromides, especially those that can be challenging, a robust catalyst system is recommended. A good starting point is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. Alternatively, a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can also be effective.[3]

Q4: What is the recommended base and solvent for this reaction?

A4: A screening of bases is often recommended, but potassium phosphate (K₃PO₄) is a robust choice for many Suzuki couplings involving heteroaryl halides.[3] Other common bases to consider are potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). A mixture of an aprotic polar solvent and water, such as 1,4-dioxane/water or THF/water in a 4:1 to 10:1 ratio, is a standard solvent system.[4][5]

Q5: How critical is it to maintain an inert atmosphere?

A5: It is absolutely critical. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state. Furthermore, the presence of oxygen can promote undesirable side reactions like the homocoupling of the boronic acid. Therefore, all solvents and the reaction vessel must be thoroughly deoxygenated, and the reaction should be carried out under a positive pressure of an inert gas such as argon or nitrogen.[4]

Data Presentation

Disclaimer: The following tables provide representative starting conditions for Suzuki coupling reactions based on literature for structurally similar bromopyrimidines and other bromoheterocycles. Optimization for this compound and specific boronic acids is likely necessary.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsNotes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄Pd(PPh₃)₄ is a good Pd(0) source to start with.
Ligand SPhos, XPhos, PPh₃, or dppfFor challenging couplings, bulky biarylphosphine ligands like SPhos or XPhos are recommended.
Catalyst Loading 1-5 mol%Start with a higher loading (e.g., 5 mol%) and reduce upon successful coupling.[3]
Base K₃PO₄, Cs₂CO₃, or K₂CO₃ (2-3 equivalents)K₃PO₄ is often a reliable choice for heteroaryl bromides.[3]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O (typically 4:1 v/v)The water helps to dissolve the base and facilitates transmetalation.
Temperature 80-110 °CHigher temperatures may be required, but monitor for decomposition.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation and side reactions.[4]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseSuggested Solution(s)
Low/No Conversion Inactive catalystUse fresh reagents, ensure inert atmosphere.
Catalyst inhibitionUse bulky, electron-rich ligands (e.g., SPhos, XPhos).
Suboptimal conditionsScreen different bases, solvents, and temperatures.
Low Yield with Side Products ProtodeboronationUse anhydrous solvents, consider boronic esters, use a milder or stoichiometric amount of base.
HydrodehalogenationEnsure pure reagents and a strict inert atmosphere.
HomocouplingRigorously degas the reaction mixture.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[4]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.[4]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)(Br)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate Ar-Pd(II)(Ar')L₂ transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product reactants Ar-Br + Ar'-B(OR)₂ reactants->oxidative_addition base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst active and atmosphere inert? start->check_catalyst optimize_conditions Are the reaction conditions optimal? check_catalyst->optimize_conditions Yes solution_catalyst Use fresh catalyst/ligand. Ensure rigorous degassing. check_catalyst->solution_catalyst No check_reagents Are the reagents of good quality? optimize_conditions->check_reagents Yes solution_conditions Screen bases (K₃PO₄, Cs₂CO₃). Screen solvents (Dioxane, Toluene). Increase temperature incrementally. optimize_conditions->solution_conditions No success High Yield check_reagents->success Yes solution_reagents Use fresh, high-purity boronic acid. Ensure base is anhydrous. check_reagents->solution_reagents No solution_catalyst->start solution_conditions->start solution_reagents->start

Caption: Troubleshooting workflow for low product yield in Suzuki coupling.

References

Technical Support Center: Buchwald-Hartwig Amination of 5-Bromo-2,4-diethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 5-Bromo-2,4-diethoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the Buchwald-Hartwig amination of this compound?

A1: this compound is an electron-rich heteroaryl halide. Key challenges include catalyst inhibition by the pyrimidine nitrogen atoms, which can coordinate to the palladium center and hinder its activity. Additionally, the diethoxy groups contribute to the electron-rich nature of the substrate, which can make oxidative addition, a key step in the catalytic cycle, more challenging compared to electron-deficient aryl halides. Careful selection of the catalyst, ligand, base, and solvent system is crucial to overcome these challenges and achieve high reaction rates and yields.

Q2: Which catalyst/ligand systems are generally most effective for this type of substrate?

A2: For electron-rich aryl halides like this compound, bulky and electron-rich phosphine ligands are typically the most effective.[1] These ligands stabilize the palladium catalyst, promote oxidative addition, and facilitate the reductive elimination step. Commonly successful ligands include biarylphosphines such as XPhos, SPhos, and RuPhos.[2] Pre-catalysts, where the active Pd(0) species is readily generated, are often preferred for their reliability and efficiency.[3]

Q3: How does the choice of base impact the reaction rate?

A3: The base plays a critical role in the deprotonation of the amine to form the palladium-amido complex, which is a key intermediate in the catalytic cycle.[2] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often lead to faster reaction rates. However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures or longer reaction times to achieve full conversion.

Q4: What are common side reactions and how can they be minimized?

A4: A common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be minimized by ensuring an inert atmosphere, using high-purity reagents and anhydrous solvents, and optimizing the choice of base and ligand. Another potential side reaction is the homocoupling of the starting materials. Reducing the reaction temperature or catalyst loading can sometimes mitigate this.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conversion 1. Inactive Catalyst- Ensure the palladium precursor and ligand are of high quality and have been stored and handled under an inert atmosphere.[3] - Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[3]
2. Suboptimal Reaction Temperature- Incrementally increase the reaction temperature in 10-15 °C intervals. Typical temperatures range from 80-120 °C.[3] - For thermally sensitive substrates, consider screening lower temperatures with a more active catalyst system.
3. Inappropriate Base- If using a weak base like K₃PO₄ or Cs₂CO₃, consider switching to a stronger base such as NaOtBu or LHMDS, provided the substrate is stable. - Ensure the base is fully dissolved or well-suspended in the reaction mixture through vigorous stirring.
4. Poor Reagent/Solvent Quality- Use anhydrous and degassed solvents. - Ensure all reagents, including the amine and aryl halide, are of high purity.
Significant Hydrodehalogenation 1. Presence of Protic Impurities- Use rigorously dried solvents and reagents.
2. Inappropriate Base/Solvent Combination- Avoid using strong bases with potentially protic solvents. Toluene and dioxane are generally good choices.
3. Slow Reductive Elimination- A different ligand may be required to accelerate the C-N bond-forming step. Consider screening bulky biarylphosphine ligands.
Inconsistent Results 1. Variable Catalyst Activity- Use a pre-catalyst from a reliable source to ensure consistent generation of the active catalytic species.
2. Inconsistent Reaction Setup- Ensure all reactions are set up under a consistently inert atmosphere (e.g., using a glovebox or Schlenk line techniques). - Maintain consistent and efficient stirring, especially with heterogeneous bases.

Data Presentation

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Substituted Bromopyrimidines

Note: The following data is based on reactions with structurally similar bromopyrimidine substrates and should be considered a starting point for optimization with this compound.

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene1101282
2MorpholinePd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃ (2.0)1,4-Dioxane1001875
3BenzylaminePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)Toluene1002488
4n-HexylaminePd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)THF801691

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • This compound

  • Amine of choice

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Phosphine ligand (if not using a pre-catalyst, e.g., XPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., 1-2 mol%) and any additional ligand (e.g., 1.2-2.4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add the base (e.g., 1.4-2.0 equivalents).

  • Add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).

  • Seal the flask and add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Workflow reagents Reagents & Catalyst Loading setup Inert Atmosphere Setup reagents->setup 1 solvent Solvent Addition setup->solvent 2 reaction Heating & Stirring solvent->reaction 3 monitoring Reaction Monitoring (TLC/GC/LC-MS) reaction->monitoring 4 workup Work-up & Extraction monitoring->workup 5 purification Purification (Chromatography) workup->purification 6 product Final Product purification->product 7

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Logic start Low Reaction Rate? check_catalyst Is the catalyst active and handled under inert conditions? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes use_precatalyst Use pre-catalyst or fresh reagents check_catalyst->use_precatalyst No check_base Is the base strong enough? check_temp->check_base Yes increase_temp Increase temperature incrementally check_temp->increase_temp No check_reagents Are reagents and solvents pure and anhydrous? check_base->check_reagents Yes screen_bases Screen stronger bases (e.g., NaOtBu) check_base->screen_bases No purify_reagents Use anhydrous, degassed solvents and pure reagents check_reagents->purify_reagents No success Improved Rate check_reagents->success Yes use_precatalyst->start increase_temp->start screen_bases->start purify_reagents->start

Caption: Troubleshooting decision tree for slow reaction rates.

References

Common side products in 5-Bromo-2,4-diethoxypyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2,4-diethoxypyrimidine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block, primarily utilized in various cross-coupling reactions to form C-C, C-N, and C-O bonds. The most common transformations include Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, Stille, and Heck couplings. Additionally, it can undergo metal-halogen exchange to form organometallic intermediates, such as Grignard reagents or organolithium species, for subsequent reactions with electrophiles.

Q2: What are the most common side products observed in reactions with this compound?

A2: Common side products largely depend on the specific reaction conditions but often include:

  • Protodebromination: Replacement of the bromine atom with a hydrogen atom, yielding 2,4-diethoxypyrimidine. This is often caused by trace amounts of water or other proton sources in the reaction mixture.

  • Homocoupling: Dimerization of the coupling partners. In Suzuki reactions, this can result in the formation of biphenyl compounds from the boronic acid, while in Sonogashira reactions, the terminal alkyne can dimerize (Glaser coupling). Homocoupling of the pyrimidine itself to form a bipyrimidine is also possible.

  • Hydrolysis: Cleavage of the ethoxy groups on the pyrimidine ring can occur in the presence of strong acids or bases, especially at elevated temperatures, leading to the corresponding hydroxypyrimidines.

  • Catalyst Decomposition: In palladium-catalyzed reactions, the active Pd(0) catalyst can precipitate as inactive palladium black, leading to stalled reactions. This is often caused by the presence of oxygen.[1]

Q3: How can I minimize the formation of the protodebrominated side product?

A3: To minimize protodebromination, it is crucial to work under strictly anhydrous and inert conditions. Ensure all solvents and reagents are thoroughly dried and degassed. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is essential.

Q4: My palladium-catalyzed cross-coupling reaction is not working or gives a low yield. What should I check first?

A4: When a cross-coupling reaction fails or performs poorly, consider the following:

  • Catalyst Activity: Ensure your palladium catalyst and ligands are active and not degraded. Use a fresh batch if in doubt.

  • Inert Atmosphere: The presence of oxygen can deactivate the catalyst. Ensure your reaction setup is properly sealed and purged with an inert gas.

  • Reagent Purity: Verify the purity of your this compound and the coupling partner.

  • Base and Solvent: The choice of base and solvent is critical and interdependent. Ensure the base is sufficiently strong and soluble in the chosen solvent system.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low yield of the desired coupled product and significant formation of homocoupled boronic acid.

Possible Cause:

  • Presence of oxygen in the reaction mixture.

  • Inefficient transmetalation.

Recommended Solution:

  • Thoroughly degas all solvents and reagents before use.

  • Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.

  • Ensure a suitable base (e.g., K₃PO₄, Cs₂CO₃) is used to facilitate the formation of the boronate species for efficient transmetalation.

Issue: Formation of a significant amount of the protodebrominated product (2,4-diethoxypyrimidine).

Possible Cause:

  • Presence of protic impurities (e.g., water) in the reaction mixture.

Recommended Solution:

  • Use anhydrous solvents and reagents.

  • Consider adding a drying agent if moisture contamination is suspected.

Buchwald-Hartwig Amination

Issue: Low conversion to the desired amine product.

Possible Cause:

  • Inactive catalyst or ligand.

  • Insufficiently strong base.

  • Low reaction temperature.

Recommended Solution:

  • Use a fresh palladium precursor and an appropriate phosphine ligand (e.g., XPhos, SPhos).

  • Employ a strong, non-nucleophilic base such as NaOtBu or LHMDS.

  • Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.

Issue: Observation of hydrodehalogenation (protodebromination).

Possible Cause:

  • Elevated temperatures.

  • Certain catalyst/ligand combinations can promote this side reaction.[1]

Recommended Solution:

  • Optimize the reaction temperature, starting with milder conditions.

  • Screen different phosphine ligands.

Sonogashira Coupling

Issue: Formation of homocoupled alkyne (Glaser coupling).

Possible Cause:

  • Presence of oxygen.

  • High concentration of the copper catalyst.

Recommended Solution:

  • Run the reaction under strictly anaerobic conditions.

  • Minimize the amount of copper(I) co-catalyst or consider a copper-free protocol.

  • Slow addition of the terminal alkyne to the reaction mixture can also suppress this side reaction.[2]

Quantitative Data Summary

The following table summarizes typical yield ranges for desired products and common side products in various reactions with this compound, based on analogous systems. Note: These are representative values and actual yields may vary depending on the specific substrates and optimized reaction conditions.

Reaction TypeDesired ProductTypical Yield RangeCommon Side Product(s)Typical Side Product Yield Range
Suzuki-Miyaura Coupling 5-Aryl-2,4-diethoxypyrimidine60-95%Protodebromination, Boronic acid homocoupling5-20%
Buchwald-Hartwig Amination 5-Amino-2,4-diethoxypyrimidine50-90%Protodebromination10-30%
Sonogashira Coupling 5-Alkynyl-2,4-diethoxypyrimidine55-85%Alkyne homocoupling (Glaser)10-25%
Lithiation-Borylation 2,4-Diethoxypyrimidine-5-boronic acid pinacol ester40-70%Protodebromination15-40%

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting protocol and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This is a general starting protocol and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ and XPhos.

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Under a positive flow of inert gas, add this compound, the amine, and NaOtBu.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Combine Reactants (Pyrimidine, Coupling Partner, Base) add_catalyst Add Pd Catalyst & Ligand prep_reagents->add_catalyst inert_atm Establish Inert Atmosphere add_catalyst->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat_stir Heat & Stir add_solvent->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor quench Cool & Quench monitor->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_logic start Low Yield or No Reaction check_catalyst Is the catalyst/ligand active? start->check_catalyst check_inert Is the atmosphere inert? check_catalyst->check_inert Yes replace_catalyst Use fresh catalyst/ligand check_catalyst->replace_catalyst No check_reagents Are reagents pure and anhydrous? check_inert->check_reagents Yes improve_inert Improve degassing and inert gas purging check_inert->improve_inert No check_conditions Are temperature/base/solvent optimal? check_reagents->check_conditions Yes purify_reagents Purify/dry reagents and solvents check_reagents->purify_reagents No optimize_conditions Screen T, bases, and solvents check_conditions->optimize_conditions No

Caption: Troubleshooting decision tree for low-yield reactions.

References

How to avoid debromination in 5-Bromo-2,4-diethoxypyrimidine couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing debromination during palladium-catalyzed cross-coupling reactions with 5-Bromo-2,4-diethoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in coupling reactions with this compound?

A1: Debromination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom.[1] This leads to the formation of 2,4-diethoxypyrimidine as a byproduct, which reduces the yield of the desired coupled product and complicates purification. This side reaction consumes the starting material and the catalyst, leading to inefficient processes.

Q2: What are the primary causes of debromination in these coupling reactions?

A2: Debromination is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This species can arise from several sources within the reaction mixture:

  • Strong Bases: Certain bases, particularly strong ones like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.[2]

  • High Reaction Temperatures: Elevated temperatures can increase the rate of debromination relative to the desired coupling reaction.

  • Solvent and Reagents: Protic impurities, such as water or alcohols in the solvent, can act as a hydride source.[2]

  • Ligand Choice: The nature of the phosphine ligand can influence the stability of the catalytic intermediates and their propensity to undergo side reactions.

Q3: How can I detect if debromination is occurring in my reaction?

A3: The presence of the debrominated byproduct, 2,4-diethoxypyrimidine, can be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The debrominated product will typically appear as a less polar spot compared to the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of 2,4-diethoxypyrimidine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show a characteristic singlet for the proton at the 5-position of the pyrimidine ring, which is absent in the starting material.

Troubleshooting Guides

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired 5-aryl-2,4-diethoxypyrimidine.

  • Presence of a significant amount of 2,4-diethoxypyrimidine byproduct.

  • Complex crude reaction mixture.

Troubleshooting Workflow:

Start Debromination Observed in Suzuki Coupling Base Optimize Base Start->Base Temp Lower Temperature Base->Temp Still issues? Resolved Problem Resolved Base->Resolved Improved Yield Solvent Check Solvent & Reagents Temp->Solvent Still issues? Temp->Resolved Improved Yield Ligand Screen Ligands Solvent->Ligand Still issues? Solvent->Resolved Improved Yield Ligand->Resolved Improved Yield

Caption: Troubleshooting workflow for debromination in Suzuki coupling.

Corrective Actions:

  • Optimize the Base: Switch from strong bases like NaOH or NaOtBu to milder inorganic bases.[2] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective in minimizing debromination.[2][3]

  • Lower the Reaction Temperature: High temperatures can favor the debromination pathway. Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for improvement in selectivity.

  • Ensure Anhydrous and Anaerobic Conditions: Use anhydrous, degassed solvents and high-purity reagents.[2] Water and oxygen can contribute to the formation of Pd-H species and catalyst degradation. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen).

  • Screen Ligands: For electron-rich substrates like this compound, bulky and electron-rich phosphine ligands can be beneficial.[4] Consider ligands such as SPhos, XPhos, or RuPhos, which can promote the desired reductive elimination over debromination.

Issue 2: Debromination in Sonogashira Coupling

Symptoms:

  • Low yield of the 5-alkynyl-2,4-diethoxypyrimidine.

  • Formation of 2,4-diethoxypyrimidine.

  • Significant formation of alkyne homocoupling (Glaser coupling) byproduct.[1]

Corrective Actions:

  • Use a Milder Base: Instead of strong amine bases, consider using milder inorganic bases like K₂CO₃ or Cs₂CO₃.

  • Lower Reaction Temperature: Sonogashira couplings can often be run at or slightly above room temperature. Avoid excessive heating.[5]

  • Copper-Free Conditions: The copper(I) co-catalyst can sometimes promote side reactions. Consider a copper-free Sonogashira protocol, which may require a specific ligand and base combination.[5]

  • Slow Addition of Alkyne: To minimize both debromination and Glaser coupling, add the terminal alkyne slowly to the reaction mixture using a syringe pump.[1]

Issue 3: Debromination in Buchwald-Hartwig Amination

Symptoms:

  • Low yield of the desired 5-amino-2,4-diethoxypyrimidine derivative.

  • Formation of 2,4-diethoxypyrimidine.

Corrective Actions:

  • Choice of Base: This is often the most critical parameter. Strong bases like NaOtBu or LiHMDS are common but can be a source of hydride for debromination. Consider switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[6][7]

  • Ligand Selection: The choice of ligand is crucial. For heteroaryl bromides, bulky biaryl phosphine ligands (e.g., Xantphos, DavePhos, XPhos) often give excellent results and can suppress side reactions.[7]

  • Temperature Control: Aminations of heteroaryl halides can often be performed at temperatures between 80-110 °C. If debromination is observed, try reducing the temperature.

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results and may reduce the formation of unwanted catalytic species that lead to debromination.[6]

Data and Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterConditionRationale / Notes
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)Pd(PPh₃)₄ is a general catalyst. For challenging couplings, a ligand system like SPhos is recommended for electron-rich bromides.[3][8]
Base K₃PO₄ (2-3 equivalents)A mild and effective base that minimizes the risk of debromination.[3][9]
Solvent 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1)A mixture with water is often necessary to dissolve the base and facilitate transmetalation.[3][9]
Temperature 80-90 °CA good starting temperature to balance reaction rate and minimize side reactions.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation and side reactions.[2]
Table 2: Recommended Starting Conditions for Sonogashira Coupling
ParameterConditionRationale / Notes
Catalyst Pd(PPh₃)₄ (5 mol%) + CuI (5-10 mol%)Standard catalyst system for Sonogashira couplings.[1]
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equiv.)Acts as both a base and a solvent in some cases.
Solvent THF or DMFAnhydrous and degassed solvent is critical.
Temperature Room Temperature to 60 °CStart at room temperature and gently heat if the reaction is sluggish.[5]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative homocoupling of the alkyne (Glaser coupling).[1]
Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterConditionRationale / Notes
Catalyst Pd₂(dba)₃ (2 mol%) + Xantphos or XPhos (4 mol%)Bulky, electron-rich ligands are essential for coupling with heteroaryl halides.[6][7]
Base Cs₂CO₃ (1.5-2.0 equivalents)A milder base that is often effective while minimizing debromination.[6]
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed.
Temperature 100-110 °CA common temperature range for these aminations.[7]
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst and ligands from oxidation.

Experimental Protocols

Note: The following protocols are generalized starting points based on reactions with structurally similar bromopyrimidines and should be optimized for specific substrates.

Generalized Protocol for Suzuki-Miyaura Coupling

A 1. Add Solids to Flask (this compound, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate and backfill with Ar/N₂ 3x) A->B C 3. Add Catalyst & Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat Reaction Mixture (e.g., 80-90 °C) D->E F 6. Monitor Progress (TLC or LC-MS) E->F G 7. Work-up & Purification F->G

References

Troubleshooting low yield in the synthesis of 5-Bromo-2,4-diethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-2,4-diethoxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yield in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route involves a two-step process. First, the precursor 2,4-diethoxypyrimidine is synthesized, typically from 2,4-dichloropyrimidine and sodium ethoxide. The second step is the electrophilic bromination of 2,4-diethoxypyrimidine at the 5-position using a brominating agent like N-Bromosuccinimide (NBS).

Q2: I am experiencing a significantly low yield in the final bromination step. What are the most likely causes?

A2: Low yields in the bromination of 2,4-diethoxypyrimidine are often attributed to several factors:

  • Poor quality of the starting material: Impurities in the 2,4-diethoxypyrimidine can interfere with the bromination reaction.

  • Suboptimal reaction conditions: Temperature, reaction time, and solvent choice are critical parameters that can significantly impact the yield.

  • Moisture in the reaction: N-Bromosuccinimide (NBS) can react with water, which can lead to the formation of byproducts and reduce the amount of active brominating agent.

  • Formation of side products: Over-bromination or reaction at other sites on the pyrimidine ring can consume the starting material and reduce the yield of the desired product.

  • Inefficient purification: Product loss during workup and purification steps can also contribute to a lower overall yield.

Q3: What are the common side products I should be aware of during the synthesis?

A3: Potential side products in the synthesis of this compound include:

  • Dibrominated pyrimidines: If the reaction conditions are too harsh or an excess of the brominating agent is used, a second bromine atom may be added to the pyrimidine ring.

  • Hydrolyzed products: If moisture is present, the ethoxy groups can be hydrolyzed to hydroxyl groups.

  • Products from solvent participation: Depending on the solvent used, it is possible for the solvent to react with the starting material or intermediates.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to identifying and resolving common issues leading to low yields in the synthesis of this compound.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield of this compound check_sm Step 1: Verify Starting Material Purity start->check_sm sm_impure Impure 2,4-diethoxypyrimidine or NBS? check_sm->sm_impure check_conditions Step 2: Evaluate Reaction Conditions conditions_issue Incorrect Temperature, Time, or Solvent? check_conditions->conditions_issue check_workup Step 3: Assess Workup and Purification workup_issue Product Loss During Extraction or Chromatography? check_workup->workup_issue sm_impure->check_conditions No purify_sm Action: Purify Starting Materials sm_impure->purify_sm Yes conditions_issue->check_workup No optimize_conditions Action: Optimize Reaction Parameters conditions_issue->optimize_conditions Yes optimize_workup Action: Refine Purification Protocol workup_issue->optimize_workup Yes end_node Improved Yield workup_issue->end_node No purify_sm->check_conditions optimize_conditions->check_workup optimize_workup->end_node

Caption: A logical workflow for troubleshooting low product yield.

Problem Potential Cause Recommended Solution
Low to no conversion of starting material Inactive N-Bromosuccinimide (NBS): NBS can degrade over time, especially if not stored properly. Pure NBS is a white solid; a yellow or brown color indicates the presence of bromine from decomposition.[1]Use freshly recrystallized or commercially available high-purity NBS. To purify NBS, it can be recrystallized from hot water.[1]
Insufficient reaction temperature: The activation energy for the bromination may not be reached.Gradually increase the reaction temperature. Monitor the reaction closely by TLC to avoid the formation of side products.
Poor quality of 2,4-diethoxypyrimidine: The starting material may contain impurities that inhibit the reaction.Verify the purity of the starting material by NMR or GC-MS. If necessary, purify the 2,4-diethoxypyrimidine by vacuum distillation or column chromatography.
Formation of multiple products Over-bromination: Use of excess NBS or prolonged reaction times can lead to the formation of dibrominated products.Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.
Reaction with water: The presence of moisture can lead to the formation of bromohydrins or other side products.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Low isolated yield after workup Product loss during extraction: this compound may have some solubility in the aqueous phase.Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine to remove dissolved water.
Inefficient column chromatography: The product may not separate well from impurities or may be lost on the column.Optimize the solvent system for column chromatography. A common starting point is a mixture of hexane and ethyl acetate. Use a minimal amount of silica gel and elute the product carefully.
Decomposition on silica gel: Some brominated compounds can be sensitive to silica gel.Consider using a different stationary phase, such as alumina, or an alternative purification method like recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diethoxypyrimidine

This procedure is adapted from the general method of nucleophilic substitution on dichloropyrimidines.

Materials:

  • 2,4-Dichloropyrimidine

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.2 equivalents) in anhydrous ethanol.

  • Once all the sodium has reacted, add 2,4-dichloropyrimidine (1.0 equivalent) to the sodium ethoxide solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2,4-diethoxypyrimidine by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol is based on the general procedure for the bromination of electron-rich aromatic compounds using N-Bromosuccinimide (NBS).

Materials:

  • 2,4-Diethoxypyrimidine

  • N-Bromosuccinimide (NBS)

  • Anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl₄)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2,4-diethoxypyrimidine (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Reaction Parameters for Bromination of Pyrimidine Derivatives

SubstrateBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-4-chloropyridineNBSMethylene dichloride00.587[2]
Electron-rich PyrimidinesNBSVariousRoom Temp to 100VariesVaries[3]
Uracil/Cytidine DerivativesNBSDMF or Ionic LiquidsRoom TemperatureVariesVaries[3]
2,4-DihydroxypyrimidineBromineWater<50.75>90 (for 5-bromo derivative)A common synthetic route

Visualization of Chemical Synthesis

Diagram: Synthesis of this compound

SynthesisPathway cluster_0 Step 1: Synthesis of 2,4-Diethoxypyrimidine cluster_1 Step 2: Bromination Dichloropyrimidine 2,4-Dichloropyrimidine Diethoxypyrimidine 2,4-Diethoxypyrimidine Dichloropyrimidine->Diethoxypyrimidine Reflux, 4-6h NaOEt Sodium Ethoxide (2.2 eq) in Anhydrous Ethanol NaOEt->Diethoxypyrimidine Diethoxypyrimidine_2 2,4-Diethoxypyrimidine FinalProduct This compound Diethoxypyrimidine_2->FinalProduct 0°C to RT, 2-4h NBS N-Bromosuccinimide (1.05 eq) in Anhydrous DCM NBS->FinalProduct

Caption: The two-step synthesis of this compound.

References

Technical Support Center: Catalyst Selection for Selective C-Br Activation in 5-Bromo-2,4-diethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection for the selective C-Br activation of 5-bromo-2,4-diethoxypyrimidine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving selective C-Br activation with this compound?

While this compound only contains one halogen, the primary challenge in cross-coupling reactions is to achieve high yields and avoid common side reactions such as dehalogenation or catalyst deactivation. The electron-rich nature of the pyrimidine ring, due to the two ethoxy groups, can influence the reactivity of the C-Br bond. Careful selection of the catalyst system and optimization of reaction conditions are crucial for successful and selective transformations at the C-5 position.

Q2: Which cross-coupling reactions are most suitable for the functionalization of this compound?

Several palladium-catalyzed cross-coupling reactions are highly effective for the selective functionalization of the C-Br bond in brominated pyrimidines. The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters.[1][2]

  • Buchwald-Hartwig Amination: Used for forming C-N bonds with a wide range of primary and secondary amines.[3][4]

  • Sonogashira Coupling: Suitable for forming C-C bonds with terminal alkynes.[1][5]

  • Heck Coupling: Effective for forming C-C bonds by coupling with alkenes.[6][7]

Q3: How do the 2,4-diethoxy groups influence the reaction?

The two ethoxy groups at the C-2 and C-4 positions are electron-donating. This increases the electron density of the pyrimidine ring, which can modulate the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cycles. While this may slightly decrease reactivity compared to an unsubstituted bromopyrimidine, it also influences the electronic properties of the final product, which can be advantageous in drug discovery.

Q4: What are the key parameters to control for achieving high selectivity and yield?

The most critical factors for a successful coupling reaction at the C-Br bond are:

  • Catalyst System: The choice of the palladium precursor and, most importantly, the ligand is paramount.

  • Base: The selection of the appropriate base is crucial for the efficiency of the transmetallation step and to avoid side reactions.

  • Solvent: The solvent can significantly influence the solubility of reagents and the stability and activity of the catalyst.

  • Reaction Temperature: Optimization of the temperature is necessary to ensure a reasonable reaction rate while minimizing decomposition and side reactions.

  • Reaction Time: Monitoring the reaction is crucial to determine the optimal time for completion and to prevent product degradation.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality and have been stored correctly. Consider using a pre-catalyst that is more air and moisture stable. Prepare the reaction under a strict inert atmosphere (Argon or Nitrogen).
Inappropriate Ligand The chosen ligand may not be suitable for the specific transformation. For electron-rich substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[8] Screen a variety of ligands to find the optimal one.
Incorrect Base The strength and nature of the base are critical. For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common.[8] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required.[8][9] The base must be finely ground and anhydrous.
Solvent Issues Ensure the solvent is anhydrous and degassed. The presence of oxygen can deactivate the palladium catalyst. Consider using a different solvent or a solvent mixture to improve the solubility of the reagents.
Low Reaction Temperature The reaction may require more thermal energy to proceed. Incrementally increase the reaction temperature and monitor for product formation and potential decomposition.

Issue 2: Formation of Side Products (e.g., Dehalogenation)

Potential Cause Troubleshooting Step
Reaction Temperature is Too High High temperatures can promote side reactions. Try lowering the reaction temperature.
Inappropriate Base A base that is too strong or too nucleophilic can lead to dehalogenation. Consider a milder base.
Presence of Water or Protic Impurities Ensure all reagents and solvents are anhydrous. Water can act as a proton source for dehalogenation.
Catalyst System The chosen catalyst system might be promoting the undesired pathway. Experiment with different palladium sources and ligands.

Data Presentation

The following tables summarize typical starting conditions for various cross-coupling reactions based on literature for analogous brominated pyrimidines. These should be considered as a starting point for optimization for this compound.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterCondition
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligand SPhos, XPhos, P(tBu)₃, PPh₃
Catalyst Loading 1-5 mol% Pd, 1.2-2x mol% Ligand
Base K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equivalents)
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, DMF
Temperature 80-100 °C

Table 2: Buchwald-Hartwig Amination Conditions

ParameterCondition
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, RuPhos, BINAP, Xantphos
Catalyst Loading 1-3 mol% Pd, 1.2-2x mol% Ligand
Base NaOtBu, LHMDS, Cs₂CO₃ (1.4-2.0 equivalents)
Solvent Toluene, 1,4-Dioxane, THF (anhydrous)
Temperature 80-110 °C

Table 3: Sonogashira Coupling Conditions

ParameterCondition
Palladium Precursor Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Ligand PPh₃
Catalyst Loading 1-5 mol% Pd
Copper Co-catalyst CuI (1-10 mol%)
Base Triethylamine (Et₃N), Diisopropylamine (DIPA) (≥ 2 equivalents)
Solvent DMF, THF, Toluene
Temperature Room Temperature to 80 °C

Table 4: Heck Coupling Conditions

ParameterCondition
Palladium Precursor Pd(OAc)₂, Pd(PPh₃)₄
Ligand PPh₃, P(o-tolyl)₃
Catalyst Loading 1-5 mol% Pd
Base Et₃N, K₂CO₃, NaOAc (1.5-2.0 equivalents)
Solvent DMF, Acetonitrile, Toluene
Temperature 80-140 °C

Experimental Protocols & Visualizations

The following sections provide generalized experimental workflows for the key cross-coupling reactions.

Suzuki-Miyaura Coupling

A general protocol involves the reaction of this compound with a boronic acid in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add this compound, boronic acid, and base to a dry flask B Evacuate and backfill with inert gas (3x) A->B C Add Pd catalyst and ligand B->C D Add degassed solvent C->D E Heat to 80-100 °C with vigorous stirring D->E F Monitor reaction by TLC or LC-MS E->F G Cool to room temperature F->G H Aqueous workup and extraction G->H I Purify by column chromatography H->I

General experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination

This protocol outlines the coupling of this compound with an amine using a palladium catalyst.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd precatalyst, ligand, and base to an oven-dried flask B Evacuate and backfill with inert gas (3x) A->B C Add this compound and amine B->C D Add anhydrous, degassed solvent C->D E Heat to 80-110 °C with vigorous stirring D->E F Monitor reaction by TLC or LC-MS E->F G Cool to room temperature F->G H Quench and extract G->H I Purify by column chromatography H->I

General experimental workflow for Buchwald-Hartwig amination.
Catalyst Selection Logic

The choice of catalyst, particularly the ligand, is critical for a successful reaction. The following diagram illustrates a simplified decision-making process for ligand selection.

Catalyst_Selection_Logic Start Starting Point: This compound CouplingType Select Coupling Type Start->CouplingType Suzuki Suzuki-Miyaura CouplingType->Suzuki C-C (Boronic Acid) Buchwald Buchwald-Hartwig CouplingType->Buchwald C-N (Amine) Sonogashira Sonogashira CouplingType->Sonogashira C-C (Alkyne) Heck Heck CouplingType->Heck C-C (Alkene) LigandSuzuki Try bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) Suzuki->LigandSuzuki LigandBuchwald Try bulky biarylphosphine ligands (e.g., XPhos, RuPhos) or Josiphos-type ligands Buchwald->LigandBuchwald LigandSonogashira Standard phosphine ligands (e.g., PPh₃) are often sufficient Sonogashira->LigandSonogashira LigandHeck Standard phosphine ligands (e.g., PPh₃, P(o-tolyl)₃) or NHC ligands Heck->LigandHeck Optimization Optimize: Base, Solvent, Temperature LigandSuzuki->Optimization LigandBuchwald->Optimization LigandSonogashira->Optimization LigandHeck->Optimization

Decision-making flowchart for catalyst ligand selection.

References

Technical Support Center: Reactivity of 5-Bromo-2,4-diethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2,4-diethoxypyrimidine. The content focuses on the influence of bases and solvents on its reactivity in common organic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in palladium-catalyzed cross-coupling reactions and lithiation-electrophile quench sequences. The most frequent transformations include:

  • Suzuki-Miyaura Coupling: To form C-C bonds, typically at the C5 position.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds, also at the C5 position.[1][2]

  • Lithiation and Electrophilic Quench: To introduce a variety of functional groups at the C5 position after bromine-lithium exchange.

Q2: How does the reactivity of the C-Br bond in this compound compare to other halopyrimidines?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl.[2] Therefore, the C-Br bond at the 5-position of this compound is significantly more reactive than a C-Cl bond at the same position, making it the preferred site for selective reactions.[2]

Q3: What is the role of the base in Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound?

A3: In Suzuki-Miyaura coupling, the base is crucial for the transmetalation step, where it activates the organoboron species.[3] In Buchwald-Hartwig amination, the base facilitates the deprotonation of the amine and the subsequent formation of the palladium-amido complex.[4] The choice of base can significantly impact reaction rates and yields in both transformations.

Q4: Which solvents are typically recommended for reactions with this compound?

A4: The choice of solvent is critical as it affects the solubility of reagents, catalyst stability, and reaction kinetics.[5] For palladium-catalyzed couplings, common solvents include ethereal options like 1,4-dioxane and THF, as well as aromatic hydrocarbons like toluene, often in combination with water to dissolve the inorganic base.[5][6] For lithiation reactions, anhydrous ethereal solvents such as THF and diethyl ether are essential to prevent quenching of the organolithium intermediate.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium catalyst is fresh and has been handled under an inert atmosphere. Consider using a pre-catalyst for more reliable activation.
Inappropriate Base The strength and solubility of the base are crucial. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. For sensitive substrates, a weaker base may be necessary, potentially requiring higher temperatures.[3]
Poor Solvent Choice Ensure the solvent system effectively dissolves both the organic substrates and the inorganic base. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often effective.[5][6]
Low Reaction Temperature Gradually increase the reaction temperature in 10-20 °C increments. Microwave heating can sometimes improve yields and reduce reaction times.
Decomposition of Boronic Acid Protodeboronation (hydrolysis of the boronic acid) can be a side reaction. Using a less harsh base or a more stable boronate ester (e.g., pinacol ester) can mitigate this issue.
Issue 2: Low Yield in Buchwald-Hartwig Amination
Possible Cause Suggested Solution
Inappropriate Base-Ligand Combination The choice of base is often dependent on the phosphine ligand used. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but for base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ should be considered.[4][7]
Oxygen Contamination The Pd(0) active catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.
Steric Hindrance If coupling a bulky amine, consider using a more electron-rich and sterically hindered phosphine ligand to promote reductive elimination.
Hydrodehalogenation Side Reaction The replacement of the bromine atom with hydrogen can compete with the desired amination. Optimizing the base to a weaker or less hindered one, lowering the reaction temperature, and screening different ligands can minimize this side reaction.[7]
Issue 3: Failed Lithiation or Multiple Products
Possible Cause Suggested Solution
Presence of Moisture or Protic Solvents Organolithium reagents are extremely reactive towards water and other protic sources. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.
Incorrect Temperature Lithiation reactions are typically performed at low temperatures (-78 °C) to prevent decomposition of the lithiated intermediate and to control selectivity.
Choice of Lithiating Agent For bromine-lithium exchange, n-BuLi or t-BuLi are commonly used. For directed ortho-metalation (deprotonation), a non-nucleophilic base like LDA might be more suitable, although with a bromo-substituent, halogen exchange is likely to be fast.
Slow Addition of Reagents Slow, dropwise addition of the organolithium reagent and the electrophile is crucial to control the reaction exotherm and minimize side reactions.

Quantitative Data on Base and Solvent Effects

Disclaimer: The following data is based on studies of structurally similar bromopyrimidines and related bromo-heterocycles. These should be used as a starting point for the optimization of reactions with this compound.

Table 1: Representative Base and Solvent Effects on Suzuki-Miyaura Coupling of Bromo-heterocycles

Entry Base Solvent Catalyst/Ligand Temp (°C) Yield (%) Reference Substrate
1K₂CO₃1,4-Dioxane/H₂OPd(dppf)Cl₂120 (µW)812-Bromo-4-methylpyridine[8]
2Na₂CO₃H₂OPd(OAc)₂8098Aryl Halide[8]
3K₃PO₄1,4-Dioxane/H₂OPd(PPh₃)₄85-95Moderate-Good5-bromo-2-methylpyridin-3-amine[9]
4Cs₂CO₃ToluenePd(PPh₃)₄70-80805-(4-bromophenyl)-4,6-dichloropyrimidine[8]
5NaOHMeOH/H₂OPolymer-supported Pd(II)RT96Bromobenzene[6]

Table 2: Representative Base and Solvent Effects on Buchwald-Hartwig Amination of Bromo-heterocycles

Entry Base Solvent Catalyst/Ligand Temp (°C) Yield (%) Reference Substrate
1NaOtBuToluenePd₂(dba)₃ / XPhos100High5-Bromo-2-chlorobenzo[d]thiazole[2]
2K₃PO₄1,4-DioxanePd(OAc)₂ / RuPhos11090-985-Bromo-2-chlorobenzo[d]thiazole[2]
3LHMDSTHFPd(OAc)₂ / cataCXium® A8085-955-Bromo-2-chlorobenzo[d]thiazole[2]
4Cs₂CO₃ToluenePd(OAc)₂ / BINAP110High2-Bromofluorene[10]
5KOt-BuToluenePd(OAc)₂ / XPhos150 (µW)Good-Excellent2-Bromo-13α-estrone 3-methyl ether[4]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ and XPhos.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add this compound, the amine, and NaOtBu.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Lithiation and Electrophilic Quench of this compound

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (1.1 equiv, solution in hexanes)

  • Electrophile (e.g., benzaldehyde, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a thermometer, nitrogen inlet, and dropping funnel, add this compound and dissolve in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add a solution of the electrophile in anhydrous THF dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction at -78 °C for an additional hour, then allow it to warm slowly to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-Br (R = Pyrimidinyl) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex R-Pd(II)L_n-Ar transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar reductive_elimination->product reagents This compound + Ar-B(OH)₂ + Base

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow start Start: Dry Glassware under Inert Atmosphere add_solids Add this compound, Pd Catalyst, Ligand, and Base start->add_solids add_liquids Add Degassed Solvent and Liquid Amine add_solids->add_liquids reaction Heat and Stir Reaction Mixture (e.g., 80-120 °C) add_liquids->reaction monitoring Monitor Progress by TLC or LC-MS reaction->monitoring workup Cool, Dilute, and Filter monitoring->workup Reaction Complete extraction Aqueous Workup and Extraction workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification end End: Isolated Product purification->end Lithiation_Troubleshooting start Low or No Product in Lithiation? q_moisture Are all reagents and solvents strictly anhydrous? start->q_moisture a_moisture_yes Proceed to next check q_moisture->a_moisture_yes Yes a_moisture_no Dry solvents and glassware thoroughly before use. q_moisture->a_moisture_no No q_temp Was the reaction maintained at low temperature (e.g., -78 °C)? a_moisture_yes->q_temp a_temp_yes Consider alternative lithiating agent or additive. q_temp->a_temp_yes Yes a_temp_no Ensure proper cooling and slow addition of reagents. q_temp->a_temp_no No

References

Purification challenges of 5-Bromo-2,4-diethoxypyrimidine products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges encountered with 5-Bromo-2,4-diethoxypyrimidine products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as 2,4-dichloro-5-bromopyrimidine or 5-bromouracil.

  • Mono-ethoxylated byproduct: 5-Bromo-2-ethoxy-4-hydroxypyrimidine or 5-Bromo-4-ethoxy-2-hydroxypyrimidine, resulting from incomplete etherification.

  • Hydrolysis products: 5-Bromo-2,4-dihydroxypyrimidine (5-Bromouracil) can form if the product is exposed to acidic or basic conditions.[1][2]

  • Residual solvents: Solvents used in the reaction and workup, such as ethanol, toluene, or ethyl acetate.

Q2: What is the recommended first-line purification strategy for this compound?

A2: For most applications, flash column chromatography on silica gel is the recommended initial purification method.[3] This technique is effective at separating the target compound from both more polar and less polar impurities. For solid products, recrystallization can be a highly effective secondary purification step to achieve high purity.[4]

Q3: My this compound appears to be degrading during silica gel column chromatography. What could be the cause and how can I prevent it?

A3: While many brominated compounds are stable on silica, some can be sensitive to the acidic nature of standard silica gel.[5] If you observe degradation, consider the following:

  • Neutralize the silica gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1% in the eluent), to neutralize acidic sites.

  • Use an alternative stationary phase: Neutral alumina can be a good alternative for acid-sensitive compounds.

  • Minimize contact time: Use flash chromatography with slightly higher pressure to reduce the time the compound spends on the column.

Q4: How can I effectively remove residual solvents from my purified product?

A4: Residual solvents can often be removed by drying the product under high vacuum. If solvents with high boiling points are present, techniques such as co-evaporation with a more volatile solvent (e.g., dichloromethane or ethyl acetate) can be effective. For stubborn residual solvents, recrystallization from an appropriate solvent system can also be very effective.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of product and impurities The solvent system (eluent) is not optimal.Use Thin Layer Chromatography (TLC) to screen for a solvent system that provides a good separation, ideally with an Rf value of 0.2-0.4 for the target compound.
The column is overloaded with crude material.As a general rule, use 20-40g of silica gel for every 1g of crude product to ensure good separation.
The product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. If starting with a hexane/ethyl acetate mixture, for example, slowly increase the percentage of ethyl acetate.
The compound may have irreversibly adsorbed to the silica gel.If the compound is particularly basic, it may bind strongly to acidic silica. Try adding a small amount of triethylamine to the eluent.
The compound is eluting too quickly with the solvent front The eluent is too polar.Decrease the polarity of the eluent. Start with a less polar solvent mixture.
Streaking or tailing of the product band The crude sample was not loaded onto the column in a concentrated band.Dissolve the sample in a minimal amount of solvent before loading, or use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel.
Recrystallization Troubleshooting
Problem Possible Cause Solution
No crystals form upon cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration of the product and then try cooling again.
The compound has "oiled out" instead of crystallizing.Re-heat the solution to dissolve the oil. Add a small amount of a "good" solvent (one in which the compound is highly soluble) to prevent oiling out, then cool slowly.
Poor recovery of the purified product The chosen recrystallization solvent is too good at dissolving the compound, even at low temperatures.Choose a solvent in which the compound has lower solubility at cold temperatures. A two-solvent system may also improve recovery.[4]
Too much solvent was used during the initial dissolution.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Impurities are co-crystallizing with the product The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. This allows for more selective crystal growth.
The chosen solvent is not effective at leaving impurities in the solution.Experiment with different solvents or solvent systems. Sometimes impurities have very similar solubility profiles, and a different solvent may provide better discrimination.[6]

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent. Carefully add the sample to the top of the silica bed.

  • Elution: Begin elution with the starting solvent system, collecting fractions.

  • Gradient (if necessary): Gradually increase the polarity of the eluent to elute the target compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Single-Solvent Recrystallization
  • Solvent Selection: Identify a suitable solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents for pyrimidines include ethanol, methanol, and ethyl acetate.[4]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot solvent to create a saturated solution.

  • Hot Filtration (optional): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data

The following table provides illustrative data for the purification of this compound. Actual results may vary depending on the specific reaction conditions and the nature of the impurities.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Typical Recovery
Flash Column Chromatography 85%>98%70-90%
Recrystallization (single solvent) 95%>99.5%60-80%
Recrystallization (two-solvent) 95%>99.5%65-85%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude this compound column_chromatography Flash Column Chromatography crude_product->column_chromatography Primary Purification recrystallization Recrystallization column_chromatography->recrystallization Optional Polishing hplc HPLC Analysis column_chromatography->hplc nmr NMR Analysis column_chromatography->nmr recrystallization->hplc recrystallization->nmr pure_product Pure Product (>99%) hplc->pure_product Purity Confirmed nmr->pure_product Structure Confirmed

Caption: A typical experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_impurity_type Impurity Type start Low Purity After Initial Purification check_impurities Identify Impurities (TLC, NMR, LC-MS) start->check_impurities starting_material Unreacted Starting Material? check_impurities->starting_material byproduct Side-Reaction Byproduct? check_impurities->byproduct degradation Degradation Product? check_impurities->degradation optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) starting_material->optimize_reaction Yes repurify_chromatography Re-purify by Column Chromatography (Optimize Eluent) starting_material->repurify_chromatography No byproduct->repurify_chromatography Yes recrystallize Recrystallize (Screen Solvents) byproduct->recrystallize No degradation->recrystallize No neutralize_silica Use Neutralized Silica or Alumina degradation->neutralize_silica Yes optimize_reaction->start Re-run Reaction repurify_chromatography->recrystallize Still Impure neutralize_silica->start Re-purify

Caption: A troubleshooting decision tree for addressing low purity issues with this compound.

References

Minimizing homocoupling in Suzuki reactions of 5-Bromo-2,4-diethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling in Suzuki reactions of 5-bromo-2,4-diethoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions and why is it problematic?

A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other, forming a symmetrical biaryl byproduct. This is undesirable because it consumes the valuable boronic acid, reduces the yield of the intended cross-coupled product, and complicates the purification process due to the potential for similar physical properties between the homocoupled product and the target molecule.

Q2: What are the primary drivers of boronic acid homocoupling in my reaction with this compound?

A2: The main causes of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0). Furthermore, if a Pd(II) salt is used as a precatalyst, it can directly facilitate homocoupling before being reduced to the active Pd(0) state.

Q3: How does the purity and stability of the boronic acid affect homocoupling?

A3: The quality of the boronic acid is crucial. Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to protodeboronation (replacement of the boronic acid group with a hydrogen atom). They can also exist in equilibrium with their trimeric anhydride form, known as boroxines. Using high-purity boronic acids or more stable derivatives like pinacol boronate esters can significantly improve the consistency of the reaction and reduce the prevalence of side products, including homocoupling.[1]

Q4: Can the choice of base influence the extent of homocoupling?

A4: Yes, the base plays a critical role. While its primary function is to activate the boronic acid for transmetalation, an inappropriate choice or concentration can promote side reactions.[1] Stronger bases may accelerate the decomposition of the boronic acid. It is essential to screen different bases to find the optimal balance for the specific substrate. Inorganic bases like potassium phosphate (K₃PO₄) and carbonates (K₂CO₃, Cs₂CO₃) are commonly used.[1][2]

Troubleshooting Guide: Minimizing Homocoupling

This guide provides a systematic approach to identifying and resolving common issues leading to excessive homocoupling.

Problem: Significant formation of the boronic acid homocoupling byproduct is observed.

Below is a logical workflow to diagnose and address the potential causes.

G start High Homocoupling Observed degas Is the reaction mixture rigorously degassed? start->degas pd_source What is the palladium source? degas->pd_source Yes solution_degas Action: Improve degassing procedure (e.g., freeze-pump-thaw or sparging). degas->solution_degas No base_choice Have different bases been screened? pd_source->base_choice Pd(0) solution_pd0 Action: Consider using a Pd(0) source (e.g., Pd(PPh₃)₄) or adding a mild reducing agent with a Pd(II) source. pd_source->solution_pd0 Pd(II) boronic_acid_quality Is the boronic acid high-purity? base_choice->boronic_acid_quality Yes solution_base Action: Screen weaker inorganic bases (e.g., K₃PO₄, K₂CO₃). base_choice->solution_base No reaction_params Have temperature and concentration been optimized? boronic_acid_quality->reaction_params Yes solution_boronic_acid Action: Use fresh, high-purity boronic acid or a more stable boronate ester. boronic_acid_quality->solution_boronic_acid No solution_params Action: Lower the reaction temperature and adjust concentration. reaction_params->solution_params No

Caption: Troubleshooting workflow for minimizing homocoupling.

Parameter Optimization Summary

The following table summarizes the impact of key reaction parameters on minimizing homocoupling and provides recommended actions.

ParameterPotential Issue Leading to HomocouplingRecommended ActionExpected Outcome
Atmosphere Presence of dissolved oxygen oxidizes Pd(0) to Pd(II), which catalyzes homocoupling.Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon, Nitrogen) or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.Reduces the concentration of Pd(II) species, thereby suppressing the primary homocoupling pathway.
Palladium Source Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can lead to initial homocoupling before reduction to the active Pd(0) catalyst.Consider using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, the addition of a mild reducing agent can be beneficial.Minimizes the initial concentration of Pd(II) available to react with the boronic acid.
Base A base that is too strong can promote the decomposition of the boronic acid.Screen various inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. The choice of base can significantly influence the reaction outcome.Identifies a base that effectively promotes the desired cross-coupling without accelerating side reactions.[2]
Ligand The ligand influences the stability and reactivity of the palladium catalyst.For electron-rich substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can enhance the rates of oxidative addition and reductive elimination, outcompeting homocoupling.An optimized ligand can favor the desired catalytic cycle over the homocoupling pathway.
Temperature Higher temperatures can sometimes increase the rate of boronic acid decomposition and other side reactions.Run the reaction at the lowest temperature that allows for a reasonable rate of the desired cross-coupling reaction. Monitor the reaction progress closely.Increased selectivity for the cross-coupled product over thermal decomposition and homocoupling byproducts.
Solvent The solvent can affect the solubility of reagents and the stability of catalytic intermediates.Aprotic solvents or mixtures with water (e.g., 1,4-dioxane/water, toluene/water, THF/water) are commonly used. The choice can impact the reaction rate and selectivity.An appropriate solvent system ensures all components remain in solution and can help to optimize the reaction.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) at least three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture with vigorous stirring to a temperature of 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for the Suzuki coupling reaction.

Signaling Pathways and Logical Relationships

The following diagram illustrates the competing pathways of the desired Suzuki-Miyaura cross-coupling and the undesired homocoupling side reaction.

Suzuki_vs_Homocoupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd PdII Pd(II) Species Pd0->PdII Oxidation ArylHalide This compound (Ar-X) ArylHalide->OxAdd Transmetalation Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetalation BoronicAcid Boronic Acid (R-B(OH)₂) + Base BoronicAcid->Transmetalation Homocoupling_Step1 Reaction with 2x Boronic Acid BoronicAcid->Homocoupling_Step1 ReductiveElim Reductive Elimination Transmetalation->ReductiveElim ReductiveElim->Pd0 Catalyst Regeneration Product Desired Product (Ar-R) ReductiveElim->Product Oxygen O₂ Oxygen->PdII PdII->Homocoupling_Step1 Homocoupling_Step1->Pd0 Catalyst Regeneration Homocoupling_Product Homocoupling Product (R-R) Homocoupling_Step1->Homocoupling_Product

Caption: Competing catalytic cycles in Suzuki reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2,4-diethoxypyrimidine and 5-Bromo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry and drug discovery, halogenated pyrimidines are indispensable building blocks for the synthesis of a diverse array of bioactive molecules. Among these, 5-bromo-2,4-dialkoxypyrimidines serve as versatile scaffolds, offering a reactive handle at the C5 position for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. This guide provides an objective comparison of the reactivity of two closely related analogues: 5-Bromo-2,4-diethoxypyrimidine and 5-Bromo-2,4-dimethoxypyrimidine.

This document summarizes the subtle yet significant differences in their reactivity profiles based on the electronic and steric effects of the ethoxy and methoxy substituents. The information presented herein, including comparative data tables and detailed experimental protocols for key reactions, is intended to assist researchers in making informed decisions for their synthetic strategies.

Theoretical Background: Electronic and Steric Effects

The reactivity of the C5-bromo bond in 5-bromo-2,4-dialkoxypyrimidines is primarily influenced by the electronic environment of the pyrimidine ring. Both methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect, where the oxygen lone pair donates electron density to the aromatic ring, is generally considered to be the dominant factor.

Based on Hammett constants, the ethoxy group (σₚ = -0.24) is slightly more electron-donating than the methoxy group (σₚ = -0.27 is a common value, though some sources may vary slightly). This suggests that the pyrimidine ring in the diethoxy derivative is marginally more electron-rich than in the dimethoxy analogue. In the context of palladium-catalyzed cross-coupling reactions, a more electron-rich aryl bromide can sometimes exhibit slower rates of oxidative addition, which is often the rate-determining step.

Sterically, the ethoxy group is bulkier than the methoxy group. This increased steric hindrance around the pyrimidine core could potentially influence the approach of the bulky palladium catalyst and other reagents, which may affect reaction kinetics.

Comparative Reactivity in Key Synthetic Transformations

While direct, side-by-side comparative studies under identical conditions are scarce in the literature, an analysis of individual reports on the reactivity of this compound and 5-Bromo-2,4-dimethoxypyrimidine allows for a qualitative and semi-quantitative comparison. The following sections detail their performance in several common and synthetically important reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide.

General Reaction Scheme:

Suzuki_Miyaura 5-Bromo-2,4-dialkoxypyrimidine 5-Bromo-2,4-dialkoxypyrimidine Product Product 5-Bromo-2,4-dialkoxypyrimidine->Product Pd Catalyst, Base R'-B(OH)₂

Figure 1: General Suzuki-Miyaura Coupling Reaction.

Experimental Data:

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-2,4-dimethoxypyrimidineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good
This compound(Het)arylboronic acidsPd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)0.4-0.67Good to Excellent

Analysis:

The available data suggests that this compound may exhibit slightly higher reactivity or efficiency in Suzuki-Miyaura couplings, particularly under microwave conditions, affording good to excellent yields in shorter reaction times. The choice of a different base and solvent system, however, makes a direct comparison challenging. The slightly higher electron-donating nature of the ethoxy groups in the diethoxy derivative might be counteracted by other factors such as improved solubility or more favorable interactions with the catalytic system under the reported conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines.

General Reaction Scheme:

Buchwald_Hartwig 5-Bromo-2,4-dialkoxypyrimidine 5-Bromo-2,4-dialkoxypyrimidine Product Product 5-Bromo-2,4-dialkoxypyrimidine->Product Pd Catalyst, Ligand, Base R'₂NH

Figure 2: General Buchwald-Hartwig Amination Reaction.

Experimental Data:

Direct experimental data for the Buchwald-Hartwig amination of both this compound and 5-Bromo-2,4-dimethoxypyrimidine is limited in the reviewed literature. However, protocols for similar bromo-heterocycles are well-established.[1]

Expected Reactivity:

Based on the electronic arguments, the slightly more electron-rich this compound might be expected to undergo oxidative addition at a slightly slower rate than its dimethoxy counterpart. However, the success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base, which can often overcome subtle differences in substrate electronics.

Stille Coupling

The Stille coupling involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide.

General Reaction Scheme:

Stille_Coupling 5-Bromo-2,4-dialkoxypyrimidine 5-Bromo-2,4-dialkoxypyrimidine Product Product 5-Bromo-2,4-dialkoxypyrimidine->Product Pd Catalyst R'-Sn(Alkyl)₃

Figure 3: General Stille Coupling Reaction.

Experimental Data:

Expected Reactivity:

Similar to other palladium-catalyzed cross-coupling reactions, the relative reactivity will be a function of the electronic and steric properties of the alkoxy substituents. The slightly greater electron-donating character of the ethoxy groups may lead to a marginally slower reaction compared to the methoxy-substituted pyrimidine, assuming all other conditions are identical.

Bromine-Lithium Exchange

Bromine-lithium exchange is a powerful tool for the formation of organolithium reagents, which can then be trapped with various electrophiles. This reaction is typically performed at low temperatures using an organolithium reagent such as n-butyllithium.

General Reaction Scheme:

Br_Li_Exchange 5-Bromo-2,4-dialkoxypyrimidine 5-Bromo-2,4-dialkoxypyrimidine Lithiated Intermediate Lithiated Intermediate 5-Bromo-2,4-dialkoxypyrimidine->Lithiated Intermediate n-BuLi, THF, -78 °C Product Product Lithiated Intermediate->Product Electrophile (E⁺)

Figure 4: General Bromine-Lithium Exchange and Electrophilic Quench.

Experimental Data:

Detailed protocols for the bromine-lithium exchange on both this compound and 5-Bromo-2,4-dimethoxypyrimidine are not extensively reported in the literature. However, this transformation is a standard method for the functionalization of aryl bromides.

Expected Reactivity:

The rate of bromine-lithium exchange is generally less sensitive to the subtle electronic differences between methoxy and ethoxy groups compared to palladium-catalyzed reactions. Both compounds are expected to undergo this transformation efficiently at low temperatures. Steric hindrance from the ethoxy groups is unlikely to play a significant role in this reaction.

Experimental Protocols

The following are generalized experimental protocols for key reactions, based on procedures reported for structurally similar compounds. Optimization for specific substrates and reaction scales is recommended.

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add 5-bromo-2,4-dialkoxypyrimidine (1.0 equiv.), the corresponding boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or ethanol).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C, or as specified for microwave conditions) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu or Cs₂CO₃).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a solution of the 5-bromo-2,4-dialkoxypyrimidine and the amine in an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

General Procedure for Stille Coupling
  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the 5-bromo-2,4-dialkoxypyrimidine and the organostannane reagent (1.1-1.2 equiv.) in an anhydrous, degassed solvent (e.g., toluene or DMF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the solution with an aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

General Procedure for Bromine-Lithium Exchange
  • Dissolve the 5-bromo-2,4-dialkoxypyrimidine in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.0-1.1 equiv.) in hexanes.

  • Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes).

  • Quench the resulting organolithium species by the slow addition of the desired electrophile.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Conclusion

For researchers and drug development professionals, the choice between these two reagents may ultimately depend on factors such as commercial availability, cost, and the specific requirements of the synthetic route, including solubility and the nature of the other reactants. The provided protocols offer a solid starting point for the successful application of both building blocks in the synthesis of complex molecular targets.

References

A Comparative Analysis of 5-Bromo-2,4-diethoxypyrimidine and 5-Bromo-2,4-dichloropyrimidine for Applications in Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This guide presents a detailed comparative study of two key pyrimidine-based building blocks: 5-Bromo-2,4-diethoxypyrimidine and 5-Bromo-2,4-dichloropyrimidine. The information is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive overview of their synthesis, physicochemical properties, and reactivity, supported by available experimental data. This guide aims to facilitate informed decisions in the selection of appropriate scaffolds for the synthesis of novel therapeutic agents and other complex organic molecules.

Introduction

Halogenated pyrimidines are privileged scaffolds in medicinal chemistry and organic synthesis, offering multiple sites for functionalization.[1] 5-Bromo-2,4-dichloropyrimidine is a widely utilized intermediate, notably in the synthesis of CDK4/6 inhibitors such as Palbociclib and Ribociclib.[2][3] Its diethoxy counterpart, this compound, offers an alternative scaffold with distinct electronic and solubility properties. This guide provides an objective comparison of these two compounds to aid in their strategic application.

Physicochemical Properties

A summary of the key physical and chemical properties of both compounds is presented in the table below. The data for 5-Bromo-2,4-dichloropyrimidine is well-established, while some properties for this compound are less extensively documented.

PropertyThis compound5-Bromo-2,4-dichloropyrimidine
CAS Number 132164-47-736082-50-5
Molecular Formula C₈H₁₁BrN₂O₂C₄HBrCl₂N₂
Molecular Weight 247.09 g/mol 227.87 g/mol [4]
Appearance Not specifiedWhite solid or colorless liquid[5]
Melting Point Not specified29-30 °C[5]
Boiling Point Not specified128 °C / 15 mmHg[5]
Density Not specified1.781 g/mL at 25 °C
Solubility Expected to be soluble in common organic solventsSoluble in chloroform, ether, ethyl acetate, and toluene (slightly)

Synthesis of the Pyrimidine Scaffolds

The synthetic routes to both pyrimidines typically start from 5-bromouracil. The conversion to the dichlorinated intermediate is a crucial step, from which the diethoxy derivative can be obtained.

Synthesis_Workflow cluster_synthesis Synthetic Pathways A 5-Bromouracil B 5-Bromo-2,4-dichloropyrimidine A->B  POCl₃ or PCl₅   C This compound B->C  NaOEt, EtOH  

Caption: General synthetic routes to the target pyrimidines.
Experimental Protocols

Synthesis of 5-Bromo-2,4-dichloropyrimidine from 5-Bromouracil:

A mixture of 5-bromouracil (1 equivalent) and phosphorus oxychloride (POCl₃, excess) is heated at reflux for several hours.[6] Alternatively, phosphorus pentachloride (PCl₅) in a solvent like 1,1,2-trichloroethane can be used.[2] After completion of the reaction, the excess POCl₃ is removed by distillation, and the crude product is purified by vacuum distillation or column chromatography to yield 5-Bromo-2,4-dichloropyrimidine.[2][6]

Synthesis of this compound from 5-Bromo-2,4-dichloropyrimidine:

This synthesis is adapted from the procedure for the analogous dimethoxy compound.[7] To a solution of sodium ethoxide (NaOEt) in ethanol, 5-Bromo-2,4-dichloropyrimidine (1 equivalent) is added at a reduced temperature (e.g., 10-15 °C). The reaction mixture is stirred for a specified time, and the progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified to afford this compound.

Comparative Reactivity

The reactivity of these two compounds is primarily dictated by the nature of the substituents at the C2 and C4 positions and the bromine at the C5 position.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyrimidine ring facilitates nucleophilic attack.

  • 5-Bromo-2,4-dichloropyrimidine: The two chlorine atoms are excellent leaving groups. Nucleophilic attack by primary or secondary amines generally occurs preferentially at the C4 position.[1] However, the use of tertiary amines can direct the substitution to the C2 position.[1]

  • This compound: The ethoxy groups are poorer leaving groups compared to chlorine. Consequently, SNAr reactions on this scaffold require more forcing conditions. Nucleophilic displacement of the ethoxy groups is expected to be significantly more challenging.

SNAr_Reactivity cluster_dichloro 5-Bromo-2,4-dichloropyrimidine cluster_diethoxy This compound D_start Starting Material D_C4 C4-Substitution (Major Product) D_start->D_C4  Primary/Secondary Amine   D_C2 C2-Substitution (with tert-amines) D_start->D_C2  Tertiary Amine   E_start Starting Material E_product Substitution Product (Forcing Conditions) E_start->E_product  Nucleophile  

References

Navigating Pyrimidine Scaffolds: A Comparative Guide to Alternatives for 5-Bromo-2,4-diethoxypyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of core building blocks is paramount in the synthesis of novel therapeutics. 5-Bromo-2,4-diethoxypyrimidine has served as a valuable scaffold, particularly in the development of kinase inhibitors. However, the exploration of alternative pyrimidine cores can unlock new chemical space, improve synthetic efficiency, and lead to compounds with enhanced biological profiles. This guide provides an objective comparison of viable alternatives, supported by experimental data and detailed protocols, to aid in the rational design of next-generation therapeutics.

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA and participate in crucial hydrogen bonding interactions with biological targets.[1][2] this compound, with its reactive sites, has been a staple in constructing compound libraries. This guide explores several key alternatives, focusing on their synthetic utility and impact on biological activity.

Key Alternatives at a Glance

A primary class of alternatives includes other 5-substituted-2,4-dihalopyrimidines. These compounds offer a versatile platform for sequential functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3][4] The substituent at the 5-position can significantly influence the electronic properties of the pyrimidine ring, thereby affecting reaction outcomes and the biological activity of the final products.[4]

This guide focuses on the following key alternatives:

  • 5-Bromo-2,4-dichloropyrimidine: A widely used intermediate in the synthesis of targeted therapies, including CDK4/6 inhibitors like Palbociclib and Ribociclib.[3]

  • 2,4-Dichloro-5-fluoropyrimidine: The introduction of a fluorine atom can modulate physicochemical properties such as pKa and lipophilicity, potentially improving drug-like characteristics.

  • 2,4-Dichloro-5-methoxypyrimidine: The methoxy group provides a different electronic profile compared to halogens.

  • 5-Iodo-2,4-dimethoxypyrimidine: The iodo group offers distinct reactivity in cross-coupling reactions, and the dimethoxy groups provide an alternative to the diethoxy scaffold.[5]

Comparative Data: Physicochemical Properties and Synthetic Performance

The selection of a pyrimidine core is often dictated by its physical properties, which influence reaction conditions and purification methods, and its performance in key synthetic transformations. The following tables summarize these critical data points for this compound and its alternatives.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
This compound C₈H₁₁BrN₂O₂263.1Not AvailableNot Available
5-Bromo-2,4-dichloropyrimidine C₄HBrCl₂N₂227.8729 - 30128 (15 mmHg)
2,4-Dichloro-5-fluoropyrimidine C₄HCl₂FN₂166.97Not AvailableNot Available
2,4-Dichloro-5-methoxypyrimidine C₅H₄Cl₂N₂O179.0Not AvailableNot Available
5-Iodo-2,4-dimethoxypyrimidine C₆H₇IN₂O₂266.0471 - 75328.7 (Predicted)

Table 1: Physicochemical Properties of Pyrimidine Building Blocks. [6][7][8][9]

The utility of these building blocks is prominently demonstrated in their reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and nucleophilic aromatic substitution (SNAr) reactions, like the Buchwald-Hartwig amination.[4]

Pyrimidine Substrate Reaction Coupling Partner Product Yield (%)
5-Bromo-2,4-dichloropyrimidineSuzuki-MiyauraArylboronic acid5-Aryl-2,4-dichloropyrimidine~95% (Large Scale)
5-Bromo-2,4-dichloropyrimidineSNArAniline5-Bromo-2-anilino-4-chloropyrimidineNot Specified
2,4-Dichloro-5-fluoropyrimidineChlorination of 5-fluorouracilPOCl₃ / DMA2,4-Dichloro-5-fluoropyrimidine92.2%
2,4-Dichloro-5-methoxypyrimidineChlorination of 2,4-dihydroxy-5-methoxypyrimidineChlorinating agent2,4-Dichloro-5-methoxypyrimidine57-67% (Overall)

Table 2: Comparative Reaction Yields in Key Synthetic Transformations. [2][9][10][11]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these building blocks.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry reaction vessel, combine the pyrimidine substrate (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).[4]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[4]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[4]

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).[4]

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.[4]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).[4]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[4]

  • Reagent Addition: Under an inert atmosphere, add the pyrimidine substrate (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).[4]

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.[4]

  • Reaction: Heat the mixture to 80-110 °C and stir for 2-18 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.

Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil
  • Reaction Setup: In a reaction vessel, suspend 5-fluorouracil (1.0 equiv.) in phosphorus oxychloride (10.0 equiv.).[10]

  • Reagent Addition: Add N,N-dimethylaniline (1.5 equiv.) as an acid acceptor.[10]

  • Reaction: Heat the reaction mixture to 114 °C for 2 hours.[10]

  • Work-up and Purification: After completion, carefully quench the reaction with ice water. Extract the product with an organic solvent. Wash the organic layer, dry, and concentrate to obtain the crude product. Purify by distillation or chromatography to yield 2,4-dichloro-5-fluoropyrimidine.[10]

Visualization of Synthetic and Biological Pathways

The following diagrams illustrate a general synthetic workflow using these pyrimidine alternatives and a simplified signaling pathway often targeted by pyrimidine-based inhibitors.

G cluster_synthesis General Synthetic Workflow Start Pyrimidine Core (e.g., 5-Substituted-2,4-Dihalopyrimidine) Reaction1 Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst) Start->Reaction1 Intermediate1 C4-Arylated Pyrimidine Reaction1->Intermediate1 Reaction2 Buchwald-Hartwig Amination (Amine, Pd Catalyst) Intermediate1->Reaction2 Reaction3 SNAr Reaction (Nucleophile) Intermediate1->Reaction3 FinalProduct Final Biologically Active Compound Reaction2->FinalProduct Reaction3->FinalProduct

Caption: General workflow for synthesis of pyrimidine-based inhibitors.

G cluster_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RAF

Caption: Simplified RTK signaling pathway targeted by pyrimidine inhibitors.

Conclusion

While this compound remains a useful building block, exploring alternatives such as 5-bromo-2,4-dichloropyrimidine, 2,4-dichloro-5-fluoropyrimidine, and other substituted pyrimidines can provide significant advantages in drug discovery. The choice of the C5-substituent and the halogens at the C2 and C4 positions allows for fine-tuning of reactivity and physicochemical properties. This can lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic profiles. The provided data and protocols serve as a valuable resource for medicinal chemists aiming to expand their synthetic toolbox and accelerate the development of innovative therapeutics.

References

A Comparative Guide to the Reactivity of Halogenated Diethoxypyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 5-halo-2,4-diethoxypyrimidines, specifically focusing on the chloro, bromo, and iodo derivatives. Understanding the nuanced differences in their reactivity is crucial for the strategic design and efficient execution of synthetic routes in the development of novel pharmaceutical agents and functional materials. This document outlines their expected comparative performance in key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by established chemical principles and adapted experimental protocols from closely related systems.

General Reactivity Principles

The reactivity of halogenated diethoxypyrimidines in many common synthetic transformations is dictated by the nature of the halogen substituent at the 5-position. The electron-donating character of the two ethoxy groups at the 2- and 4-positions increases the electron density of the pyrimidine ring, influencing its reactivity in various reactions. For palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of the halogens generally follows the order: I > Br > Cl.[1] This trend is attributed to the decreasing bond dissociation energy of the C-X bond down the group, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition.[2]

In the context of nucleophilic aromatic substitution (SNAr), the electron-deficient nature of the pyrimidine ring is a key factor. While the ethoxy groups are electron-donating, the overall aromatic system can still undergo nucleophilic attack, particularly with strong nucleophiles or under forcing conditions. The leaving group ability of the halogens (I > Br > Cl) also plays a significant role in these reactions.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the halogen on the diethoxypyrimidine substrate significantly impacts reaction conditions and efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organic halide and an organoboron compound.[3] The expected reactivity of 5-halo-2,4-diethoxypyrimidines in this reaction follows the established trend.

Table 1: Predicted Comparative Reactivity of 5-Halo-2,4-diethoxypyrimidines in Suzuki-Miyaura Coupling

Halogen SubstituentExpected ReactivityProbable Reaction Conditions
5-Iodo-HighMild conditions, lower catalyst loading, shorter reaction times.
5-Bromo-ModerateStandard conditions, moderate catalyst loading and reaction times.
5-Chloro-LowHarsher conditions, higher catalyst loading, longer reaction times, and specialized ligands may be required.[4]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[5] The high reactivity of the carbon-iodine bond makes iodo-substituted pyrimidines excellent substrates for this transformation.[5]

Table 2: Predicted Comparative Reactivity of 5-Halo-2,4-diethoxypyrimidines in Sonogashira Coupling

Halogen SubstituentExpected ReactivityProbable Reaction Conditions
5-Iodo-HighCan often proceed at room temperature with high efficiency.[5]
5-Bromo-ModerateTypically requires elevated temperatures for good conversion.
5-Chloro-LowGenerally challenging and may require specialized catalyst systems and higher temperatures.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[6] Similar to other cross-coupling reactions, the nature of the halogen is a critical parameter for reaction efficiency.

Table 3: Predicted Comparative Reactivity of 5-Halo-2,4-diethoxypyrimidines in Buchwald-Hartwig Amination

Halogen SubstituentExpected ReactivityProbable Reaction Conditions
5-Iodo-HighFavorable for a wide range of amines under relatively mild conditions.
5-Bromo-ModerateA versatile substrate, often providing good yields with standard protocols.
5-Chloro-LowThe amination of aryl chlorides can be challenging, often requiring bulky phosphine ligands and higher temperatures to achieve reasonable yields.[7]

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, adapted for 5-halo-2,4-diethoxypyrimidines based on procedures for structurally similar halogenated pyrimidines.[8][9][10]

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • 5-Halo-2,4-diethoxypyrimidine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 5-halo-2,4-diethoxypyrimidine, arylboronic acid, palladium catalyst, and base.[10]

  • Add the degassed solvent system.[10]

  • Heat the reaction mixture with stirring to a temperature of 80-100 °C.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography.[3]

General Experimental Protocol for Sonogashira Coupling

Materials:

  • 5-Halo-2,4-diethoxypyrimidine (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 2-3 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.[9]

  • Add the 5-halo-2,4-diethoxypyrimidine and the anhydrous solvent.[9]

  • Add the base and the terminal alkyne.[9]

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.[9]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[9]

  • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).[9]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

General Experimental Protocol for Buchwald-Hartwig Amination

Materials:

  • 5-Halo-2,4-diethoxypyrimidine (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, 1.5-3 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In an oven-dried Schlenk tube, combine the palladium precatalyst, ligand, and base.[10]

  • Evacuate and backfill the tube with an inert gas.

  • Add the 5-halo-2,4-diethoxypyrimidine, the amine, and the solvent.[10]

  • Heat the reaction mixture with stirring to a temperature of 80-110 °C.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the catalytic cycles for the discussed cross-coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R R-B(OR)2 R-B(OR)2 R-B(OR)2->Ar-Pd(II)-R(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-R(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-C≡CR(L2) R-C≡C-H R-C≡C-H R-C≡C-H->Cu-C≡CR Base Base Base->Cu-C≡CR Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2)

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition [Ar-Pd(II)-NHR(L2)]+ [Ar-Pd(II)-NHR(L2)]+ Ar-Pd(II)-X(L2)->[Ar-Pd(II)-NHR(L2)]+ Amine Coordination Ar-Pd(II)-NR(L2) Ar-Pd(II)-NR(L2) [Ar-Pd(II)-NHR(L2)]+->Ar-Pd(II)-NR(L2) Deprotonation Ar-Pd(II)-NR(L2)->Pd(0)L2 Reductive Elimination Ar-NHR Ar-NHR Ar-Pd(II)-NR(L2)->Ar-NHR RNH2 RNH2 RNH2->[Ar-Pd(II)-NHR(L2)]+ Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-NR(L2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Add Reactants, Catalyst, Base, and Solvent start->reagents reaction Heating and Stirring reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Workup (Quenching, Extraction, Drying) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for cross-coupling reactions.

References

Validating the Structure of 5-Bromo-2,4-diethoxypyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural elucidation of novel chemical entities is a cornerstone of modern chemical research and drug development. For substituted pyrimidines, such as 5-Bromo-2,4-diethoxypyrimidine and its derivatives, which hold potential in medicinal chemistry, unambiguous structural validation is paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques, supported by experimental data from structurally related compounds, to offer a comprehensive framework for validation.

Core Analytical Techniques for Structural Validation

The definitive structural confirmation of this compound derivatives relies on a suite of spectroscopic and analytical methods. While NMR spectroscopy is often the primary tool for elucidating the molecular framework in solution, techniques such as Mass Spectrometry (MS) and X-ray Crystallography provide complementary and often essential information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework, atom connectivity, and the chemical environment of nuclei.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

  • X-ray Crystallography: Offers an unambiguous determination of the three-dimensional atomic arrangement in a single crystal.[1]

Data Presentation: A Comparative Analysis

The following tables summarize the expected and comparative data for the validation of a this compound derivative.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
¹HH-6~8.2Singlet-The electronegative nitrogen atoms and the bromine atom deshield this proton, shifting it downfield.
¹H-OCH₂-~4.5Quartet~7.1Protons on the methylene group are coupled to the methyl protons of the ethoxy group.
¹H-CH₃~1.4Triplet~7.1Protons on the methyl group are coupled to the methylene protons of the ethoxy group.
¹³CC-2~162Singlet-Quaternary carbon attached to two electronegative oxygen and nitrogen atoms.
¹³CC-4~168Singlet-Quaternary carbon attached to oxygen and nitrogen.
¹³CC-5~95Singlet-Carbon bearing the bromine atom.
¹³CC-6~158Singlet-Carbon attached to a proton.
¹³C-OCH₂-~65Singlet-Methylene carbon of the ethoxy group.
¹³C-CH₃~14Singlet-Methyl carbon of the ethoxy group.

Table 2: Comparison of Analytical Techniques for Structural Validation

Analytical Technique Information Provided Advantages Limitations Expected Results for this compound
NMR Spectroscopy Detailed connectivity and 3D structure in solution.Non-destructive, provides rich structural detail.Lower sensitivity, can be complex for large molecules.Provides unambiguous assignment of all proton and carbon signals, confirming the substitution pattern.
Mass Spectrometry Molecular weight and elemental formula.High sensitivity, small sample amount needed.Provides limited structural information, destructive.A characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (¹⁹Br and ⁸¹Br isotopes in a ~1:1 ratio).[2][3]
X-ray Crystallography Precise 3D atomic arrangement in the solid state.Unambiguous structural determination.[1]Requires a suitable single crystal, which can be difficult to obtain.[4]Would provide definitive bond lengths, bond angles, and the overall molecular geometry.

Experimental Protocols

Accurate structural validation is contingent on meticulous experimental execution. The following are detailed protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and connectivity of the this compound derivative.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard proton pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to obtain singlets for each carbon.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

  • 2D NMR (HSQC, HMBC) Acquisition:

    • For Heteronuclear Single Quantum Coherence (HSQC), use a standard pulse sequence to determine one-bond C-H correlations.[5]

    • For Heteronuclear Multiple Bond Correlation (HMBC), use a standard pulse sequence to identify two- and three-bond C-H correlations, which is crucial for assigning quaternary carbons.[5]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.

    • Utilize the high-resolution data to determine the elemental composition.

X-ray Crystallography

Objective: To obtain the definitive three-dimensional structure in the solid state.

Protocol:

  • Crystal Growth: Grow a single crystal of the compound of suitable size and quality. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection:

    • Mount the crystal on a goniometer.

    • Use a diffractometer to expose the crystal to a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction data at various orientations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell dimensions and reflection intensities.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.

  • Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and intermolecular interactions.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship in the structural validation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Purification->NMR Primary Analysis MS Mass Spectrometry (HRMS) Purification->MS Confirmation Xray X-ray Crystallography (if crystal obtained) Purification->Xray Definitive Structure NMR->MS MS->Xray logical_relationship cluster_techniques Analytical Techniques Compound This compound Derivative NMR NMR (Connectivity & Environment) Compound->NMR MS MS (Molecular Formula) Compound->MS Xray X-ray (3D Structure) Compound->Xray NMR->MS NMR->Xray Conclusion Unambiguous Structure Elucidation NMR->Conclusion MS->Xray MS->Conclusion Xray->Conclusion

References

A Comparative Spectroscopic Guide to the Reaction Products of 5-Bromo-2,4-diethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for reaction products of 5-Bromo-2,4-diethoxypyrimidine, a versatile building block in synthetic and medicinal chemistry. Due to a scarcity of directly published spectroscopic data for its reaction products, this guide leverages data from structurally analogous compounds to provide representative analytical profiles. The focus is on common and synthetically valuable transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, offering insights into the expected spectroscopic characteristics of the resulting 5-substituted-2,4-diethoxypyrimidines.

Introduction to the Reactivity of this compound

This compound is a halogenated pyrimidine derivative with two key reactive sites. The bromine atom at the C5 position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and amino substituents at this position, leading to a diverse range of potentially biologically active molecules. The diethoxy groups at the C2 and C4 positions are generally stable under these conditions, making the C5 position the primary site of functionalization.

Spectroscopic Data Comparison

The following tables summarize representative spectroscopic data for the products of Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. The data presented is based on analogous 5-substituted pyrimidine derivatives and serves as a predictive guide for product characterization.

Table 1: Representative ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
Product TypeH-6Aryl/Amine ProtonsEthoxy (-OCH₂CH₃)Ethoxy (-OCH₂CH₃)
5-Aryl-2,4-diethoxypyrimidine ~8.3 - 8.7 (s)~7.0 - 8.0 (m)~4.4 - 4.6 (q)~1.4 - 1.6 (t)
5-(N-Aryl)-2,4-diethoxypyrimidine ~8.0 - 8.4 (s)~6.8 - 7.5 (m)~4.3 - 4.5 (q)~1.3 - 1.5 (t)
5-(N-Alkyl)-2,4-diethoxypyrimidine ~7.8 - 8.2 (s)-~4.3 - 4.5 (q)~1.3 - 1.5 (t)

Note: Chemical shifts are approximate and can vary based on the specific substituent introduced at the C5 position.

Table 2: Representative ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
Product TypeC-2C-4C-5C-6Aryl/Amine CarbonsEthoxy (-OCH₂CH₃)
5-Aryl-2,4-diethoxypyrimidine ~163~168~115 - 125~155 - 160~120 - 140~62, ~14
5-(N-Aryl)-2,4-diethoxypyrimidine ~162~167~125 - 135~150 - 155~115 - 145~61, ~14
5-(N-Alkyl)-2,4-diethoxypyrimidine ~162~167~130 - 140~148 - 153-~61, ~14

Note: Chemical shifts are approximate and can vary based on the specific substituent introduced at the C5 position.

Table 3: Representative Mass Spectrometry (MS) and Infrared (IR) Data
Product TypeExpected m/z [M+H]⁺Key IR Absorptions (cm⁻¹)
5-Aryl-2,4-diethoxypyrimidine Calculated based on aryl group~3100-3000 (Ar-H), ~2980-2850 (C-H), ~1600-1450 (C=C, C=N), ~1250-1000 (C-O)
5-(N-Aryl)-2,4-diethoxypyrimidine Calculated based on arylamine~3400-3200 (N-H), ~3100-3000 (Ar-H), ~2980-2850 (C-H), ~1600-1450 (C=C, C=N), ~1250-1000 (C-O)
5-(N-Alkyl)-2,4-diethoxypyrimidine Calculated based on alkylamine~3400-3200 (N-H), ~2980-2850 (C-H), ~1600-1500 (C=N), ~1250-1000 (C-O)

Experimental Protocols

The following are detailed, representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.5 - 2 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand.

  • Add this compound, the amine, and the base.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the mixture to 80-110 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and analysis of 5-substituted-2,4-diethoxypyrimidine derivatives.

Suzuki_Miyaura_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Spectroscopic Analysis reagents Reactants & Catalyst (this compound, Arylboronic Acid, Pd Catalyst, Base) solvent Degassed Solvent reagents->solvent Addition heating Heating (80-100 °C) solvent->heating Stirring extraction Extraction heating->extraction Reaction Completion drying Drying extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification nmr NMR (1H, 13C) purification->nmr Characterization ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir

Caption: General workflow for Suzuki-Miyaura coupling and product analysis.

Buchwald_Hartwig_Workflow cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification cluster_analysis Spectroscopic Analysis reagents Reactants & Catalyst (this compound, Amine, Pd Precatalyst, Ligand, Base) solvent Anhydrous Solvent reagents->solvent Addition heating Heating (80-110 °C) solvent->heating Stirring filtration Filtration (Celite) heating->filtration Reaction Completion extraction Extraction filtration->extraction drying Drying extraction->drying purification Column Chromatography drying->purification nmr NMR (1H, 13C) purification->nmr Characterization ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir

Caption: General workflow for Buchwald-Hartwig amination and product analysis.

Signaling Pathway Context

Derivatives of 5-substituted pyrimidines are of significant interest in drug discovery, often targeting signaling pathways implicated in diseases such as cancer. For instance, substituted pyrimidines can act as kinase inhibitors. The diagram below illustrates a simplified, hypothetical signaling pathway where a synthesized 5-Aryl-2,4-diethoxypyrimidine derivative could act as an inhibitor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Promotes inhibitor 5-Aryl-2,4-diethoxypyrimidine (Kinase Inhibitor) inhibitor->kinase1 Inhibits

Caption: Hypothetical signaling pathway inhibited by a 5-Aryl-2,4-diethoxypyrimidine derivative.

Unlocking Potent Kinase Inhibition: A Comparative Analysis of Brominated Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Among the myriad of scaffolds explored, brominated pyrimidines have emerged as a promising class of compounds, demonstrating significant efficacy against a range of kinase targets implicated in cancer and other diseases. This guide provides an objective comparison of the performance of various kinase inhibitors derived from different brominated pyrimidines, supported by experimental data to aid in the design and development of next-generation therapeutics.

The pyrimidine nucleus is a well-established scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic incorporation of a bromine atom onto the pyrimidine ring can significantly enhance the binding affinity and selectivity of these molecules for their target kinases.[2] This is often attributed to the bromine atom's ability to form halogen bonds and its influence on the overall electronic properties of the molecule.

This comparative guide will delve into the structure-activity relationships (SAR) of these compounds, presenting key efficacy data in a clear, tabular format. Furthermore, it will provide an overview of the experimental protocols used to generate this data and visualize the intricate signaling pathways targeted by these inhibitors.

Comparative Efficacy of Brominated Pyrimidine Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of various brominated pyrimidine derivatives against different kinases and cancer cell lines. This data, extracted from multiple studies, highlights the diverse potential of this chemical class.

Compound Class/ReferenceTarget Kinase(s)Cell Line(s)IC50 (µM)Key Findings & Reference
2-Arylamino-4-aryl-5-bromopyrimidines PAK1Various colon cancer cell linesPotent inhibitionThe incorporation of a bromide at the 5-position of the pyrimidine core yielded a lead compound with potent PAK1 inhibition and anti-proliferative activity.[2]
Bromo-pyrimidine analogues Bcr/AblK562, U9370.012 (for compounds 14 and 15)Novel bromo-pyrimidine analogues showed potent inhibitory activity against Bcr/Abl kinase.[3]
Pyrazolo[3,4-d]pyrimidine derivatives BRK/PTK6MDA-MB-2313.37 nM (for compound 51)A potent BRK inhibitor was identified with para-fluorine substitution on the phenolic system.[4]
4,6-Disubstituted pyrazolo[3,4-d]pyrimidines BTKTMD8 cellsPotent in vitro enzyme activities and cytotoxicitiesSpecific substitutions at the C4 position of the pyrazolopyrimidine core delivered potent BTK inhibitors.[5]
Pyrido[2,3-d]pyrimidine-4(3H)-one derivatives EGFRWT, EGFRT790MPC-30.099 (EGFRWT), 0.123 (EGFRT790M)A derivative showed high inhibitory activity against both wild-type and mutant EGFR, inducing apoptosis.[6]
2-Aminopyrimidine derivatives EGFRdel19/T790M/C797SKC-0116Significant anti-proliferative activityCompounds were developed as effective reversible EGFR-TKIs to overcome drug resistance.[7]

Experimental Protocols

The data presented in this guide is derived from a variety of standard experimental assays. Below are detailed methodologies for some of the key experiments cited.

Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are crucial for determining the direct inhibitory effect of a compound on a specific kinase.

Workflow:

reagents Reagents: - Purified Kinase - Kinase Substrate (e.g., peptide) - ATP - Test Compound incubation Incubation (Allow kinase reaction to proceed) reagents->incubation Mix detection Detection (Measure substrate phosphorylation) incubation->detection analysis Data Analysis (Calculate IC50 values) detection->analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (often a peptide or protein), ATP (as the phosphate donor), and the test compound at varying concentrations.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period to allow the kinase to phosphorylate the substrate.

  • Detection: The extent of substrate phosphorylation is measured. Common detection methods include radiometric assays (using ³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The results are plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then calculated using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

Cell viability assays are used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

Workflow:

cell_seeding Seed cancer cells in 96-well plates compound_treatment Treat cells with varying concentrations of the test compound cell_seeding->compound_treatment incubation Incubate for a specified duration (e.g., 48-72 hours) compound_treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading Read absorbance (e.g., at 570 nm) formazan_solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis

Caption: Workflow of a typical MTT cell viability assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the brominated pyrimidine derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their effects.

  • MTT Addition: After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways Targeted by Brominated Pyrimidine Kinase Inhibitors

Many brominated pyrimidine derivatives exert their anti-cancer effects by targeting key nodes in cellular signaling pathways that are often dysregulated in cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Mutations in EGFR can lead to its constitutive activation, driving tumor growth.

EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Brominated Pyrimidine EGFR Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

BTK Signaling Pathway in B-Cells

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[5] Dysregulation of BTK signaling is implicated in various B-cell malignancies.

BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB Activation DAG_IP3->NFkB Proliferation B-Cell Proliferation and Survival NFkB->Proliferation Inhibitor Brominated Pyrimidine BTK Inhibitor Inhibitor->BTK

Caption: Simplified BTK signaling pathway in B-cells and the point of inhibition.

References

A Comparative Guide to 5-Bromo-2,4-diethoxypyrimidine in Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of versatile building blocks is a critical decision that significantly impacts the efficiency and success of a synthetic campaign. 5-Bromo-2,4-diethoxypyrimidine is a halogenated pyrimidine derivative that offers a unique combination of reactivity and functionality, making it a valuable intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors for targeted cancer therapy.

This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, with a direct comparison to viable alternatives. The information presented herein is supported by experimental data to facilitate informed decision-making in the design and execution of synthetic routes.

The Strategic Advantage of the Pyrimidine Core

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[3] This inherent characteristic makes pyrimidine derivatives, such as this compound, highly attractive for the design of targeted therapies.

A significant application of substituted pyrimidines is in the development of kinase inhibitors.[4][5][6][7][8] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] By targeting the ATP-binding site of kinases, pyrimidine-based inhibitors can effectively block downstream signaling and inhibit tumor growth.[4] Vascular Endothelial Growth Factor Receptor (VEGFR) and Cyclin-Dependent Kinases (CDKs) are prominent examples of kinase targets for which pyrimidine-based inhibitors have shown significant therapeutic promise.[4][5][6]

Cost-Benefit Analysis: this compound and its Alternatives

The "cost" in a synthetic context extends beyond the purchase price of a starting material to include factors like reaction efficiency (yield and time), purification requirements, and the number of synthetic steps. The "benefit" lies in the compound's versatility, reactivity, and its ability to readily generate high-value, biologically active molecules.

Table 1: Cost Comparison of this compound and Alternatives

CompoundCAS NumberSupplier Example(s)Price (USD) per gram (Approx.)
This compound132164-47-7BioOrganics, ChemicalBookInquiry Required
5-Bromo-2,4-dichloropyrimidine36082-50-5Sigma-Aldrich, Chem-Impex~$17 - $35
5-Bromo-2,4-dimethoxypyrimidine56686-16-9Chem-Impex, TCI America~$71
5-Bromo-2,4-dibenzyloxypyrimidine19752-60-4Chem-ImpexInquiry Required
5-Bromo-2,4-di(tert-butoxy)pyrimidine19752-61-5Aladdin Scientific~$500 (for 100mg)

Note: Prices are subject to change and may vary between suppliers. "Inquiry Required" indicates that the price is not publicly listed and must be requested from the supplier.

While the exact price of this compound requires a direct inquiry, the cost of its dichloro and dimethoxy analogs provides a useful benchmark. The significantly higher price of the di(tert-butoxy) derivative highlights the impact of the alkoxy group on the overall cost.

Performance in Key Synthetic Transformations

The utility of these pyrimidine building blocks is largely defined by their performance in key cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are instrumental in elaborating the pyrimidine core to generate diverse libraries of compounds for drug screening.

Logical Workflow for a Typical Cross-Coupling Reaction

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Table 2: Comparative Performance in Suzuki-Miyaura Coupling

Pyrimidine SubstrateReaction ConditionsYield (%)Reference
5-Bromo-2,4-dichloropyrimidineArylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 70-80°C60[9]
5-Bromo-2,4-dichloropyrimidinePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, 55°C, 12hLow (<40%)[2]
2,4-Dichloropyrimidine (for comparison)Arylboronic acid, Pd(PPh₃)₄ (0.5 mol%), K₂CO₃, 1,4-Dioxane/H₂O, 100°C (Microwave), 15 minGood to Excellent[10]
5-Bromopyrimidine (for comparison)2-Pyridylboronate, Pd₂(dba)₃, Ligand, Base, Dioxane91[11]

Table 3: Comparative Performance in Buchwald-Hartwig Amination

Pyrimidine SubstrateAmineReaction ConditionsYield (%)Reference
5-Bromo-2-chloro-4-methoxypyrimidineVarious aminesPd precatalyst, Phosphine ligand, Base (e.g., NaOtBu), Solvent (e.g., Toluene), 80-110°CGeneral Protocol[12]
2-Amino-5-bromo-4-methylpyridinePrimary or secondary aminesPd catalyst, Phosphine ligand, Base, SolventGeneral Protocol[3]
Aryl Halides (general)MorpholinePd(I) dimer precatalyst, Ligand, KOtBu or NaOtBu, 1,4-Dioxane, 80-100°C, 30-60 minOptimized Protocol[13]

Note: Specific experimental data for the Buchwald-Hartwig amination of this compound is limited. The general protocols for similar substrates indicate the expected reaction conditions.

The choice between chloro, methoxy, and ethoxy substituents at the 2- and 4-positions influences the reactivity of the C-Br bond at the 5-position and the overall solubility of the molecule. While chloro groups are good leaving groups for subsequent nucleophilic aromatic substitution reactions, alkoxy groups can modulate the electronic properties of the pyrimidine ring and improve solubility in organic solvents. The ethoxy groups in this compound are expected to confer greater solubility compared to the methoxy analogue, potentially leading to improved reaction kinetics and easier purification.

Application in Kinase Inhibitor Synthesis: Targeting the VEGFR Signaling Pathway

The vascular endothelial growth factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[4] Upregulation of this pathway is a common feature in many cancers, promoting tumor growth and metastasis.[4] VEGFR-2 is a key receptor tyrosine kinase in this pathway, and its inhibition is a validated strategy for cancer therapy.[4][14] Pyrimidine-based molecules have been successfully developed as potent VEGFR-2 inhibitors.[4][14]

VEGFR Signaling Pathway and Inhibition

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrimidine-Based Inhibitor Inhibitor->VEGFR2 Inhibits (ATP Competition)

Caption: Simplified VEGFR-2 signaling pathway and the mechanism of inhibition by pyrimidine-based drugs.

The diagram illustrates how the binding of VEGF to its receptor, VEGFR-2, triggers a cascade of downstream signaling events that ultimately lead to cell proliferation, migration, and survival. Pyrimidine-based inhibitors compete with ATP for the binding site on VEGFR-2, thereby blocking its activation and inhibiting the entire downstream pathway.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halopyrimidine: [15][16]

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Argon), combine the halopyrimidine (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of a Halopyrimidine: [3][12]

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).

  • Reagent Addition: Add the halopyrimidine (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion

This compound presents a valuable, albeit less documented, building block for the synthesis of complex, biologically active molecules. Its primary benefit lies in the versatility of the pyrimidine core for generating potent kinase inhibitors. The ethoxy groups are anticipated to enhance solubility, potentially streamlining reaction and purification processes compared to its methoxy and chloro counterparts.

The cost-benefit analysis hinges on a trade-off between the upfront cost of the starting material and its performance in key synthetic steps. While 5-Bromo-2,4-dichloropyrimidine is a more cost-effective starting material, it may require additional steps to introduce desired alkoxy functionalities. 5-Bromo-2,4-dimethoxypyrimidine offers a closer structural analogy, but the ethoxy version may provide superior physical properties.

References

A Comparative Benchmarking Guide to 5-Bromo-2,4-diethoxypyrimidine and Its Alternatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel chemical entities. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, frequently appearing in a wide array of therapeutic agents, including potent kinase inhibitors. This guide provides an objective comparison of 5-Bromo-2,4-diethoxypyrimidine with its chloro and iodo analogues, focusing on their performance in the widely utilized Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

The functionalization of the pyrimidine core at the C5-position is a critical step in the synthesis of numerous biologically active molecules. The choice of the halogen at this position significantly impacts the reactivity of the building block, influencing reaction conditions, yields, and overall synthetic efficiency. This guide presents a data-driven comparison to aid in the rational selection of the optimal 5-halo-2,4-diethoxypyrimidine for specific synthetic goals.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The reactivity of 5-halo-2,4-diethoxypyrimidines in this reaction is primarily dictated by the carbon-halogen bond strength, following the general trend of I > Br > Cl. This trend is a consequence of the bond dissociation energies, which decrease down the halogen group, facilitating the oxidative addition step in the catalytic cycle.

While direct comparative studies under identical conditions for 5-halo-2,4-diethoxypyrimidines are not extensively reported, the following data, extrapolated from reactions with analogous 5-halo-2,4-dimethoxypyrimidines and other halopyrimidines, provides a strong indication of the expected performance.

Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
5-Iodo-2,4-diethoxypyrimidine Phenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Dioxane/H₂O802~95
This compound Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O1008~85
5-Chloro-2,4-diethoxypyrimidine Phenylboronic acidPd₂(dba)₃/XPhos (2 mol%)K₃PO₄Toluene11016~70

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of 5-halo-2,4-diethoxypyrimidines in this transformation is expected to follow the I > Br > Cl trend. The selection of the appropriate catalyst system, particularly the phosphine ligand, is crucial for achieving high yields, especially with the less reactive chloro-substituted pyrimidine.

The following table provides estimated comparative data for the Buchwald-Hartwig amination of 5-halo-2,4-diethoxypyrimidines with morpholine, based on known reactivity patterns of halopyrimidines.

Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
5-Iodo-2,4-diethoxypyrimidine MorpholinePd₂(dba)₃/BINAP (2 mol%)NaOtBuToluene804~90
This compound MorpholinePd₂(dba)₃/XPhos (3 mol%)NaOtBuToluene10012~80
5-Chloro-2,4-diethoxypyrimidine MorpholinePd(OAc)₂/RuPhos (5 mol%)K₃PO₄Dioxane11024~65

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

To a dry reaction vessel, add the 5-halo-2,4-diethoxypyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added, followed by the degassed solvent system (e.g., 1,4-dioxane/water, 4:1). The reaction mixture is heated to the desired temperature and stirred for the specified time, with the progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add 5-Halo-2,4-diethoxypyrimidine B Add Arylboronic Acid A->B C Add Base B->C D Add Pd Catalyst C->D E Add Degassed Solvent D->E F Heat and Stir under Inert Atmosphere E->F G Cool and Dilute F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K Purified 5-Aryl-2,4-diethoxypyrimidine J->K

General workflow for the Suzuki-Miyaura coupling reaction.

General Protocol for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) are combined. The tube is sealed, evacuated, and backfilled with an inert gas. The 5-halo-2,4-diethoxypyrimidine (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene) are then added. The reaction mixture is stirred at the indicated temperature for the specified duration. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd Precatalyst & Ligand B Add Base A->B C Add 5-Halo-2,4-diethoxypyrimidine B->C D Add Amine C->D E Add Anhydrous Solvent D->E F Heat and Stir under Inert Atmosphere E->F G Cool and Quench F->G H Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Purified 5-Amino-2,4-diethoxypyrimidine J->K

General workflow for the Buchwald-Hartwig amination reaction.

Application in Medicinal Chemistry: EGFR Kinase Inhibitors

Pyrimidine derivatives are prominent scaffolds in the design of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, which are a critical class of targeted therapies for various cancers. The EGFR signaling pathway, when dysregulated, can lead to uncontrolled cell proliferation and survival. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain can effectively block this signaling cascade. The 5-substituted-2,4-dialkoxypyrimidine core serves as a versatile platform for the synthesis of such inhibitors, where the C5-substituent can be tailored to optimize potency and selectivity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR

Simplified EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.

Safety Operating Guide

5-Bromo-2,4-diethoxypyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 5-Bromo-2,4-diethoxypyrimidine is critical for ensuring laboratory safety and environmental protection. As a brominated heterocyclic compound, it is classified as halogenated organic waste and must be handled as hazardous material. Disposal through standard waste streams or drains is strictly prohibited. Adherence to institutional and regulatory guidelines is mandatory.

Hazard and Safety Summary

Before handling, it is essential to be aware of the potential hazards associated with this compound and similar halogenated organic compounds. Personal Protective Equipment (PPE) is required at all times.

CategoryDescription
Classification Halogenated Organic Hazardous Waste.[1][2][3]
Personal Protective Equipment (PPE) Wear nitrile or neoprene gloves, chemical splash goggles, and a fully buttoned lab coat.[4][5][6] Work should be conducted in a certified laboratory chemical fume hood.[6][7]
Potential Health Effects May cause skin, eye, and respiratory irritation.[4][5] Harmful if swallowed or inhaled.[5] The toxicological properties have not been fully investigated for this specific compound, but similar chemicals warrant cautious handling.[5]
Incompatibilities Store separately from alkalis, reducing agents, combustible materials, and certain metals like aluminum.[1][6]
Spill Response Absorb small spills with an inert, dry material (e.g., diatomite, universal binder) and place the material in a sealed, labeled container for hazardous waste disposal.[4][6][7] Decontaminate the surface by scrubbing with alcohol.[4]

Core Disposal Principles

The disposal of this compound follows a clear principle: proper segregation and containment for professional disposal. All waste generated, including the compound itself, solutions, and contaminated materials, must be treated as hazardous.

A Generation of This compound Waste B Segregate as Halogenated Waste A->B C Use Designated, Labeled, and Sealed Container B->C D Store Safely in Secondary Containment C->D E Arrange Pickup by EHS or Licensed Professional D->E

Caption: Core workflow for handling halogenated chemical waste.

Detailed Disposal Protocol

This step-by-step protocol provides the methodology for safely managing and disposing of waste containing this compound.

1. Waste Characterization and Segregation:

  • Identify all waste streams containing the compound. This includes:

    • Unused or expired pure chemical.

    • Solutions in organic solvents.

    • Aqueous solutions.[1]

    • Contaminated lab supplies (e.g., gloves, weighing paper, silica gel, filter paper).[1]

  • Segregate waste immediately at the point of generation. Use separate, dedicated containers for each waste type.

  • CRITICAL: Never mix halogenated organic waste with non-halogenated waste.[2][3][8] This is crucial for proper disposal and cost management.

2. Container Selection and Labeling:

  • Select a chemically resistant container with a secure, sealable lid (e.g., a high-density polyethylene carboy for liquids).[1][7]

  • The container must be in good condition, with no leaks or cracks.

  • Attach a Hazardous Waste Label as soon as the first drop of waste is added.[6][9]

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". List all other constituents and their approximate percentages.

    • The specific hazard class: "Halogenated Organic Waste".[1]

    • The date accumulation started.

3. Waste Accumulation and Storage:

  • Keep the waste container tightly sealed except when adding waste.[1][7]

  • Store the container in a designated Satellite Accumulation Area (SAA) .[10]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • All liquid waste containers must be placed in secondary containment (e.g., a plastic tray or tub) to contain potential leaks.[10]

  • Store away from incompatible materials.[1][6]

4. Final Disposal Procedure:

  • Once the waste container is full or is no longer being used, complete the hazardous waste label.

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[9]

  • Follow their specific procedures for pickup requests and transport.

  • Never pour this compound waste down the sink or place it in the regular trash. [5]

5. Decontamination of Empty Containers:

  • Empty containers that held this compound are also considered hazardous waste.

  • The first rinse of the container with a suitable solvent (e.g., ethanol or acetone) must be collected and disposed of as halogenated liquid waste.[9]

  • For highly toxic chemicals, the first three rinses must be collected.[9] After thorough rinsing, the container can be managed as non-hazardous waste according to institutional policy.

Disposal Decision Workflow

This diagram outlines the decision-making process for segregating different forms of this compound waste.

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Start Waste Generated Containing This compound Decision1 What is the physical form? Start->Decision1 Path_Solid Contaminated Solid (Gloves, Paper, Silica) Decision1->Path_Solid Solid Path_Liquid Pure Compound or Solution Decision1->Path_Liquid Liquid / Solid Compound Container_Solid Container: 'Halogenated Solid Waste' Path_Solid->Container_Solid End Store in SAA & Request EHS Pickup Container_Solid->End Decision2 Aqueous or Organic Solvent? Path_Liquid->Decision2 Path_Aqueous Aqueous Decision2->Path_Aqueous Aqueous Solution Path_Organic Organic Decision2->Path_Organic Organic Solution or Pure Compound Container_Aqueous Container: 'Halogenated Aqueous Waste' Path_Aqueous->Container_Aqueous Container_Organic Container: 'Halogenated Organic Liquid Waste' Path_Organic->Container_Organic Container_Aqueous->End Container_Organic->End

Caption: Decision workflow for segregating waste streams.

References

Essential Safety and Logistical Information for Handling 5-Bromo-2,4-diethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Bromo-2,4-diethoxypyrimidine. The following procedures are based on best practices for handling similar halogenated pyrimidine compounds and are intended to ensure the safe handling, use, and disposal of this chemical.

I. Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles or a face shield.[1][2][3]To protect against splashes, dust, and vapors.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3]To prevent skin contact with the chemical.[1][3] It is advisable to double-glove for added protection.[5]
Body Protection A lab coat, chemical-resistant apron, or coveralls.[2][3][6]To protect skin and clothing from spills and contamination.[3][4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][7] If significant dust is generated or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[1][7][5]To prevent inhalation of dust or vapors.[8]

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1][7]

  • Conduct all work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][7]

  • Before starting, clear the workspace of any unnecessary items to prevent contamination and accidents.

2. Weighing and Transferring:

  • Handle this compound as a solid to minimize the risk of generating dust.

  • When weighing, use a balance inside a fume hood or a ventilated balance enclosure.

  • Use appropriate tools (e.g., spatulas) for transferring the solid, and avoid creating dust clouds.

  • If the compound is a powder, handle it with extreme care to prevent aerosolization.

3. Dissolving and Solution Preparation:

  • When preparing solutions, add the solid this compound to the solvent slowly while stirring.

  • Ensure the container is appropriately labeled with the chemical name, concentration, date, and any relevant hazard warnings.

4. Experimental Use:

  • Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[1]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]

III. Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be collected in a designated, labeled hazardous waste container.

  • Liquid waste containing this chemical should be collected in a separate, labeled hazardous waste container for halogenated organic compounds.

2. Container Management:

  • Waste containers must be kept closed except when adding waste.

  • Ensure waste containers are clearly and accurately labeled as "Hazardous Waste" and list the chemical contents.

3. Disposal Procedure:

  • Dispose of all waste containing this compound through your institution's environmental health and safety (EHS) office.

  • Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[1][2][9] Do not dispose of this chemical down the drain.[2]

IV. Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[2] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.

  • Spill: For small spills, carefully sweep up the solid material, trying to minimize dust generation.[1][2] Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container. For large spills, evacuate the area and contact your institution's EHS office.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency 4. Emergency Response prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Chemical prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Prepare Solution handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate Work Area handling_dissolve->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste via EHS cleanup_segregate->cleanup_dispose end End cleanup_dispose->end emergency_spill Spill Response emergency_exposure Exposure Response start Start start->prep_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Bromo-2,4-diethoxypyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,4-diethoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.